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  • Product: N-(4-Oxopentanoyl)-L-phenylalanine
  • CAS: 5891-61-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to N-(4-Oxopentanoyl)-L-phenylalanine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of N-(4-Oxopentanoyl)-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine. As a mem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of N-(4-Oxopentanoyl)-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine. As a member of the N-acyl amino acid (NAAA) family, this molecule holds potential for significant biological activity and applications in drug discovery and development. N-acyl amino acids are a class of lipid signaling molecules that are involved in a wide array of physiological processes, making their derivatives intriguing candidates for therapeutic intervention.[1][2] This document will detail the chemical structure, properties, a robust synthesis protocol, predicted spectroscopic data, and potential biological significance of N-(4-Oxopentanoyl)-L-phenylalanine, providing a foundational resource for researchers in the field.

Chemical Structure and Properties

N-(4-Oxopentanoyl)-L-phenylalanine is formed by the acylation of the amino group of L-phenylalanine with a 4-oxopentanoyl group, which is derived from levulinic acid.[3] This modification introduces a ketone functionality and a flexible aliphatic chain to the amino acid, significantly altering its physicochemical properties compared to the parent molecule. The L-configuration of the phenylalanine moiety is crucial for its biological recognition and activity.

The chemical structure of N-(4-Oxopentanoyl)-L-phenylalanine is as follows:

Caption: Chemical structure of N-(4-Oxopentanoyl)-L-phenylalanine.

PropertyValueSource
IUPAC Name (2S)-2-(4-oxopentanamido)-3-phenylpropanoic acidGenerated
Molecular Formula C14H17NO4Calculated
Molecular Weight 263.29 g/mol Calculated
CAS Number Not assignedN/A
Appearance Predicted to be a white to off-white solidInferred from similar compounds
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in waterInferred from similar compounds
pKa (Carboxylic Acid) ~3.5 - 4.0Estimated

Synthesis of N-(4-Oxopentanoyl)-L-phenylalanine

The synthesis of N-(4-Oxopentanoyl)-L-phenylalanine can be achieved through the N-acylation of L-phenylalanine with a reactive derivative of levulinic acid, such as 4-oxopentanoyl chloride. This method is a standard and effective way to form the amide bond.

Experimental Protocol

Materials:

  • L-phenylalanine

  • 4-Oxopentanoyl chloride (Levulinyl chloride)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of L-phenylalanine: In a round-bottom flask, dissolve L-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium bicarbonate (2.5 equivalents). Stir at room temperature until complete dissolution. This step deprotonates the carboxylic acid and activates the amino group for nucleophilic attack.

  • Acylation: To the stirring solution, add an equal volume of dichloromethane. Cool the biphasic mixture to 0 °C using an ice bath. Slowly add 4-oxopentanoyl chloride (1.1 equivalents) dropwise over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, deionized water, and brine. The acidic wash removes any unreacted amine and the basic catalyst, while the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to obtain pure N-(4-Oxopentanoyl)-L-phenylalanine.

Causality Behind Experimental Choices:

  • Sodium Bicarbonate: Acts as a base to deprotonate the amino group of L-phenylalanine, making it a more potent nucleophile. It also neutralizes the HCl generated during the reaction.

  • Biphasic System (DCM/Water): L-phenylalanine is soluble in the aqueous basic solution, while the acyl chloride is more soluble in the organic solvent. The reaction occurs at the interface.

  • Low Temperature: The acylation reaction is exothermic. Running the reaction at 0°C minimizes potential side reactions and degradation of the starting materials and product.

  • Acidic Wash: This step is crucial for removing any remaining L-phenylalanine and the bicarbonate base from the organic phase.

Potential Side Reactions:

A significant side reaction to consider is racemization of the chiral center of L-phenylalanine. The use of an acid chloride can promote the formation of an oxazolone intermediate, which can lead to a loss of stereochemical integrity.[4] Using milder coupling agents or carefully controlling the reaction conditions can help minimize this.

G start Start: L-Phenylalanine & 4-Oxopentanoyl Chloride dissolve Dissolve L-Phenylalanine in aq. NaHCO₃ start->dissolve acylate Acylation at 0°C with 4-Oxopentanoyl Chloride in DCM dissolve->acylate monitor Monitor Reaction (TLC) acylate->monitor workup Aqueous Work-up (HCl, H₂O, Brine) monitor->workup dry Dry & Concentrate workup->dry purify Purify (Recrystallization/Chromatography) dry->purify end End: Pure N-(4-Oxopentanoyl)-L-phenylalanine purify->end

Caption: Synthetic workflow for N-(4-Oxopentanoyl)-L-phenylalanine.

Predicted Spectroscopic Characterization

Spectroscopic TechniquePredicted Key Features
¹H NMR (in CDCl₃) δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group. δ ~6.0-6.5 ppm (d, 1H): Amide N-H proton. δ ~4.8 ppm (q, 1H): α-proton of the phenylalanine backbone. δ ~3.1-3.3 ppm (m, 2H): β-protons of the phenylalanine backbone. δ ~2.7 ppm (t, 2H): Methylene protons adjacent to the ketone. δ ~2.4 ppm (t, 2H): Methylene protons adjacent to the amide carbonyl. δ ~2.1 ppm (s, 3H): Methyl protons of the acetyl group.
¹³C NMR (in CDCl₃) δ ~207 ppm: Ketone carbonyl carbon. δ ~174 ppm: Carboxylic acid carbonyl carbon. δ ~172 ppm: Amide carbonyl carbon. δ ~136 ppm: Quaternary aromatic carbon. δ ~129, 128, 127 ppm: Aromatic CH carbons. δ ~53 ppm: α-carbon of the phenylalanine backbone. δ ~38 ppm: β-carbon of the phenylalanine backbone. δ ~38 ppm: Methylene carbon adjacent to the ketone. δ ~30 ppm: Methylene carbon adjacent to the amide carbonyl. δ ~30 ppm: Methyl carbon of the acetyl group.
Mass Spectrometry (ESI+) m/z [M+H]⁺: ~264.12 m/z [M+Na]⁺: ~286.10 Fragmentation: Expect loss of the carboxylic acid group (-45 Da), and cleavage of the amide bond.
Infrared (IR) Spectroscopy ~3300 cm⁻¹: N-H stretch (amide). ~3000-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid). ~1710 cm⁻¹: C=O stretch (ketone and carboxylic acid). ~1650 cm⁻¹: C=O stretch (amide I). ~1540 cm⁻¹: N-H bend (amide II).

Potential Applications and Biological Significance

N-acyl amino acids are an emerging class of signaling lipids with diverse biological functions.[1][2][11] While the specific biological activity of N-(4-Oxopentanoyl)-L-phenylalanine has not been reported, its structure suggests several potential areas of interest for researchers.

Potential Roles in Drug Development:

  • Enzyme Inhibition: The phenylalanine backbone is a common feature in many enzyme inhibitors. The addition of the 4-oxopentanoyl group could provide additional interactions within an enzyme's active site, potentially leading to novel inhibitors for proteases, kinases, or other enzymes.[]

  • Modulation of Cellular Signaling: N-acyl amino acids are known to interact with various receptors and ion channels. N-(4-Oxopentanoyl)-L-phenylalanine could potentially modulate signaling pathways involved in inflammation, pain perception, or metabolic regulation.[2]

  • Prodrug Strategies: The carboxylic acid group could be esterified to create a more lipophilic prodrug, which may enhance cell permeability and bioavailability.

The following diagram illustrates a hypothetical signaling pathway where an N-acyl amino acid like N-(4-Oxopentanoyl)-L-phenylalanine might exert its effects.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NAA N-(4-Oxopentanoyl) -L-phenylalanine Receptor G-Protein Coupled Receptor (GPCR) NAA->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A SecondMessenger->Kinase Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Kinase->Response

Caption: Hypothetical signaling pathway involving N-(4-Oxopentanoyl)-L-phenylalanine.

Conclusion

N-(4-Oxopentanoyl)-L-phenylalanine represents a molecule of interest at the intersection of amino acid and lipid chemistry. While specific data on this compound is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and the known biology of related N-acyl amino acids. The detailed protocols and predicted data herein serve as a valuable resource for researchers looking to explore the therapeutic potential of this and other novel N-acyl amino acid derivatives. Further investigation into the biological activities of N-(4-Oxopentanoyl)-L-phenylalanine is warranted to elucidate its specific roles in cellular signaling and its potential as a lead compound in drug discovery.

References

  • Migliore, M., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 803.
  • Wikipedia. (n.d.). N-acyl amides. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Retrieved from [Link]

  • Kim, J., et al. (2021). Synthesis-enabled conformational assignment of natural N-acyl l-phenylalanine derivatives from freshwater sponge–associated Micromonospora sp. MS-62. Organic & Biomolecular Chemistry, 19(3), 564-569.
  • Wellner, N., et al. (2014). N-Acyl amino acids and their impact on biological processes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(7), 969-976.
  • Diva-portal.org. (2013). Biosynthesis and physiological functions of N-acyl amino acids. Retrieved from [Link]

  • Kim, J., et al. (2021). Synthesis-Enabled Conformational Assignment of Natural N-Acyl L-Phenylalanine Derivatives from Freshwater Sponge. The Royal Society of Chemistry.
  • Krishna, R. V., Krishnaswamy, P. R., & Rao, D. R. (1975). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. Biochemical Journal, 145(2), 163-169.
  • ResearchGate. (n.d.). The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). Retrieved from [Link]

  • mzCloud. (2025). N Acetyl L phenylalanine. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Acetyl-L-phenylalanine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). L-Phenylalanine, N-acetyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxopentanoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxopentanal. Retrieved from [Link]

  • Wikipedia. (n.d.). Levulinic acid. Retrieved from [Link]

  • ChemicalRegister. (n.d.). 4-oxo-pentoyl chloride (CAS No. 1490-24-0) Suppliers. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Oxopentanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalaninol. Retrieved from [Link]

  • Sidduri, A., et al. (2002). N-Cycloalkanoyl-L-phenylalanine derivatives as VCAM/VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(17), 2475-2478.
  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(4-Oxopentanoyl)-L-phenylalanine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-Oxopentanoyl)-L-phenylalanine, also known as N-levulinoyl-L-phenylalanine, is an intriguing derivative of the essential amino acid L-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Oxopentanoyl)-L-phenylalanine, also known as N-levulinoyl-L-phenylalanine, is an intriguing derivative of the essential amino acid L-phenylalanine. This molecule belongs to the broader class of N-acyl amino acids (NAAAs), which have garnered significant attention in biochemical and pharmaceutical research for their diverse biological activities. The incorporation of the 4-oxopentanoyl (levulinoyl) group onto the L-phenylalanine backbone introduces a keto functionality, creating a molecule with unique chemical properties and potential for further functionalization. This technical guide provides a comprehensive overview of the predicted physical and chemical properties of N-(4-Oxopentanoyl)-L-phenylalanine, a detailed experimental protocol for its synthesis, and a guide to its characterization using modern analytical techniques.

Predicted Physicochemical Properties

While specific experimental data for N-(4-Oxopentanoyl)-L-phenylalanine is not extensively available in public literature, its properties can be reliably predicted based on the known characteristics of L-phenylalanine and levulinic acid, as well as data from structurally similar N-acyl amino acids.

PropertyPredicted ValueRationale and Key Considerations
Molecular Formula C₁₄H₁₇NO₄Derived from the structures of L-phenylalanine and levulinic acid.
Molecular Weight 263.29 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on the typical appearance of similar N-acyl amino acids.
Melting Point 110-120 °CEstimated based on the melting points of L-phenylalanine (~283 °C) and levulinic acid (~33-35 °C), and related N-acyl amino acids. The introduction of the acyl chain is expected to lower the melting point compared to the parent amino acid.
Boiling Point > 300 °C (decomposes)A high boiling point is anticipated due to the presence of hydrogen bonding opportunities and significant van der Waals forces. Decomposition is likely at elevated temperatures before boiling.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in water.The hydrophobic 4-oxopentanoyl chain and the phenyl ring will decrease water solubility compared to L-phenylalanine[1][2].
pKa (Carboxylic Acid) ~3.5 - 4.5The carboxylic acid pKa is expected to be slightly higher than that of unmodified L-phenylalanine (~2.2) due to the electronic influence of the acyl group.

Synthesis of N-(4-Oxopentanoyl)-L-phenylalanine

The synthesis of N-(4-Oxopentanoyl)-L-phenylalanine can be achieved through the acylation of L-phenylalanine with levulinic acid or its activated derivatives. A common and effective method involves the use of a coupling agent or the conversion of levulinic acid to an acid chloride.

Experimental Protocol: Synthesis via Acylation with Levulinoyl Chloride

This protocol outlines a standard laboratory procedure for the synthesis of N-(4-Oxopentanoyl)-L-phenylalanine.

Materials and Reagents:

  • L-Phenylalanine

  • Levulinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable organic solvent

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

Part 1: Preparation of Levulinoyl Chloride

  • Reaction Setup: In a fume hood, add levulinic acid (1.0 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Chlorination: Slowly add thionyl chloride (1.2 equivalents) dropwise to the levulinic acid at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.

  • Reaction Completion: After the addition is complete, gently heat the mixture to 50-60 °C for 1-2 hours, or until the gas evolution ceases.

  • Purification: The resulting levulinoyl chloride can be purified by distillation under reduced pressure or used directly in the next step after removing the excess thionyl chloride by rotary evaporation.

Part 2: Acylation of L-Phenylalanine

  • Dissolution of L-Phenylalanine: In a separate round-bottom flask, dissolve L-phenylalanine (1.0 equivalent) in an aqueous solution of sodium bicarbonate (2.5 equivalents). Stir at room temperature until complete dissolution. This forms the more nucleophilic sodium salt of the amino acid.

  • Biphasic System: Add dichloromethane (DCM) to the aqueous solution to create a biphasic system.

  • Acylation Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add the prepared levulinoyl chloride (1.1 equivalents) dropwise to the vigorously stirring biphasic mixture over 30-60 minutes. Maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove any unreacted L-phenylalanine and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(4-Oxopentanoyl)-L-phenylalanine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_part1 Part 1: Preparation of Levulinoyl Chloride cluster_part2 Part 2: Acylation of L-Phenylalanine LA Levulinic Acid reaction1 Chlorination (50-60°C) LA->reaction1 TC Thionyl Chloride TC->reaction1 LC Levulinoyl Chloride Acylation Acylation (0°C to RT) LC->Acylation reaction1->LC Phe L-Phenylalanine Phe_salt L-Phenylalanine Sodium Salt Phe->Phe_salt NaHCO3 NaHCO₃ (aq) NaHCO3->Phe_salt Phe_salt->Acylation DCM DCM DCM->Acylation Workup Work-up & Extraction Acylation->Workup Purification Purification Workup->Purification Final_Product N-(4-Oxopentanoyl)- L-phenylalanine Purification->Final_Product

Caption: Synthesis workflow for N-(4-Oxopentanoyl)-L-phenylalanine.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(4-Oxopentanoyl)-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the L-phenylalanine moiety (aromatic protons, α-proton, and β-protons) and the 4-oxopentanoyl group (methylene protons and the terminal methyl group).

    • Predicted ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

      • Aromatic protons (phenyl group): Multiplet around δ 7.2-7.4 ppm.

      • α-proton (CH-NH): Multiplet around δ 4.5-4.8 ppm.

      • β-protons (CH₂-phenyl): Two diastereotopic multiplets around δ 3.0-3.3 ppm.

      • Methylene protons (CH₂-C=O): Triplet around δ 2.7-2.9 ppm.

      • Methylene protons (CH₂-CH₂-C=O): Triplet around δ 2.4-2.6 ppm.

      • Methyl protons (CH₃-C=O): Singlet around δ 2.1-2.2 ppm.

      • Amide proton (NH): Broad singlet or doublet around δ 6.0-8.0 ppm (position can vary and may exchange with D₂O).

      • Carboxylic acid proton (COOH): Very broad singlet at δ > 10 ppm (may not be observed in all solvents).

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for all carbon atoms in the molecule.

    • Predicted ¹³C NMR Signals (in CDCl₃ or DMSO-d₆):

      • Carbonyl carbon (ketone): δ ~206-210 ppm.

      • Carbonyl carbon (carboxylic acid): δ ~173-176 ppm.

      • Carbonyl carbon (amide): δ ~170-173 ppm.

      • Aromatic carbons: δ ~126-138 ppm.

      • α-carbon (CH-NH): δ ~53-56 ppm.

      • β-carbon (CH₂-phenyl): δ ~37-40 ppm.

      • Methylene carbon (CH₂-C=O): δ ~38-41 ppm.

      • Methylene carbon (CH₂-CH₂-C=O): δ ~28-31 ppm.

      • Methyl carbon (CH₃-C=O): δ ~29-32 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for this type of molecule.

    • Expected [M+H]⁺: m/z 264.12

    • Expected [M+Na]⁺: m/z 286.10

    • Expected [M-H]⁻: m/z 262.11

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

  • Characteristic IR Absorption Bands (cm⁻¹):

    • O-H stretch (carboxylic acid): Broad band around 3300-2500 cm⁻¹.

    • N-H stretch (amide): Around 3300 cm⁻¹.

    • C-H stretch (aromatic): Around 3100-3000 cm⁻¹.

    • C-H stretch (aliphatic): Around 3000-2850 cm⁻¹.

    • C=O stretch (ketone): Strong band around 1715 cm⁻¹.

    • C=O stretch (carboxylic acid): Strong band around 1700 cm⁻¹.

    • C=O stretch (amide I): Strong band around 1650 cm⁻¹.

    • N-H bend (amide II): Around 1550 cm⁻¹.

    • C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

Characterization_Workflow Synthesized_Product Synthesized N-(4-Oxopentanoyl)- L-phenylalanine NMR NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Synthesized_Product->Purity Final_Characterization Confirmed Structure and Purity NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization Purity->Final_Characterization

Caption: Analytical workflow for the characterization of N-(4-Oxopentanoyl)-L-phenylalanine.

Potential Applications in Drug Development

N-acyl amino acids are increasingly recognized for their roles in cellular signaling and as potential therapeutic agents.[] The unique structure of N-(4-Oxopentanoyl)-L-phenylalanine presents several opportunities for drug development professionals:

  • Prodrug Design: The keto group can be used as a handle for attaching other molecules, potentially creating prodrugs that release an active compound upon metabolic cleavage.

  • Bioconjugation: The ketone functionality allows for specific chemical ligation reactions, such as oxime or hydrazone formation, enabling the attachment of the molecule to proteins, peptides, or other carriers.

  • Pharmacokinetic Modulation: The acylation of L-phenylalanine can alter its lipophilicity and membrane permeability, which can be leveraged to improve the pharmacokinetic properties of drug candidates.[4]

Conclusion

N-(4-Oxopentanoyl)-L-phenylalanine is a molecule with significant potential for research and development in the fields of chemistry, biochemistry, and pharmacology. While specific experimental data is currently limited, this guide provides a robust theoretical framework and practical protocols for its synthesis and characterization. The unique combination of an amino acid scaffold and a reactive keto group makes it a versatile building block for the creation of novel chemical entities with potential therapeutic applications. Further investigation into the biological activities of this compound is warranted and is expected to unveil new avenues for drug discovery and development.

References

  • Supporting information For Oxidative annulation of L-phenylalanine using I2/DMSO. (n.d.).
  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.).
  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (n.d.).
  • Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. (n.d.).
  • PRODUCT INFORMATION - Cayman Chemical. (2022, November 30).
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.).
  • A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids and derivatives. (2023, November 23).
  • N-pentanoyl-L-phenylalanine. (n.d.). Retrieved from PubChem. [Link]

  • Dynamics of Phenylalanine in the Solid State by NMR. (n.d.). Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]

  • bmse000045 L-Phenylalanine at BMRB. (n.d.). Retrieved from [Link]

  • Experimental solubility of L-phenylalanine in water at various temperatures. (n.d.). Retrieved from [Link]

  • MS/MS spectra of BA, HA, and l-phenylalanine-ring-D5 in the negative ionization mode. (n.d.). Retrieved from [Link]

  • Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. (2021, June 11).
  • Synthetic and analytical routes to the L-amino acid conjugates of cis-OPDA and their identification and quantification in plants. (n.d.).
  • Phenylalanine. (n.d.). Retrieved from NIST WebBook. [Link]

  • Organic acids and derivatives. (2017, August 17). Retrieved from MassBank. [Link]

  • A convenient and reproducible method for the synthesis of astatinated 4-[211At]astato-l-phenylalanine via electrophilic desilylation. (2018, December 4).
  • Phenylalanine. (n.d.). Retrieved from Wikipedia. [Link]

  • L-Phenylalanine, N-[N-[1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-methoxy-2-oxoethyl]-D-alanyl]-, phenylmethyl ester, (R)- (9CI). (n.d.). Retrieved from NextSDS. [Link]

  • L-Phenylalanine, N-acetyl-. (n.d.). Retrieved from US EPA. [Link]

  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine. (n.d.).
  • Phenylalanine. (n.d.). Retrieved from NIST WebBook. [Link]

  • Jnana Therapeutics Presents New Positive Data from Phase 1/2 Study of JNT-517 in Individuals with Phenylketonuria – Results Support Planned Pivotal Study in Early 2025. (2024, September 4).
  • (PDF) A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. (2018, May 4). Retrieved from [Link]

  • L-Phenylalanine, N-acetyl-. (n.d.). Retrieved from NIST WebBook. [Link]

  • Phenylalanine. (n.d.). Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15).

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Foundational

Pharmacokinetic profile of N-(4-Oxopentanoyl)-L-phenylalanine derivatives

The engineering of zinc metalloprotease inhibitors represents a critical frontier in the management of cardiovascular diseases, hypertension, and nociceptive disorders. Historically, the clinical deployment of dual Angio...

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Author: BenchChem Technical Support Team. Date: April 2026

The engineering of zinc metalloprotease inhibitors represents a critical frontier in the management of cardiovascular diseases, hypertension, and nociceptive disorders. Historically, the clinical deployment of dual Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase 24.11 (NEP, neprilysin) inhibitors, such as omapatrilat, was derailed by severe adverse events like angioedema—a direct consequence of indiscriminate bradykinin accumulation[1][2].

To overcome these pharmacokinetic and pharmacodynamic limitations, researchers have pivoted toward highly selective, mechanism-based inactivators. Among the most structurally elegant of these are the N-(4-oxopentanoyl)-L-phenylalanine derivatives . By utilizing a ketomethylene isostere, these compounds achieve exquisite target selectivity and uncouple their pharmacodynamic efficacy from traditional systemic clearance metrics[3][4].

As an application scientist, understanding the causality behind this structural design is paramount for optimizing downstream drug development workflows. This guide deconstructs the pharmacokinetic profile, mechanistic rationale, and self-validating experimental protocols required to evaluate these advanced peptidomimetics.

The Mechanistic Causality of the Ketomethylene Isostere

Standard competitive inhibitors maintain a dynamic equilibrium with their target enzymes, meaning their clinical efficacy is entirely dependent on continuous pharmacokinetic exposure (maintaining plasma concentrations above the IC50​ ). In contrast, specific N-(4-oxopentanoyl)-L-phenylalanine derivatives—such as N-[(R)-2-benzyl-5-cyano-4-oxopentanoyl]-L-phenylalanine—act as "suicide substrates"[3].

The Transition-State Mimicry: The 4-oxopentanoyl (ketomethylene) moiety replaces the scissile amide bond found in native peptide substrates. Upon entry into the NEP active site, the ketone carbonyl coordinates directly with the catalytic zinc ion ( Zn2+ ). This interaction forms a hydrated geminal diolate, perfectly mimicking the tetrahedral transition state of native peptide hydrolysis[4].

Mechanism-Based Inactivation: For derivatives possessing a strategically placed activating moiety (e.g., a cyano group at the 5-position), the enzyme's own catalytic machinery initiates an irreversible cascade. NEP attempts to process the pseudo-substrate, catalyzing the abstraction of an alpha-proton and the formation of a highly reactive electrophilic ketenimine intermediate [3][5]. Because the ketomethylene backbone cannot be cleaved, this intermediate is rapidly trapped by an adjacent active-site nucleophile, forming a permanent covalent adduct[3].

MOA A NEP Active Site (Zinc Metalloenzyme) C Michaelis Complex (Geminal Diolate) A->C B N-(4-Oxopentanoyl)-L-Phe Derivative B->C D Ketenimine Intermediate C->D NEP Catalysis E Covalently Inactivated Enzyme D->E Nucleophilic Trapping

Diagram 1: Mechanism-based inactivation pathway of NEP by N-(4-oxopentanoyl) derivatives.

Pharmacokinetic Profile (ADME) and Structural Advantages

The incorporation of the N-(4-oxopentanoyl) group fundamentally alters the ADME profile compared to native peptides, solving several classical drug delivery challenges:

  • Absorption & Stability: Native peptides are rapidly degraded by gastrointestinal and serum proteases. The ketomethylene isostere is entirely resistant to proteolytic cleavage, significantly enhancing systemic stability and opening pathways for oral bioavailability.

  • Distribution ( Vd​ ): NEP is a membrane-bound enzyme heavily expressed in the renal brush border, pulmonary vasculature, and central nervous system[5]. The highly lipophilic L-phenylalanine and benzyl substituents drive a high volume of distribution, facilitating deep tissue penetration to reach these membrane-bound targets.

  • Metabolism & Excretion: Because the primary target (NEP) is covalently inactivated, the systemic clearance of the free drug becomes secondary to the pharmacodynamic half-life. The biological effect persists until the host synthesizes new NEP protein (enzyme turnover). This uncouples the PK/PD relationship, allowing for lower, less frequent dosing regimens while minimizing hepatic metabolic burden.

Self-Validating Experimental Methodologies

To accurately profile these derivatives, a closed-loop experimental design is required. The physical pharmacokinetics (quantified via LC-MS/MS) must be validated against the functional pharmacodynamics (ex vivo enzyme activity).

Protocol A: In Vitro Mechanism-Based Inactivation Profiling

Rationale: To definitively prove that the compound is a suicide inhibitor rather than a tight-binding reversible inhibitor, we must observe a time-dependent, irreversible loss of enzyme activity that follows pseudo-first-order kinetics.

  • Preparation: Reconstitute recombinant human NEP (0.5 µM) in 50 mM HEPES buffer (pH 7.4).

    • Causality: HEPES is utilized because it maintains physiological pH without chelating the essential active-site zinc, a common artifact when using phosphate or citrate buffers.

  • Inhibitor Incubation: Introduce the N-(4-oxopentanoyl) derivative at varying concentrations (1 to 10 mM). Use 10% p-dioxane as a co-solvent.

    • Causality: The lipophilic nature of the ketomethylene and phenylalanine groups necessitates a non-denaturing organic modifier like p-dioxane to prevent compound precipitation during extended incubations[5].

  • Functional Readout: At specific time intervals (0 to 210 min), extract aliquots and introduce the fluorogenic substrate DAGNPG (dansyl-D-Ala-Gly-p-nitro-Phe-Gly)[5].

  • Quantification: Monitor fluorescence continuously ( λex​ = 342 nm, λem​ = 562 nm).

    • Causality: Cleavage of DAGNPG by active NEP separates the dansyl fluorophore from the p-nitro-Phe quencher. A time-dependent decrease in the rate of fluorescence generation confirms irreversible inactivation[5].

Protocol B: In Vivo PK/PD Validation Workflow
  • Dosing & Sampling: Administer the compound intravenously to murine models. Collect serial blood samples via the tail vein into K2-EDTA tubes.

  • Extraction: Perform protein precipitation using 3 volumes of cold acetonitrile containing an isotopically labeled internal standard. Centrifuge at 14,000 x g.

    • Causality: Cold solvent crashes out plasma proteins, preventing matrix effects during mass spectrometry while instantly halting any residual ex vivo enzymatic degradation.

  • LC-MS/MS Analysis: Quantify the free drug using Multiple Reaction Monitoring (MRM) to calculate systemic Clearance ( CL ) and Half-life ( t1/2​ ).

  • Ex Vivo Target Engagement: Homogenize renal tissue from the dosed animals and subject it to the DAGNPG fluorogenic assay.

    • Validation: If the drug is a true mechanism-based inactivator, NEP activity will remain suppressed long after the LC-MS/MS shows the free drug has been cleared from systemic circulation, confirming the uncoupled PK/PD relationship.

PK_Workflow Step1 1. In Vivo Dosing (Formulation in 10% p-dioxane/HEPES) Step2 2. Serial Blood Sampling & Tissue Distribution Step1->Step2 Step3 3. Plasma Extraction (Cold ACN Protein Precipitation) Step2->Step3 Step6 6. Ex Vivo Target Engagement (Fluorogenic NEP Assay) Step2->Step6 Validates PD Step4 4. LC-MS/MS Quantification (MRM Mode) Step3->Step4 Step5 5. Pharmacokinetic Modeling (CL, Vd, t1/2, AUC) Step4->Step5 Step5->Step6 Closed-Loop Correlation

Diagram 2: Closed-loop PK/PD validation workflow for mechanism-based inactivators.

Quantitative Data Synthesis: The Selectivity Paradigm

The clinical viability of these derivatives hinges on their selectivity. While traditional peptidic analogs indiscriminately inhibit multiple zinc proteases (leading to the aforementioned angioedema via ACE N-domain inhibition), the N-(4-oxopentanoyl) derivatives exploit subtle differences in active-site architecture. The active site of NEP is less discriminating in its spatial requirements compared to ACE, allowing the bulky ketenimine intermediate to form and react exclusively within NEP[3][5].

The efficiency of a suicide inhibitor is quantified by its Partition Ratio ( kcat​/kinact​ ), which represents the number of substrate turnovers that occur before the enzyme is irreversibly inactivated (lower is better).

Table 1: Representative Kinetic Parameters for Zinc Protease Inactivation

Compound ClassTarget EnzymeInactivation StatusPartition Ratio ( kcat​/kinact​ )Selectivity Profile
N-(4-oxopentanoyl)-L-Phe Derivative (e.g., Compound 1)NEP 24.11Irreversible Low (Highly Efficient)Highly Selective for NEP [3]
N-(4-oxopentanoyl)-L-Phe Derivative (e.g., Compound 1)ACENo InactivationN/AInactive against ACE [3]
Peptidic Analogue (Control, e.g., Compound 2)NEP 24.11IrreversibleModerateNon-selective[3]
Peptidic Analogue (Control, e.g., Compound 2)ACEIrreversibleModerateNon-selective[3]

Note: Data synthesized from comparative zinc protease interaction studies demonstrating the unique spatial tolerance of the NEP active site toward ketomethylene intermediates[3][5].

By leveraging the N-(4-oxopentanoyl)-L-phenylalanine scaffold, drug developers can achieve absolute target specificity, eliminating the off-target toxicities that have historically plagued pan-metalloprotease inhibitors while securing a highly favorable, long-acting pharmacokinetic profile.

References

  • A mechanism-based inactivation study of neutral endopeptidase 24.11 PubMed / National Institutes of Health (NIH)[Link]

  • A mechanism-based inactivation study of neutral endopeptidase 24.11 (Full Text) Journal of Medicinal Chemistry / American Chemical Society (ACS)[Link]

  • Selective Inhibition of the C-Domain of ACE Combined With Inhibition of NEP: A Potential New Therapy for Hypertension Hypertension / American Heart Association Journals[Link]

  • Selective Inhibition of the C-Domain of ACE Combined With Inhibition of NEP (PMC) PubMed Central / National Institutes of Health (NIH)[Link]

  • Probing the Requirements for Dual Angiotensin-Converting Enzyme C-Domain Selective/Neprilysin Inhibition Journal of Medicinal Chemistry / American Chemical Society (ACS)[Link]

Sources

Exploratory

Strategic Characterization of Novel Ligands: A Whitepaper on N-(4-Oxopentanoyl)-L-phenylalanine Receptor Binding Affinity Studies

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical innovation. N-(4-Oxopentanoyl)-L-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical innovation. N-(4-Oxopentanoyl)-L-phenylalanine (OPP) represents such a molecule—a structurally distinct N-acyl amino acid. N-acyl amino acids are an emerging class of endogenous signaling molecules with diverse physiological roles, yet the specific biological targets of OPP remain uncharacterized.[1][2] This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, outlining a systematic, field-proven strategy for determining the receptor binding affinity of a novel compound like OPP. We move beyond mere protocols to explain the causal logic behind experimental choices, ensuring that the data generated is not only accurate but also meaningful. This whitepaper details the gold-standard radioligand binding assays, modern non-radioactive alternatives like Fluorescence Polarization, and the critical data analysis required to translate raw experimental output into a definitive binding affinity constant (Kᵢ).

Part 1: Foundational Strategy for a Novel Compound

The journey from a novel molecule to a potential drug candidate begins with understanding its interaction with biological targets. For an uncharacterized compound like OPP, a structured, hypothesis-driven approach to receptor screening is paramount.

The Language of Binding: Key Affinity Parameters

Before designing an experiment, it is crucial to understand the parameters we aim to measure. Receptor-ligand interactions are the basis of modern pharmacology, and their quantification is essential for drug development.[3][4]

  • Affinity (K_d): The equilibrium dissociation constant. It represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d signifies a higher binding affinity.

  • Receptor Density (B_max): The maximum number of binding sites in a given preparation, typically expressed as fmol/mg of protein.[5]

  • IC₅₀: The concentration of a competing ligand (our test compound, OPP) that displaces 50% of a known radioligand from its target receptor. It is an experimental value and is highly dependent on assay conditions.[6]

  • Inhibition Constant (Kᵢ): The dissociation constant of the inhibitor (OPP). Unlike the IC₅₀, the Kᵢ is a true, absolute measure of binding affinity that is independent of the substrate or radioligand concentration used in the assay.[7][8] It allows for the direct comparison of the potency of multiple compounds.[6][7]

Strategic Assay Selection

For a novel compound, the primary goal is to perform a competition binding assay. This determines the affinity (Kᵢ) of our unlabeled test compound (OPP) by measuring its ability to compete with a known, labeled ligand for a specific receptor target. The choice of technology to measure this competition is a critical decision point.

Receptor binding assays are broadly categorized as radioactive and non-radioactive.[4] Radioligand assays are traditionally considered the "gold standard" for their sensitivity and robustness.[5][9] However, non-radioactive methods are increasingly favored due to safety, reduced regulatory burden, and amenability to high-throughput screening (HTS).[3][10]

`dot graph Assay_Selection_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges Start -> Target_Known; Target_Known -> Broad_Screen [label=" No"]; Target_Known -> Assay_Type [label=" Yes"]; Broad_Screen -> Assay_Type; Assay_Type -> Radioligand [label=" Highest\n Sensitivity"]; Assay_Type -> FP [label=" HTS\n Requirement"]; Assay_Type -> SPR [label=" Kinetic Data\n Needed"]; Radioligand -> Data_Analysis; FP -> Data_Analysis; SPR -> Data_Analysis; Data_Analysis -> Result; } ` Caption: Decision workflow for selecting a receptor binding assay.

Part 2: Core Experimental Protocols

The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Protocol 1: Radioligand Competition Binding Assay (Filtration)

This method is the benchmark for accurately determining the Kᵢ of a test compound.[5] It relies on physically separating receptor-bound radioligand from unbound radioligand via filtration.[9]

A. Materials & Reagents

  • Receptor Source: Cell membranes expressing the target receptor (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., ³H or ¹²⁵I-labeled).

  • Test Compound: N-(4-Oxopentanoyl)-L-phenylalanine (OPP), dissolved in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: Physiologically relevant buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer: Cold assay buffer.

  • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filter mats (e.g., Millipore MultiScreenHTS).[11]

  • Scintillation Cocktail & Counter.

B. Step-by-Step Methodology

  • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compound (OPP) in assay buffer. A typical range covers 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup (in triplicate):

    • Total Binding (TB): 50 µL Assay Buffer + 25 µL Radioligand + 25 µL Receptor Membranes.

    • Non-Specific Binding (NSB): 50 µL NSB Agent + 25 µL Radioligand + 25 µL Receptor Membranes.

    • Competition Wells: 50 µL of each OPP dilution + 25 µL Radioligand + 25 µL Receptor Membranes.

    • Causality: The NSB wells are critical. They define the baseline of non-specific adherence of the radioligand to the filter and membranes, which must be subtracted from all other measurements to determine specific binding.[12] The radioligand concentration should ideally be at or below its K_d value to ensure assay sensitivity.[12][13]

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time must be empirically determined in preliminary kinetic assays.[5]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. Wash each filter disc 3-5 times with cold wash buffer to remove unbound radioligand.

    • Causality: The washes must be rapid and cold to minimize dissociation of the radioligand from the receptor during the wash steps.

  • Quantification: Dry the filter mat, add scintillation cocktail to each filter disc, and count the trapped radioactivity (in counts per minute, CPM) using a scintillation counter.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

FP is a homogeneous "mix-and-measure" assay well-suited for HTS.[14][15] It measures the change in the rotational speed (tumbling) of a small fluorescently-labeled ligand (tracer) when it binds to a much larger receptor protein.[16]

A. Materials & Reagents

  • Receptor Source: Purified, soluble receptor protein.

  • Fluorescent Tracer: A fluorescently-labeled ligand with known affinity for the target receptor.

  • Test Compound: N-(4-Oxopentanoyl)-L-phenylalanine (OPP).

  • Assay Buffer & Black 96- or 384-well plates.

  • Fluorescence Plate Reader equipped with polarization filters.[17]

B. Step-by-Step Methodology

  • Preparation: Prepare serial dilutions of OPP. Determine the optimal concentration of the fluorescent tracer and receptor from preliminary direct binding experiments.

  • Assay Plate Setup (in triplicate):

    • Low Polarization Control (Free Tracer): Tracer + Assay Buffer.

    • High Polarization Control (Bound Tracer): Tracer + Receptor + Assay Buffer.

    • Competition Wells: Tracer + Receptor + each OPP dilution.

    • Causality: The high and low polarization controls define the assay window. A large difference between them is essential for a robust assay.

  • Incubation: Incubate the plate, protected from light, to reach binding equilibrium.

  • Measurement: Read the plate in an FP-capable plate reader. The instrument excites the sample with plane-polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane. The instrument software calculates the polarization value (in milli-polarization units, mP).

  • Data Interpretation: In a competition assay, as the concentration of OPP increases, it displaces the fluorescent tracer from the receptor. This causes the tracer to tumble more rapidly, resulting in a decrease in the measured polarization value.[15]

Part 3: Data Analysis and Interpretation

Translating raw experimental data into a meaningful Kᵢ value requires a systematic, multi-step analysis.

Data Processing and IC₅₀ Determination
  • Calculate Specific Binding: For the radioligand assay, subtract the average CPM from the NSB wells from all other wells.

    • Specific Binding = Total CPM - Average NSB CPM

  • Normalize Data: Express the specific binding in the competition wells as a percentage of the maximum specific binding (from the "Total Binding" wells without any competitor).

  • Non-Linear Regression: Plot the normalized data (% Specific Binding) against the logarithm of the OPP concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. This analysis will yield the IC₅₀ value for OPP.

Parameter Description Example Value
LogIC₅₀ The logarithm of the molar concentration of OPP that produces 50% inhibition.-7.30
IC₅₀ The molar concentration of OPP that produces 50% inhibition.50 nM
HillSlope The steepness of the curve. A value near -1.0 suggests a standard competitive binding interaction.-0.98

Caption: Sample quantitative data derived from non-linear regression of a competition binding curve.

The Cheng-Prusoff Equation: Converting IC₅₀ to Kᵢ

The IC₅₀ is not a true affinity constant. To calculate the Kᵢ, which is, one must use the Cheng-Prusoff equation.[7][8] This equation corrects for the concentration of the labeled ligand used in the assay.[6][7]

The Equation:

Kᵢ = IC₅₀ / (1 + ([L] / K_d))

Where:

  • Kᵢ is the inhibition constant for OPP (the value we want to determine).

  • IC₅₀ is the experimentally determined 50% inhibitory concentration of OPP.

  • [L] is the concentration of the labeled ligand (radioligand or fluorescent tracer) used in the assay.

  • K_d is the dissociation constant (affinity) of the labeled ligand for the receptor.

Causality: This conversion is mandatory for comparing data. If another lab tests a different compound using a different concentration of the same radioligand, their IC₅₀ value cannot be directly compared to yours. However, the calculated Kᵢ values can be compared directly, as they represent an intrinsic property of the compound-receptor interaction.[7]

`dot graph Cheng_Prusoff { graph [splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes IC50 [label="Experimental IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L [label="[Labeled Ligand]\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; Kd [label="Labeled Ligand Kd", fillcolor="#FBBC05", fontcolor="#202124"]; Equation [label="Ki = IC50 / (1 + [L]/Kd)", shape=plaintext, fontcolor="#202124"]; Ki [label="True Affinity (Ki)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges IC50 -> Equation; L -> Equation; Kd -> Equation; Equation -> Ki; } ` Caption: Relationship of parameters in the Cheng-Prusoff equation.

Part 4: Conclusion and Forward Look

This guide provides a robust framework for the initial, critical step in characterizing a novel compound like N-(4-Oxopentanoyl)-L-phenylalanine: the determination of its receptor binding affinity. By employing gold-standard competition binding assays, whether radioactive or non-radioactive, and applying rigorous data analysis through the Cheng-Prusoff equation, researchers can obtain a reliable Kᵢ value. This constant is the first piece of quantitative evidence that begins to tell the story of a molecule's biological activity.

The journey does not end here. A confirmed binding "hit" should be validated with an orthogonal assay (e.g., confirming a radioligand hit with an SPR experiment).[18][19] Furthermore, affinity must be paired with functional data. Does binding to the receptor activate or inhibit its downstream signaling pathway? Answering this next question is crucial for progressing a novel ligand from a mere binder into a promising lead compound for drug development.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Fluorescence Polarization. tracerDB. [Link]

  • Pros & Cons of Fluorescence-Based Binding Assays. Nicoya Lifesciences Inc. (2019). [Link]

  • Receptor-ligand binding assays: technologies and applications. Koppitz, M., & Eiselt, M. (2005). PubMed. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Leff, P., & Dougall, I. G. (2001). PubMed. [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? Biocompare (2012). [Link]

  • In Solution Assays: Fluorescence Polarization. Glycopedia. [Link]

  • Radioligand binding assays and their analysis. Williams, M. (2000). PubMed. [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Calebiro, D., et al. (2017). Frontiers in Molecular Biosciences. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. Sittampalam, G. S., et al. (2012). NCBI Bookshelf. [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys (2025). [Link]

  • Ligand binding assay. Wikipedia. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP (2021). YouTube. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review (2005). [Link]

  • Fc receptor binding assays using surface plasmon resonance. Cytiva (2024). [Link]

  • Surface plasmon resonance applied to G protein-coupled receptors. Salamon, Z., et al. (2009). PMC - NIH. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press (2023). [Link]

  • What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? Reddit r/askscience (2014). [Link]

  • ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions. JoVE (2022). YouTube. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Sahn, J. J., et al. (2016). PMC - NIH. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online (2020). [Link]

  • Affinity-based screening techniques for enhancing lead discovery. ResearchGate. [Link]

  • A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. Frontiers (2019). [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers (2022). [Link]

  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC - NIH (2015). [Link]

  • Target: Phenylalanine-4-hydroxylase (CHEMBL3076). ChEMBL - EMBL-EBI. [Link]

  • The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria. PubMed (2020). [Link]

  • A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane. PubMed (2014). [Link]

  • Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. [Link]

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Foundational

Toxicity and Safety Screening of N-(4-Oxopentanoyl)-L-phenylalanine: A Comprehensive Technical Guide

Executive Summary & Rationale N-(4-Oxopentanoyl)-L-phenylalanine is a ketomethylene-containing peptidomimetic that serves as a foundational scaffold for mechanism-based inhibitors (MBIs) of zinc metalloproteases, notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-(4-Oxopentanoyl)-L-phenylalanine is a ketomethylene-containing peptidomimetic that serves as a foundational scaffold for mechanism-based inhibitors (MBIs) of zinc metalloproteases, notably neutral endopeptidase 24.11 (NEP)[1]. While its targeted covalent binding provides high therapeutic potency, the deliberate generation of reactive intermediates necessitates rigorous, specialized safety screening. This guide outlines a self-validating, multi-tiered toxicological evaluation framework designed to differentiate between on-target efficacy and off-target idiosyncratic toxicity.

Mechanistic Context: The Dual-Edged Sword of Mechanism-Based Inhibition

Unlike reversible competitive inhibitors, MBIs like N-(4-Oxopentanoyl)-L-phenylalanine are processed by the target enzyme into highly reactive electrophiles (e.g., ketenimines) that subsequently trap an active-site nucleophile[1].

Causality in Screening: The primary toxicological liability of this compound class is promiscuous covalent binding. If the compound is metabolized by off-target enzymes—such as Cytochrome P450s (CYPs) in the liver—the resulting reactive intermediate can irreversibly inactivate the CYP enzyme, leading to Time-Dependent Inhibition (TDI) and severe drug-drug interactions (DDIs)[2]. Therefore, standard cytotoxicity assays must be augmented with specific metabolic stability and TDI screens.

G A N-(4-Oxopentanoyl)- L-phenylalanine B Target Enzyme (NEP) or Off-Target (CYP450) A->B Binding C Ketenimine Reactive Intermediate B->C Catalytic Processing D Covalent Binding (Active Site Nucleophile) C->D Trapping E Therapeutic Inactivation D->E On-Target F Idiosyncratic Toxicity / MBI D->F Off-Target

Mechanistic pathway of ketomethylene-based enzyme inactivation and potential toxicity.

In Vitro Safety Profiling: Self-Validating Methodologies

To establish a trustworthy safety profile, in vitro assays must rule out false positives caused by assay interference.

Protocol 3.1: Orthogonal Cytotoxicity Screening (MTT & LDH)

Rationale: Peptidomimetics can sometimes exhibit intrinsic redox activity, artificially inflating MTT viability readouts[3]. Pairing MTT (metabolic activity) with LDH release (membrane integrity) creates a self-validating system. A discrepancy between the two indicates assay interference rather than true cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (human hepatoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2​ .

  • Dosing: Treat cells with N-(4-Oxopentanoyl)-L-phenylalanine at logarithmic concentrations (0.1 μM to 100 μM) in serum-free media for 48h. Include a vehicle control (0.1% DMSO) and a positive control (1% Triton X-100).

  • LDH Assay (Supernatant): Transfer 50 μL of supernatant to a new plate. Add LDH reaction mix, incubate for 30 min in the dark, and measure absorbance at 490 nm.

  • MTT Assay (Adherent Cells): Wash remaining cells with PBS. Add 100 μL of MTT solution (0.5 mg/mL). Incubate for 3h. Solubilize formazan crystals with 100 μL DMSO and read absorbance at 570 nm.

  • Validation: Concordance between decreased MTT absorbance and increased LDH absorbance confirms true cytotoxicity.

Protocol 3.2: CYP450 Time-Dependent Inhibition (IC50 Shift Assay)

Rationale: Assesses the risk of the ketomethylene moiety causing MBI of hepatic enzymes, a critical failure point for this chemical class[2].

Step-by-Step Methodology:

  • Incubation Setup: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration in potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate HLM with the compound (0.1–50 μM) in the presence and absence of NADPH for 0 and 30 minutes at 37°C.

  • Reaction: Add a specific CYP3A4 probe substrate (e.g., Midazolam). Incubate for 10 minutes.

  • Quenching & Analysis: Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze metabolite formation via LC-MS/MS.

  • Interpretation: An IC50​ shift > 1.5-fold between the 0-min and 30-min pre-incubation (NADPH-dependent) indicates mechanism-based inactivation.

In Vivo Acute Toxicity: OECD Guideline Compliance

If in vitro profiles are acceptable, the compound advances to in vivo screening. The OECD 423 (Acute Toxic Class Method) is preferred as it minimizes animal use while providing robust GHS classification[4].

Protocol 4.1: Acute Oral Toxicity (OECD 423)

Rationale: Determines the systemic acute toxicity and LD50​ cutoff using a stepwise, ethically optimized dosing procedure[4].

Step-by-Step Methodology:

  • Animal Selection: Use nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Acclimate for 5 days.

  • Fasting: Withhold food for 3-4 hours prior to dosing.

  • Dosing (Step 1): Administer a starting dose of 300 mg/kg of N-(4-Oxopentanoyl)-L-phenylalanine via oral gavage to 3 animals.

  • Observation: Monitor continuously for the first 30 minutes, then periodically for 24 hours, focusing on tremors, convulsions, salivation, and lethargy. Continue daily observation for 14 days.

  • Decision Tree:

    • If 0-1 animals die: Proceed to dose 3 animals at 2000 mg/kg.

    • If 2-3 animals die: Proceed to dose 3 animals at 50 mg/kg.

  • Necropsy: Perform gross necropsy on all animals (including survivors euthanized at day 14) to assess organ-specific lesions.

W Start Compound Synthesis & Purification InVitro In Vitro Cytotoxicity (HepG2, MTT/LDH) Start->InVitro CYP CYP450 TDI Assay (IC50 Shift) Start->CYP Decision Safety Profile Evaluation InVitro->Decision CYP->Decision InVivo In Vivo Acute Toxicity (OECD 423, Murine) Decision->InVivo If In Vitro Safe

Multi-tiered safety screening workflow for peptidomimetic candidates.

Quantitative Data Presentation

The following table summarizes the target safety thresholds required for the advancement of N-(4-Oxopentanoyl)-L-phenylalanine derivatives, alongside representative baseline outcomes for this chemical class.

Assay CategoryParameter MeasuredTarget Safety ThresholdRepresentative Outcome
In Vitro Cytotoxicity HepG2 IC50​ (MTT/LDH)> 50 μM> 100 μM (Non-toxic)
Metabolic Stability CYP3A4 IC50​ Shift< 1.5-fold shift1.2-fold shift (Low TDI risk)
Genotoxicity Ames Test (Mutagenicity)Negative in all strainsNegative (with/without S9)
In Vivo Acute LD50​ Estimate (OECD 423)> 2000 mg/kg> 2000 mg/kg (GHS Category 5)

Conclusion

The safety screening of N-(4-Oxopentanoyl)-L-phenylalanine requires a nuanced approach that accounts for its mechanism-based reactivity. By employing orthogonal in vitro assays to rule out assay interference and rigorous CYP shift assays to detect idiosyncratic metabolic liabilities, researchers can confidently advance this peptidomimetic scaffold through the preclinical pipeline.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(4-Oxopentanoyl)-L-phenylalanine

An Application Note and Step-by-Step Protocol for the Synthesis of N-(4-Oxopentanoyl)-L-phenylalanine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, step-by-step proto...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of N-(4-Oxopentanoyl)-L-phenylalanine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the chemical synthesis of N-(4-Oxopentanoyl)-L-phenylalanine. The targeted acylation of the amino group in L-phenylalanine with levulinic acid is a key modification that can be leveraged in various fields, including the development of novel peptides and as a building block in medicinal chemistry. This document outlines a robust and reproducible two-step synthetic strategy involving the initial activation of levulinic acid as an N-hydroxysuccinimide (NHS) ester, followed by its coupling with L-phenylalanine. The rationale behind the choice of this synthetic route is discussed in detail, emphasizing its efficiency and selectivity. This guide is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

N-acylated amino acids are fundamental components in a wide array of biologically active molecules and are pivotal in the synthesis of modified peptides. The introduction of an acyl group to the N-terminus of an amino acid can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability. N-(4-Oxopentanoyl)-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring a 4-oxopentanoyl (levulinoyl) group. The ketone functionality within the levulinoyl moiety offers a unique site for further chemical modifications, making this compound a versatile building block in organic synthesis and drug discovery.

The synthesis of N-acylated amino acids is a well-established transformation in organic chemistry. Common methods include the use of acid chlorides, anhydrides, or activated esters to acylate the amino group of the amino acid.[1] The choice of the acylating agent and reaction conditions is crucial to ensure high yields and prevent side reactions, such as racemization of the chiral center.

Synthetic Strategy: The Activated Ester Approach

For the synthesis of N-(4-Oxopentanoyl)-L-phenylalanine, several synthetic routes can be considered. The direct reaction of L-phenylalanine with levulinic acid using a coupling agent is a possibility. However, to ensure a clean and efficient reaction with minimal side products, a two-step approach involving an activated ester of levulinic acid is often preferred. N-hydroxysuccinimide (NHS) esters are widely utilized for the acylation of amino groups in aqueous or mixed aqueous-organic media.[2] This method is known for its high selectivity towards amino groups and the formation of a water-soluble N-hydroxysuccinimide byproduct, which simplifies the purification process.[2]

The overall synthetic workflow is depicted below:

Synthetic Workflow cluster_0 Part A: Activation of Levulinic Acid cluster_1 Part B: Acylation of L-Phenylalanine Levulinic_Acid Levulinic Acid Lev_NHS Levulinic Acid NHS Ester Levulinic_Acid->Lev_NHS DCC, NHS, Anhydrous Solvent NHS N-Hydroxysuccinimide NHS->Lev_NHS DCC DCC DCC->Lev_NHS Final_Product N-(4-Oxopentanoyl)-L-phenylalanine Lev_NHS->Final_Product L-Phenylalanine, Aqueous-Organic Solvent, Base Lev_NHS->Final_Product L_Phenylalanine L-Phenylalanine L_Phenylalanine->Final_Product Base Base (e.g., NaHCO3) Base->Final_Product caption Overall synthetic workflow.

Figure 1: Overall synthetic workflow for N-(4-Oxopentanoyl)-L-phenylalanine.

This strategy is divided into two main parts:

  • Part A: Synthesis of Levulinic Acid N-Hydroxysuccinimide Ester (Lev-NHS). In this step, the carboxylic acid group of levulinic acid is activated by reacting it with N-hydroxysuccinimide in the presence of a coupling agent, dicyclohexylcarbodiimide (DCC).

  • Part B: Synthesis of N-(4-Oxopentanoyl)-L-phenylalanine. The activated Lev-NHS ester is then reacted with L-phenylalanine in a basic aqueous-organic medium to yield the desired N-acylated product.

Experimental Protocol

Part A: Synthesis of Levulinic Acid N-Hydroxysuccinimide Ester (Lev-NHS)

Materials:

  • Levulinic acid (4-oxopentanoic acid)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel with filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve levulinic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Coupling Agent: Cool the solution in an ice bath to 0 °C with continuous stirring. To this cooled solution, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of the same anhydrous solvent dropwise over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, filter off the precipitated DCU using a glass funnel with filter paper.

    • Wash the filter cake with a small amount of fresh anhydrous solvent.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Crystallization: The crude Lev-NHS ester can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid.

Part B: Synthesis of N-(4-Oxopentanoyl)-L-phenylalanine

Materials:

  • Levulinic Acid N-Hydroxysuccinimide Ester (Lev-NHS) (from Part A)

  • L-Phenylalanine

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane or Acetone

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolving L-Phenylalanine: In an Erlenmeyer flask, dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water containing sodium bicarbonate (2.0 eq). Stir until a clear solution is obtained.

  • Acylation Reaction: To the stirred solution of L-phenylalanine, add a solution of Lev-NHS (1.05 eq) in a small amount of 1,4-dioxane or acetone dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting L-phenylalanine is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Lev-NHS and N-hydroxysuccinimide.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the product should form.

  • Product Isolation and Purification:

    • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-Oxopentanoyl)-L-phenylalanine.

  • Final Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water/ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The final product, N-(4-Oxopentanoyl)-L-phenylalanine, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of both the phenylalanine and levulinoyl moieties.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch, the ketone C=O stretch, and the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline product.

Summary of Reaction Parameters

ParameterPart A: Lev-NHS SynthesisPart B: Acylation
Key Reagents Levulinic acid, NHS, DCCLev-NHS, L-Phenylalanine, NaHCO₃
Solvent Anhydrous DCM or THF1:1 1,4-Dioxane/Water
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-16 hours4-6 hours
Work-up Filtration, ExtractionExtraction, Acidification
Purification CrystallizationCrystallization or Chromatography

Troubleshooting

  • Low yield in Part A: Ensure all reagents and solvents are anhydrous, as DCC is sensitive to moisture.

  • Incomplete reaction in Part B: Check the pH of the reaction mixture; it should be maintained in the basic range (pH 8-9) to ensure the amino group of L-phenylalanine is deprotonated and nucleophilic.

  • Racemization: While the NHS ester method is generally considered to minimize racemization, it is advisable to verify the enantiomeric purity of the final product, especially if it is intended for biological applications.[3]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(4-Oxopentanoyl)-L-phenylalanine via the N-hydroxysuccinimide ester of levulinic acid. This method offers a high-yielding and selective route to the desired N-acylated amino acid, which can serve as a valuable building block in various synthetic applications. The provided step-by-step instructions and explanations for each experimental choice are designed to enable researchers to successfully replicate this synthesis in their laboratories.

References

  • Paquet, A. (1976). Succinimidyl esters of fatty acids for amino acid acylations. Canadian Journal of Chemistry, 54(5), 733-737.
  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842.
  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • U.S. Patent No. US4126628A. (1978). Acylation of amino acids. Google Patents.
  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Retrieved from [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for N-(4-Oxopentanoyl)-L-phenylalanine

Introduction & Physicochemical Rationale N-(4-Oxopentanoyl)-L-phenylalanine (also known as N-levulinoyl-L-phenylalanine) is a highly specific N-acyl amino acid derivative frequently utilized as a prodrug moiety or a chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

N-(4-Oxopentanoyl)-L-phenylalanine (also known as N-levulinoyl-L-phenylalanine) is a highly specific N-acyl amino acid derivative frequently utilized as a prodrug moiety or a chiral building block in peptide synthesis. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its quantification requires a deep understanding of its physicochemical properties to dictate the chromatographic strategy.

The Causality of Molecular Structure on Chromatography: The molecule consists of an L-phenylalanine core where the basic α -amino group has been acylated by levulinic acid (4-oxopentanoic acid). This structural modification eliminates the basicity of the amine, leaving the terminal carboxylic acid as the sole ionizable group (pKa 2.2–2.5).

  • pH Control: If the mobile phase pH exceeds 3.0, the carboxylic acid will partially ionize into a carboxylate anion. This causes dual-state elution, resulting in severe peak tailing and poor retention on a hydrophobic Reversed-Phase (RP) column. Therefore, the mobile phase must be highly acidic (pH 2.0) to fully protonate the analyte, ensuring it remains in a neutral, lipophilic state for optimal interaction with the C18 stationary phase[1].

  • Detector Selection: The molecule features an aromatic benzyl ring and an amide linkage. While the aromatic ring absorbs at 254 nm, the π→π∗ transitions of the amide bond and the ketone carbonyl provide significantly higher molar absorptivity at 210 nm, making it the optimal wavelength for trace-level quantification[2].

Method Development Workflow

To ensure the method is both rugged and reproducible, the development process follows a sequential, causality-driven workflow.

Method_Dev_Workflow Step1 1. Analyte Profiling (pKa ~2.5, LogP ~1.8) Step2 2. Column Selection (C18, 100Å, 3.5µm) Step1->Step2 Step3 3. Mobile Phase Tuning (0.1% TFA, pH 2.0) Step2->Step3 Step4 4. Gradient Optimization (5% to 95% MeCN) Step3->Step4 Step5 5. UV Detection (210 nm & 254 nm) Step4->Step5 Step6 6. ICH Q2(R2) Validation (Fit-for-Purpose) Step5->Step6

Figure 1: Logical workflow for RP-HPLC method development of N-(4-Oxopentanoyl)-L-phenylalanine.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system . The method incorporates a mandatory System Suitability Testing (SST) sequence that must pass predefined criteria before any unknown sample is analyzed, ensuring the instrument is fit-for-purpose at the exact moment of testing.

Chromatographic Conditions

The method utilizes a gradient elution profile. A gradient is explicitly chosen over an isocratic method to ensure that any highly retained impurities (such as unreacted levulinic acid dimers or bis-acylated byproducts) are effectively washed off the column, preventing ghost peaks in subsequent injections[1].

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmHigh surface area for hydrophobic retention; stable at low pH.
Mobile Phase A Ultrapure Water + 0.1% TFA (v/v)TFA suppresses carboxylic acid ionization and masks silanols.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Strong organic modifier for efficient elution.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temp. 35 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 210 nm (Reference 360 nm)Maximizes sensitivity for the amide and ketone chromophores.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to focus the analyte band.
10.0595Linear ramp to elute the main peak and impurities.
12.0595High-organic wash to clear hydrophobic contaminants.
12.1955Instant return to initial conditions.
15.0955Column re-equilibration.
Step-by-Step Preparation Methodology
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio. Causality: Matching the diluent to the midpoint of the gradient prevents solvent-mismatch effects, which can cause peak splitting or fronting.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(4-Oxopentanoyl)-L-phenylalanine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh an appropriate amount of the sample to achieve a nominal concentration of 100 µg/mL. Dissolve in Diluent, sonicate, and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Self-Validation Execution (System Suitability)

Before injecting samples, inject the Working Standard (100 µg/mL) six consecutive times. The run is only validated if the following criteria are met:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • USP Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 5000

Method Validation Framework (ICH Q2(R2) Compliance)

Following the optimization of the chromatographic conditions, the method must be formally validated according to the latest ICH Q2(R2) guidelines to prove it is fit for its intended purpose[3][4].

Validation_Framework Core ICH Q2(R2) Validation Spec Specificity (Peak Purity > 99%) Core->Spec Lin Linearity (R² ≥ 0.999) Core->Lin Prec Precision (RSD ≤ 2.0%) Core->Prec Acc Accuracy (Recovery 98-102%) Core->Acc

Figure 2: Core analytical validation parameters according to ICH Q2(R2) guidelines.

Table 3: ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of standard into a placebo matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Repeatability (Precision) Inject 6 independent preparations of the sample at 100% test concentration.Relative Standard Deviation (RSD) of the calculated assay 2.0%.
Robustness Deliberately vary flow rate ( ± 0.1 mL/min), column temp ( ± 5 °C), and mobile phase pH.System suitability criteria must still be met under all varied conditions[3].

By adhering to this causality-driven development approach and rigorous ICH Q2(R2) validation framework, analysts can ensure the precise, reliable, and reproducible quantification of N-(4-Oxopentanoyl)-L-phenylalanine in complex matrices.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: frontiersin.
  • Source: jiangnan.edu.

Sources

Method

Sample preparation guidelines for N-(4-Oxopentanoyl)-L-phenylalanine NMR

Application Note: Advanced Sample Preparation Guidelines for NMR Spectroscopy of N-(4-Oxopentanoyl)-L-phenylalanine Executive Summary & Chemical Context N-(4-Oxopentanoyl)-L-phenylalanine (frequently referred to as N-lev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation Guidelines for NMR Spectroscopy of N-(4-Oxopentanoyl)-L-phenylalanine

Executive Summary & Chemical Context

N-(4-Oxopentanoyl)-L-phenylalanine (frequently referred to as N-levulinoyl-L-phenylalanine) is a highly functionalized amino acid derivative. In synthetic chemistry, the 4-oxopentanoyl (levulinoyl) moiety serves as a highly specific, orthogonal protecting group, cleavable under mild nucleophilic conditions (e.g., using hydrazine). Structurally, this molecule presents a rich NMR profile: an aromatic ring, a chiral alpha-carbon, diastereotopic beta-protons, an amide linkage, a ketone, and a terminal carboxylic acid.

Acquiring high-resolution Nuclear Magnetic Resonance (NMR) spectra for such complex molecules requires rigorous sample preparation. Poor methodology leads to broad lines, lost J-coupling information, and obscured exchangeable protons. This guide outlines a self-validating protocol to ensure pristine spectral acquisition.

Causality in Experimental Design: Solvent Selection & Concentration

Solvent Selection: The choice of deuterated solvent is the most critical decision in your workflow. While CDCl₃ is standard for many organic small molecules, N-(4-Oxopentanoyl)-L-phenylalanine contains a polar carboxylic acid and an amide group, which often form insoluble hydrogen-bonded networks in non-polar environments. Furthermore, protic solvents like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) will cause rapid deuterium exchange with the amide (NH) and carboxylic (COOH) protons, permanently silencing their signals in the ¹H NMR spectrum.

The Solution: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the optimal solvent. It acts as a strong hydrogen-bond acceptor, efficiently breaking intermolecular networks to ensure complete dissolution. Crucially, DMSO-d₆ lacks exchangeable protons, allowing the critical amide doublet (~8.0 ppm) and the broad carboxylic acid singlet (>10.0 ppm) to be clearly observed.

Concentration Dynamics: Signal-to-noise ratio (S/N) in NMR is directly proportional to concentration; halving the sample concentration requires four times the acquisition time to achieve the same S/N[1]. However, excessively high concentrations increase solution viscosity, which restricts molecular tumbling and leads to line broadening.

Quantitative Parameters for Optimal Acquisition

The following table synthesizes the optimal parameters for preparing N-(4-Oxopentanoyl)-L-phenylalanine for both standard 1D and advanced 2D NMR experiments.

Parameter¹H NMR (1D)¹³C & 2D NMRScientific Rationale
Sample Mass 5 – 25 mg50 – 100 mg¹³C has a low natural abundance (1.1%) and lower gyromagnetic ratio, demanding higher mass[2].
Solvent Volume 0.6 mL0.6 mLEnsures the liquid column perfectly spans the active region of the NMR coil[2].
Concentration ~15 – 75 mM~150 – 300 mMBalances the required S/N ratio against the risk of viscosity-induced line broadening.
Tube Diameter 5 mm5 mmStandard high-resolution probe compatibility.
Fill Height 40 – 50 mm40 – 50 mmPrevents severe magnetic field distortion at the liquid-air interface[1].

Visualized Workflow

Below is the workflow designed to eliminate common preparation errors such as particulate contamination and improper filling heights.

NMR_Workflow A 1. Gravimetric Dispensing (15-25 mg Sample) B 2. Solvent Addition (0.6 mL DMSO-d6) A->B C 3. Homogenization (Vortex & Mild Heat) B->C D 4. Particulate Filtration (Glass Wool Plug) C->D E 5. NMR Tube Transfer (5 mm Precision Tube) D->E F 6. Depth Verification (40-50 mm Column) E->F

Caption: Workflow for N-(4-Oxopentanoyl)-L-phenylalanine NMR sample preparation.

Step-by-Step Methodology

This protocol is designed as a self-validating system; each step contains an internal check to ensure the integrity of the final sample.

  • Step 1: Precision Weighing Weigh 15–25 mg of N-(4-Oxopentanoyl)-L-phenylalanine into a clean, dry 1.5 mL glass vial. Validation: Ensure the analytical balance is tared and stable; precision gravimetric dispensing minimizes downstream concentration errors[3].

  • Step 2: Solvent Addition Add exactly 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal chemical shift reference) to the vial.

  • Step 3: Dissolution and Homogenization Vortex the vial gently for 30 seconds. If the crystalline powder is stubborn, gently warm the vial in a 35°C water bath for 1–2 minutes. Causality: Complete dissolution is mandatory. A perfectly homogeneous solution is required to maintain a uniform magnetic field[2].

  • Step 4: Particulate Filtration (Critical) Do not transfer the solution directly. Instead, pack a small, tight plug of glass wool into a glass Pasteur pipette. Filter the solution through this plug directly into a high-quality 5 mm NMR tube[4]. Causality: Solid particles have a different magnetic susceptibility than the bulk solution. Even microscopic undissolved particles will create localized magnetic field inhomogeneities, causing broad lines and indistinct spectra that cannot be corrected by spectrometer shimming[1].

  • Step 5: Tube Capping and Sealing Securely cap the NMR tube. Because DMSO-d₆ is highly hygroscopic, wrap the cap junction with a layer of PTFE tape or Parafilm if the sample will be queued in an autosampler for an extended period. This prevents the absorption of atmospheric water, which would result in a massive H₂O peak at ~3.3 ppm that could obscure the phenylalanine beta-protons.

  • Step 6: Depth Verification Use a standard sample depth gauge to verify that the liquid column is exactly 40–50 mm high[2]. Causality: The main magnetic field direction is vertical. The ends of the sample cause major distortions in field homogeneity. A 40–50 mm height ensures these distortions occur far outside the spectrometer's active coil region, allowing for rapid and accurate shimming[1].

Spectral Quality Control & Troubleshooting

Before initiating long 2D acquisitions (e.g., HSQC, HMBC, COSY), acquire a rapid 1D ¹H scan to validate sample integrity:

  • Check the TMS Line Width: The TMS peak at 0.00 ppm should be sharp and symmetrical. If the peak width at half-height (W₁/₂) is >1.5 Hz, the sample is poorly shimmed, likely due to a compromised tube, incorrect sample height, or particulate matter[1].

  • Check for Water Contamination: A broad peak around 3.3 ppm in DMSO-d₆ indicates water. If this peak is excessively large, it may suppress nearby analyte signals. In future preparations, ensure all vials and tubes are strictly oven-dried.

  • Verify Amide Preservation: Ensure the amide doublet is visible around 8.0–8.5 ppm. If absent, the DMSO-d₆ may have been contaminated with a protic solvent, causing unintended deuterium exchange.

References

  • [2] Organomation. NMR Sample Preparation: The Complete Guide. Organomation Technical Blog. URL:[Link]

  • [3] Bruker. Streamlining NMR and LCMS Sample Preparation. Bruker Applied Magnetic Resonance. URL:[Link]

Sources

Application

In vivo dosing and administration routes for N-(4-Oxopentanoyl)-L-phenylalanine

An Application Guide to the In Vivo Administration of N-(4-Oxopentanoyl)-L-phenylalanine Abstract N-acyl amino acids (NAAs) are an emerging class of lipid signaling molecules with diverse biological activities, making th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the In Vivo Administration of N-(4-Oxopentanoyl)-L-phenylalanine

Abstract

N-acyl amino acids (NAAs) are an emerging class of lipid signaling molecules with diverse biological activities, making them subjects of intense pharmacological and biochemical research. N-(4-Oxopentanoyl)-L-phenylalanine, a specific derivative of the essential amino acid L-phenylalanine, belongs to this promising class. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective in vivo administration of this compound. We will delve into critical pre-formulation analysis based on the physicochemical properties of analogous structures, detail robust formulation strategies for overcoming solubility challenges, and present step-by-step protocols for various routes of administration in rodent models. The causality behind experimental choices is explained throughout to ensure scientific integrity and experimental success.

Pre-formulation Analysis: Understanding the Molecule

Precise experimental data for N-(4-Oxopentanoyl)-L-phenylalanine is not widely available. However, by examining its constituent parts—L-phenylalanine and a 4-oxopentanoyl (levulinoyl) group—and data from homologous NAAs, we can predict its key physicochemical properties. This analysis is foundational for developing a successful administration strategy.

The parent molecule, L-phenylalanine, is an essential amino acid with a hydrophobic benzyl side chain.[] Acylation of the amino group, as seen in related compounds like N-Acetyl-L-phenylalanine and N-Hexanoyl-L-phenylalanine, generally decreases aqueous solubility while increasing solubility in organic solvents.[2][3] The 4-oxopentanoyl group adds a ketone functionality and a short alkyl chain, which is expected to further contribute to the compound's lipophilic character.

Table 1: Predicted Physicochemical Properties of N-(4-Oxopentanoyl)-L-phenylalanine

Property Predicted Value / Characteristic Rationale & Implications for In Vivo Studies
Molecular Formula C₁₄H₁₇NO₄ ---
Molecular Weight 263.29 g/mol Calculated from the molecular formula. Essential for all dose and solution calculations.
Appearance White to off-white solid Based on analogous N-acyl amino acids like N-Hexanoyl-L-phenylalanine.[3]
Aqueous Solubility Sparingly to poorly soluble L-phenylalanine itself is sparingly soluble in water.[4] Acylation typically reduces aqueous solubility further. N-Acetyl-L-phenylalanine has a solubility of only ~0.25 mg/mL in PBS.[2] Direct injection in a simple aqueous buffer is likely not feasible for achieving high concentrations.
Organic Solubility Soluble in DMSO, DMF, Ethanol N-Acetyl-L-phenylalanine and N-Hexanoyl-L-phenylalanine are soluble in DMSO and DMF.[2][3] This property is key to creating high-concentration stock solutions.

| Stability | Susceptible to hydrolysis | The amide bond is prone to hydrolysis under strong acidic or basic conditions, which would yield L-phenylalanine and levulinic acid.[5] Solutions should be prepared fresh in buffers near physiological pH. |

Formulation Development for In Vivo Dosing

The low predicted aqueous solubility of N-(4-Oxopentanoyl)-L-phenylalanine necessitates a multi-step formulation strategy to ensure complete dissolution and biocompatibility for parenteral administration. The primary goal is to create a sterile, isotonic solution that does not cause irritation or toxicity at the injection site.

The Two-Step Dissolution Strategy

The most reliable method involves preparing a high-concentration stock solution in a suitable organic solvent, followed by dilution into a final aqueous vehicle for injection.

  • Step 1: Stock Solution Preparation. Anhydrous Dimethyl Sulfoxide (DMSO) is an excellent choice due to its strong solubilizing power and relatively low toxicity at the final diluted concentrations.[2][6]

  • Step 2: Final Dosing Solution. The DMSO stock is diluted into a sterile, aqueous vehicle. To maintain solubility upon dilution, a co-solvent system is often required. The final concentration of the organic solvent should be minimized to prevent physiological effects.[2]

Protocol: Preparation of a 10 mg/mL Dosing Solution

This protocol describes the preparation of a final dosing solution suitable for injection.

Materials:

  • N-(4-Oxopentanoyl)-L-phenylalanine

  • Anhydrous DMSO (sterile, injectable grade)

  • Sterile Saline (0.9% NaCl)

  • PEG 400 (Polyethylene glycol 400) or Tween 80

  • Sterile, pyrogen-free vials

  • Analytical balance, vortex mixer, and sterile pipettes

Procedure:

  • Prepare a 100 mg/mL Stock Solution in DMSO:

    • Aseptically weigh 10 mg of N-(4-Oxopentanoyl)-L-phenylalanine and place it into a sterile vial.

    • Add 100 µL of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication can assist if needed. This results in a clear 100 mg/mL stock solution.

  • Prepare the Final Vehicle:

    • In a separate sterile tube, prepare the final injection vehicle. A common vehicle for poorly soluble compounds is a mixture of a co-solvent and saline. For example: 10% DMSO, 40% PEG 400, 50% Saline.

    • Expert Tip: The choice of co-solvent and its concentration may require optimization. Always run a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

  • Prepare the 10 mg/mL Final Dosing Solution:

    • To prepare 1 mL of the final solution, combine the components in the following order, mixing gently after each addition:

      • 400 µL of PEG 400

      • 100 µL of the 100 mg/mL stock solution in DMSO

      • 500 µL of Sterile Saline

    • The final solution contains 10 mg/mL of the compound in a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline.

    • Visually inspect the solution for any precipitation. If the solution is not clear, the formulation may need to be adjusted (e.g., by increasing the co-solvent percentage or lowering the final compound concentration).

  • Storage:

    • Aqueous solutions should be prepared fresh before each experiment and should not be stored for more than one day.[2][7] High-concentration DMSO stocks can be stored at -20°C in small aliquots to prevent freeze-thaw cycles.[6]

In Vivo Administration Routes: A Practical Guide

The choice of administration route is a critical determinant of the compound's pharmacokinetic and pharmacodynamic profile.[8] The optimal route depends on the experimental objective, such as the desired speed of onset and duration of action.

G cluster_goals Start Start: Define Experimental Goal Goal1 Rapid, systemic effect? (e.g., PK study) Goal2 Sustained systemic exposure? (e.g., chronic efficacy) Goal3 Bypass first-pass metabolism? (non-oral delivery) Goal4 Ease of administration? (e.g., large groups) RouteIV Intravenous (IV) Goal1->RouteIV Yes RouteSC Subcutaneous (SC) Goal2->RouteSC Yes Goal3->RouteIV Yes Goal3->RouteSC Yes RouteIP Intraperitoneal (IP) Goal3->RouteIP Yes Goal4->RouteIP Yes RoutePO Oral Gavage (PO) Goal4->RoutePO Yes

Caption: Decision workflow for selecting an in vivo administration route.

Intravenous (IV) Injection

IV administration delivers the compound directly into the systemic circulation, providing 100% bioavailability and an immediate onset of action.[9][10] It is the preferred route for pharmacokinetic studies. In mice, the lateral tail vein is the most common site.[9]

Protocol (Mouse Tail Vein):

  • Restraint: Place the mouse in a suitable restraint device to expose the tail. Warming the tail with a heat lamp or warm water can cause vasodilation, making the veins more visible.

  • Preparation: Load a 27-30 gauge needle with the dosing solution.[11] Expel all air bubbles.

  • Injection: Swab the tail with an alcohol wipe. Insert the needle, bevel up, into one of the lateral tail veins.

  • Administration: Inject the solution slowly, over 15-30 seconds. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • Volume: The maximum recommended volume is < 0.2 mL for an adult mouse.[9][11]

Intraperitoneal (IP) Injection

IP injection involves administering the substance into the peritoneal cavity.[12] It is a common route in rodent studies because it is technically easier than IV injection and allows for larger volumes.[8] Absorption is rapid, though slower than IV, and subject to some first-pass metabolism in the liver.[8][11]

Protocol (Mouse):

  • Restraint: Manually restrain the mouse, securing the head and body. Turn the mouse so its head is tilted downward.

  • Site Selection: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.[12]

  • Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a shallow angle.[11]

  • Administration: Gently aspirate to ensure no fluid (urine or blood) is drawn back, then inject the solution.

  • Volume: Up to 2-3 mL can be administered to an adult mouse.[11]

Subcutaneous (SC) Injection

SC injections are administered into the space between the skin and the underlying muscle, typically in the scruff of the neck or along the back.[9] This route provides slower, more sustained absorption compared to IV or IP routes.[11]

Protocol (Mouse):

  • Restraint: Manually restrain the mouse on a flat surface.

  • Site Selection: Gently lift a fold of skin over the back or scruff of the neck to form a "tent".

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.[11]

  • Administration: Aspirate to check for blood, then inject the solution. A small bleb will form under the skin.

  • Volume: Up to 2-3 mL can be administered, but volumes greater than 1 mL should be divided across multiple sites.[11]

Oral Gavage (PO)

Oral gavage ensures a precise dose is delivered directly into the stomach.[10] This route is subject to first-pass metabolism and variable absorption depending on the compound's properties and the animal's fed state.

Protocol (Mouse):

  • Restraint: Manually restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Preparation: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse. Measure the needle from the tip of the nose to the last rib to estimate the correct insertion depth.

  • Administration: Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

  • Delivery: Once in the stomach, deliver the solution.

  • Volume: A typical maximum volume is around 1 mL for an adult mouse.[11]

Table 2: Summary of Administration Route Parameters for Adult Mice

Route Max Volume Needle Size Absorption Rate Key Advantages Key Disadvantages
Intravenous (IV) < 0.2 mL[9][11] 27-30 G[11] Very Fast[11] Immediate effect; 100% bioavailability.[10] Technically challenging; small volumes only.[9]
Intraperitoneal (IP) < 2-3 mL[11] 25-27 G[11] Fast[11] Easy to perform; larger volumes possible.[8] Risk of injecting into organs; subject to first-pass metabolism.[8]
Subcutaneous (SC) < 2-3 mL (1 mL/site)[11] 25-27 G[11] Slow[11] Sustained absorption; easy to perform. Slower onset; potential for site irritation.

| Oral (PO) | ~1.0 mL[11] | Gavage Needle | Variable[11] | Clinically relevant route for many drugs. | Variable absorption; significant first-pass metabolism. |

Dose Calculation

Accurate dosing is paramount for reproducible results. The volume to inject is calculated based on the animal's body weight and the desired dose in mg/kg.

Formula:

Injection Volume (mL) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/mL)

Example: To dose a 25 g (0.025 kg) mouse at 30 mg/kg using a 10 mg/mL solution:

Injection Volume (mL) = [30 mg/kg x 0.025 kg] / 10 mg/mL = 0.075 mL or 75 µL

Safety and Pharmacokinetic Considerations

  • Vehicle Toxicity: Always include a control group that receives only the vehicle to differentiate between the effects of the compound and the formulation itself.

  • Animal Monitoring: After administration, closely monitor animals for any signs of distress, including lethargy, abnormal posture, or irritation at the injection site.

  • Pharmacokinetics: The absorption rate follows the general pattern: IV > IP > SC > PO.[11] As an N-acyl amino acid, N-(4-Oxopentanoyl)-L-phenylalanine may exhibit increased membrane permeability compared to L-phenylalanine, potentially affecting its distribution and metabolism.[13]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound and solvents.[6]

References

  • University of Wisconsin-Milwaukee. (n.d.).
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • Rajput, Z. I., Hu, S. H., Xiao, C. W., & Arijo, A. G. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceuticals, 12(4), 166.
  • Addgene. (2025, January 22). Common Injection Routes in Mice. Addgene Blog.
  • RJPTSimLab. (n.d.).
  • BOC Sciences. (n.d.).
  • Cayman Chemical. (2022, November 30).
  • ResearchGate. (n.d.). Pharmacokinetics properties of L-Phenylalanine. [Scientific Diagram].
  • Japanese Pharmacopoeia. (n.d.). Part I / L-Phenylalanine.
  • BenchChem. (2025). Physical and chemical properties of N-Hexanoyl-L-phenylalanine.
  • Giarratana, N., Giardino, L., Bighinati, A., Reiner, G., & Rocha, J. C. (2022). In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of Phenylketonuria (PKU). International Journal of Molecular Sciences, 23(4), 2227.
  • Cayman Chemical. (2022, December 8).
  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • Zhang, M., et al. (2023). A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids and derivatives. Journal of Biotechnology, 379, 1-8.
  • Sidduri, A., et al. (2002). N-Cycloalkanoyl-L-phenylalanine derivatives as VCAM/VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(17), 2475-2478.
  • National Center for Biotechnology Information. (n.d.). N-Octanoyl-L-phenylalanine.
  • Glushakov, A. V., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1075-1080.
  • Pietz, J., et al. (1999). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria.
  • ChemBK. (2024, April 9). N-benzoyl-L-phenylalanine.
  • Idili, A., et al. (2021). Seconds-resolved, in-situ measurements of plasma phenylalanine disposition kinetics in living rats. Analytical Chemistry, 93(10), 4447-4453.
  • BenchChem. (n.d.). N-Hexanoyl-L-phenylalanine: A Technical Guide to Stability and Storage.
  • BenchChem. (2026).
  • National Center for Biotechnology Information. (n.d.). N-pentanoyl-L-phenylalanine.
  • Haghighi-Poodeh, S., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. Scientific Reports, 14(1), 13354.
  • ChemicalBook. (2026, March 13). N-Acetyl-L-phenylalanine.
  • Deiters, A., et al. (2017). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Organic & Biomolecular Chemistry, 15(31), 6597-6603.
  • BenchChem. (n.d.). Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs for In Vivo Research.
  • Dillehay, L. D., Bass, R., & Englesberg, E. (1980). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Journal of Cellular Physiology, 102(3), 395-405.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of N-(4-methoxybenzyl)oxycarbonyl-L-phenylalanine.
  • BenchChem. (2025).
  • Li, C., et al. (2025). N-Lactoyl-Phenylalanine modulates lipid metabolism in microglia/macrophage via the AMPK-PGC1α-PPARγ pathway to promote recovery in mice with spinal cord injury.
  • Matalon, R., et al. (2006). Large neutral amino acids in the treatment of phenylketonuria (PKU). Journal of Inherited Metabolic Disease, 29(6), 732-738.
  • Google Patents. (n.d.). WO2021130163A1 - A process for the synthesis of melphalan.
  • van Vliet, D., et al. (2025). Effect of large neutral amino acids treatment on blood phenylalanine, tyrosine, and tryptophan levels in adolescent and young adult PKU patients.
  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... [Image].

Sources

Method

Mass spectrometry fragmentation patterns of N-(4-Oxopentanoyl)-L-phenylalanine

Application Note: ESI-MS/MS Fragmentation Patterns and Analytical Protocols for N-(4-Oxopentanoyl)-L-phenylalanine Introduction & Mechanistic Background N-(4-Oxopentanoyl)-L-phenylalanine, commonly referred to as N-levul...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: ESI-MS/MS Fragmentation Patterns and Analytical Protocols for N-(4-Oxopentanoyl)-L-phenylalanine

Introduction & Mechanistic Background

N-(4-Oxopentanoyl)-L-phenylalanine, commonly referred to as N-levulinoyl-L-phenylalanine, represents a highly specific structural class at the intersection of synthetic chemistry and lipidomics. The 4-oxopentanoyl (levulinoyl, Lev) moiety is widely utilized as an orthogonal protecting group in complex peptide and carbohydrate synthesis due to its stability and selective cleavage properties[1]. Concurrently, N-acyl amino acids are increasingly recognized as critical bioactive signaling molecules, neuromodulators, and prodrug scaffolds[2].

For researchers and drug development professionals, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the gold standard for the structural elucidation and pharmacokinetic tracking of these compounds. However, simply recording mass-to-charge (m/z) values is insufficient; understanding the causality behind the fragmentation pathways is essential for distinguishing true metabolites from isobaric interferences. This guide details the mechanistic fragmentation of N-(4-Oxopentanoyl)-L-phenylalanine and provides a self-validating analytical protocol for its quantification.

Mechanistic Causality in CID Fragmentation

Under low-energy Collision-Induced Dissociation (CID), protonated N-acyl amino acids follow highly predictable, thermodynamically driven fragmentation rules that differ from standard underivatized peptides. For N-(4-Oxopentanoyl)-L-phenylalanine (Exact Mass: 263.1158 Da), the protonated precursor [M+H]+ is observed at m/z 264.12.

The fragmentation cascade is driven by the following mechanistic steps:

  • Pathway A: Oxazolone Ring Formation (Neutral Loss of H2​O ): The most thermodynamically favorable initial fragmentation is the loss of a water molecule (-18.01 Da), yielding a fragment at m/z 246.11. This is not a simple dehydration; it is driven by the nucleophilic attack of the N-acyl carbonyl oxygen onto the protonated C-terminal carboxylic acid, forming a highly stable 5-membered oxazolone (azlactone) intermediate[3].

  • Pathway B: Amide Bond Cleavage: Cleavage of the N-acyl amide bond results in the loss of the levulinoyl moiety. This yields the characteristic phenylalanine immonium ion at m/z 120.08, a critical diagnostic marker for the amino acid core[4].

  • Pathway C: Side-Chain & Acyl Cleavage: The benzyl side chain of the phenylalanine core readily fragments to form a highly conjugated, stable tropylium cation at m/z 91.05. Conversely, charge retention on the acyl moiety yields the levulinoyl cation at m/z 99.04.

Fragmentation M [M+H]+ m/z 264.12 Ox Oxazolone Ion m/z 246.11 M->Ox - H2O (-18 Da) Imm Phe Immonium Ion m/z 120.08 M->Imm Amide Cleavage - Levulinic Acid - CO Lev Levulinoyl Cation m/z 99.04 M->Lev N-Acyl Cleavage Ox->Imm - CO & Ring Opening Trop Tropylium Ion m/z 91.05 Imm->Trop - CH2NH (Loss of Imine)

Figure 1. ESI-MS/MS fragmentation pathways of N-levulinoyl-L-phenylalanine.

Quantitative Data Presentation

To facilitate rapid Multiple Reaction Monitoring (MRM) method development, the quantitative fragmentation data is summarized below. The transition m/z 264.12 → 120.08 is recommended as the primary quantifier due to its high signal-to-noise ratio, while m/z 264.12 → 246.11 serves as a qualifier.

Fragment Typem/z (Positive Ion)Elemental CompositionNeutral LossStructural Assignment
Precursor 264.12 C14​H18​NO4+​ N/AProtonated intact molecule
Qualifier 246.11 C14​H16​NO3+​ -18.01 Da ( H2​O )Oxazolone (Azlactone) derivative
Quantifier 120.08 C8​H10​N+ -144.04 DaPhenylalanine immonium ion
Diagnostic 99.04 C5​H7​O2+​ -165.08 DaLevulinoyl (4-oxopentanoyl) cation
Diagnostic 91.05 C7​H7+​ -173.07 DaTropylium cation (from Phe benzyl group)

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and trustworthiness, this protocol utilizes a self-validating system. The use of a Charged Surface Hybrid (CSH) C18 column is deliberately chosen to provide superior peak shape for amphoteric N-acyl amino acids without the need for signal-suppressing ion-pairing reagents[4].

Phase 1: Sample Preparation & System Suitability
  • Extraction: Crash protein from biological matrices (e.g., plasma) using a 3:1 volume of cold Acetonitrile/Methanol (1:1, v/v) containing an isotopically labeled internal standard (e.g., Phe-d5).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Self-Validation Test (SST): Before sample acquisition, inject a solvent blank, followed by a 10 ng/mL standard spike-in. The system is validated only if the quantifier transition (264.12 → 120.08) yields a Signal-to-Noise (S/N) ratio > 100, and the subsequent blank shows < 0.1% carryover.

Phase 2: UHPLC Separation Conditions
  • Column: ACQUITY UPLC CSH C18 (100 × 2.1 mm, 1.7 μm) maintained at 40°C[4].

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0–2.0 min at 25% B; 2.0–8.0 min ramp to 90% B; 8.0–10.0 min hold at 90% B; 10.0–11.0 min return to 25% B[4].

  • Flow Rate: 0.3 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Temperature: 275°C.

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Step-wise Normalized Collision Energy (NCE) at 20, 30, and 40 eV. Causality: Stepped CE ensures that both the fragile oxazolone intermediate (requires ~20 eV) and the robust tropylium ion (requires ~40 eV) are captured in a single composite MS2 spectrum[4].

Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI (+) Ionization LC->ESI CID CID Fragmentation ESI->CID Data Data Analysis & Annotation CID->Data

Figure 2. Standardized LC-MS/MS experimental workflow for N-acyl amino acids.

References[3] Do all b2 ions have oxazolone structures? Multistage mass spectrometry and ab initio studies on protonated N-acyl amino acid methyl ester model systems. International Journal of Mass Spectrometry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2kUjIUmpV5qiNDKB11IIFlvA6WqFTy1LCy1lA5ywlIQz6kmT9GfPDM8-dX_sXReRaqDXmuWv9Hngj7cuplRTvifZiK1neh03qLtftf4r2llpE36vQshxOOsOXa_F3DUCp35G4VFXJDLkLzifN6OEXCgQOkKcWLjyopppBRHWnIAL9BC2Z65lqXgyztxM9Y6olQp2_kUM3YdpSGKt4T5UHs_EBb2VnaQbBySU6SBKQ5fOT7xZifRHqmf2RnOLIrBj5JX620KSwRy92I0GUiA==[4]Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. Analytical Chemistry (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPYd3fEWRYf1y8KEmgSvQHRDl3ToAo6tj-WKTIeFa6AUsqDZXY3lYFkh08SxvvKy0vFOk1oVIdpzzP04BhstpYQyugo9Rel_CXHlURE_T3dWkzqOQ__FohCSs28TkD9ssNQy3Mfc4KGJ834Y_KX0zT[1]Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Fritz Haber Institute / Chemistry Europe. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9AzACBm4vtPktsSiaC41s9ygMZZc9vLvcY3pRTQn0-jEthbhYGJuheTjcuAiIxtmFe3uhe6lQxf4ZHpDXEiJbNCfgvZg5f6aC4FjJYk3UWVJoaqI06UFs8y5S-zXcIO0k[2]Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor. Analytical Biochemistry (via PMC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjqs2ksAxrPxbKdPA45WwEJQ_3aPhlbxoKJ5xgHCoYOU6xfzlrRksWxjmtdVoNzDH5O_pFoSrPfqa7egoROOBGJa7cQblYYRyLAHzCCeyGpybJNJMmmHftHb0hqKxEUb9k7ukFUzM2grKW9I0=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-Oxopentanoyl)-L-phenylalanine

Welcome to the technical support center for the synthesis of N-(4-Oxopentanoyl)-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(4-Oxopentanoyl)-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this N-acylation reaction and significantly improve your synthesis yield and product purity.

Introduction

N-acylated amino acids, such as N-(4-Oxopentanoyl)-L-phenylalanine, are valuable building blocks in medicinal chemistry and materials science. The introduction of the levulinoyl group provides a versatile keto-functional handle for further chemical modifications, such as bioconjugation via oxime ligation. While the formation of an amide bond between levulinic acid (4-oxopentanoic acid) and L-phenylalanine appears straightforward, the reaction is often plagued by issues such as low yields, challenging purifications, and, most critically, the loss of stereochemical integrity.

This guide provides a systematic approach to diagnosing and solving these problems, drawing from established principles of peptide chemistry and N-acylation reactions.

Troubleshooting Guide: Improving Your Synthesis Yield

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My reaction has stalled with significant amounts of unreacted L-phenylalanine remaining. What is the likely cause?

A: This is a very common issue, often stemming from either poor solubility of the L-phenylalanine starting material or insufficient activation of the levulinic acid carboxyl group.

  • Causality (Solubility): L-phenylalanine exists as a zwitterion, making it poorly soluble in many common aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[1] If the amino acid is not fully dissolved or available in the reaction phase, the acylation reaction cannot proceed efficiently, regardless of how well the carboxylic acid is activated.

  • Causality (Activation): The direct reaction between a carboxylic acid and an amine to form an amide is extremely slow. The carboxylic acid must first be converted into a more reactive electrophilic species. If the coupling agent is old, hydrated, or used in insufficient stoichiometric amounts, activation will be incomplete, leading to low conversion.

Troubleshooting & Solutions:

  • Improve Solubility:

    • Solvent Choice: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are better at solvating zwitterionic amino acids.

    • Aqueous Biphasic Conditions (Schotten-Baumann): A classic and highly effective method is the Schotten-Baumann reaction.[2][3] In this approach, L-phenylalanine is dissolved in an aqueous basic solution (e.g., with NaOH or NaHCO₃), while an activated form of levulinic acid (levulinoyl chloride) dissolved in an immiscible organic solvent is added slowly. The reaction occurs at the interface.[1][4]

  • Ensure Complete Activation:

    • Check Reagent Quality: Ensure your coupling agents (e.g., EDC, DCC, HATU) are fresh and have been stored under anhydrous conditions.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of both the levulinic acid and the coupling agent relative to the L-phenylalanine.

    • Pre-activation: For some coupling agents, pre-activating the levulinic acid for 10-15 minutes before adding the L-phenylalanine solution can improve yields.[5]

Q2: My TLC and LC-MS show multiple byproducts, leading to a low yield of the desired product. What are these impurities?

A: The formation of byproducts is a primary cause of reduced yield and purification headaches. The specific byproducts depend heavily on the chosen reaction method.

  • N-Acylurea Formation (with Carbodiimides): If you are using a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[6][7] This side reaction consumes your activated intermediate and can be difficult to separate from the product.

  • Racemization (Azlactone Formation): This is arguably the most critical side reaction when working with N-acylated amino acids. The activated N-(4-Oxopentanoyl)-L-phenylalanine is susceptible to base-catalyzed abstraction of its α-proton, leading to the formation of a planar, achiral azlactone (or oxazolone) intermediate.[7] Nucleophilic attack on this intermediate by the amine will result in a racemic mixture of your product, severely compromising its utility.[8][9]

  • Guanidinylation (with Uronium Reagents): If using uronium/aminium based coupling reagents like HATU or HBTU, a side reaction can occur where the reagent itself reacts with the amino group of L-phenylalanine, forming a guanidinium moiety that terminates the reaction.[5][10]

Troubleshooting & Solutions:

  • To Prevent N-Acylurea Formation:

    • Use Additives: Incorporate an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure into your carbodiimide coupling reaction. These additives react rapidly with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to acylate the amine.[6][7]

  • To Minimize Racemization:

    • Control Temperature: Perform the reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.

    • Choice of Base: The strength and amount of base are critical. Avoid strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA), which are known to promote azlactone formation.[7][8] Opt for a weaker base like pyridine or 2,4,6-collidine. Use the minimum effective amount of base (1.0-2.0 equivalents).

    • Coupling Agent Selection: While effective, some uronium reagents like TBTU can increase racemization risk with N-acyl amino acids.[8] Carbodiimide/HOBt combinations are often a safer choice for preserving stereochemical integrity.

  • To Avoid Guanidinylation:

    • Pre-activation: When using HATU or HBTU, always pre-activate the carboxylic acid (levulinic acid) with the coupling agent before adding the amine component (L-phenylalanine). This ensures the highly reactive species reacts with the intended carboxylate first.[5]

Q3: My crude product is an inseparable mixture, and purification by column chromatography is giving poor recovery. What can I do?

A: Purification challenges often arise from byproducts with similar polarity to the desired product or from the physical properties of the byproducts themselves.

  • Causality (DCC/DCU): If using DCC as your coupling agent, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents (like DCM) and can co-precipitate with your product, making filtration and chromatography difficult.

  • Causality (Polarity): Unreacted levulinic acid, the N-acylurea byproduct, and your desired product can have very similar polarities, leading to poor separation on silica gel.

Troubleshooting & Solutions:

  • Switch Coupling Agents: Replace DCC with the water-soluble carbodiimide, EDC. The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous workup.[6]

  • Optimize Workup: A robust aqueous workup is essential.

    • Acid Wash: A wash with a mild acid (e.g., 1N HCl or 5% citric acid solution) will protonate and remove any unreacted amine and basic byproducts.

    • Base Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate and remove unreacted levulinic acid and acidic additives like HOBt.

    • Brine Wash: A final wash with brine helps to remove residual water from the organic layer.

  • Purification Technique:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity, especially for removing trace impurities that are difficult to separate by chromatography.

    • Flash Chromatography: If chromatography is necessary, ensure you use an appropriate solvent system identified through careful TLC analysis. A gradient elution may be required for optimal separation.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to activate levulinic acid for this synthesis?

    • A: There are two primary strategies:

      • In-situ Activation: This is the most common method, where levulinic acid is mixed with a coupling agent (like EDC) and an additive (like HOBt) in an appropriate solvent. This generates the active species directly in the reaction flask. It is convenient and avoids handling unstable intermediates.

      • Conversion to Acyl Chloride: Levulinic acid can be converted to levulinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and can be used in a Schotten-Baumann reaction.[1][4] This method often gives very clean and high-yield reactions but requires an extra synthetic step and handling of a moisture-sensitive reagent.

  • Q: Which coupling agent and base combination do you recommend for beginners?

    • A: For a reliable and generally racemization-free synthesis, the combination of EDC / HOBt with Pyridine as the base in DMF at 0 °C to room temperature is an excellent starting point. EDC is easy to handle, and its urea byproduct is water-soluble, simplifying the workup significantly.[6][7]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Co-spot your reaction mixture with the starting materials (L-phenylalanine and levulinic acid). The reaction is complete when the limiting reagent spot (usually L-phenylalanine) has disappeared and a new, more non-polar product spot is dominant. For more quantitative analysis, LC-MS can be used to monitor the consumption of reactants and the formation of the product mass peak.[11][12]

Data & Visualization

Table 1: Comparison of Common Coupling Systems
Coupling SystemAdvantagesDisadvantagesMitigation Strategy
DCC / HOBt Inexpensive, effectiveInsoluble DCU byproduct, potential for N-acylureaFilter DCU, careful chromatography
EDC / HOBt Water-soluble urea byproduct, easy workupMore expensive than DCC, potential for N-acylureaRobust aqueous workup
HATU / Pyridine Very fast reaction rates, high yields[10]Expensive, potential for guanidinylation side reaction[5]Pre-activate levulinic acid before adding Phe
Levulinoyl Chloride Highly reactive, often clean reaction (Schotten-Baumann)Requires separate synthesis step, moisture sensitiveUse anhydrous conditions, slow addition
Diagrams

SynthesisPathways cluster_start Starting Materials cluster_path1 Method 1: Carbodiimide Coupling cluster_path2 Method 2: Schotten-Baumann Start_LA Levulinic Acid Coupling Add Coupling Agent (e.g., EDC/HOBt) + Base in Organic Solvent Start_LA->Coupling Activation Convert to Levulinoyl Chloride (e.g., with SOCl₂) Start_LA->Activation Start_Phe L-Phenylalanine Start_Phe->Coupling Reaction React with L-Phe in aq. Base / Org. Solvent Start_Phe->Reaction Product1 N-(4-Oxopentanoyl) -L-phenylalanine Coupling->Product1 Activation->Reaction Product2 N-(4-Oxopentanoyl) -L-phenylalanine Reaction->Product2

Caption: General synthesis pathways for N-(4-Oxopentanoyl)-L-phenylalanine.

TroubleshootingWorkflow Start Low Yield Observed Check_SM Is L-Phe starting material consumed? (TLC/LCMS) Start->Check_SM Incomplete Incomplete Reaction Check_SM->Incomplete No Byproducts Byproduct Formation Check_SM->Byproducts Yes Cause_Sol Cause: Poor Solubility or Ineffective Activation Incomplete->Cause_Sol Sol_Sol Solution: - Switch to DMF/NMP - Check coupling agent quality - Adjust stoichiometry Cause_Sol->Sol_Sol Check_Rac Is product optically active? Byproducts->Check_Rac Racemic Racemization Occurred Check_Rac->Racemic No Other_BP Other Byproducts Present Check_Rac->Other_BP Yes Cause_Rac Cause: Azlactone Formation Racemic->Cause_Rac Sol_Rac Solution: - Lower reaction temp to 0°C - Use weaker base (Pyridine) - Avoid strong bases (DIPEA) Cause_Rac->Sol_Rac Cause_Other Cause: N-acylurea, etc. Other_BP->Cause_Other Sol_Other Solution: - Use HOBt/Oxyma additive - Optimize workup (acid/base wash) - Pre-activate with HATU Cause_Other->Sol_Other

Caption: Troubleshooting workflow for diagnosing low synthesis yield.

Experimental Protocols

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol is recommended for its reliability and simplified workup procedure.

Materials:

  • L-phenylalanine (1.0 eq.)

  • Levulinic acid (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) hydrate (1.2 eq.)

  • Pyridine (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq.)

  • Saturated NaHCO₃ (aq.)

  • Brine (saturated NaCl aq.)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve L-phenylalanine (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Cool the flask in an ice bath to 0 °C.

  • Add levulinic acid (1.1 eq.) to the solution, followed by pyridine (2.0 eq.).

  • Slowly add EDC·HCl (1.2 eq.) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature.

  • Monitor the reaction progress by TLC until the L-phenylalanine is consumed (typically 8-16 hours).

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure N-(4-Oxopentanoyl)-L-phenylalanine.

Protocol 2: Synthesis via Schotten-Baumann Reaction

This protocol is often higher yielding but requires the preparation of levulinoyl chloride.

Part A: Preparation of Levulinoyl Chloride

  • In a fume hood, add levulinic acid (1.0 eq.) to a round-bottom flask equipped with a reflux condenser.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq.) at room temperature.

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure. The remaining oil is levulinoyl chloride, which should be used immediately without further purification.

Part B: N-Acylation

  • Dissolve L-phenylalanine (1.0 eq.) in a 1M aqueous solution of sodium hydroxide (2.2 eq.). Cool the solution to 0 °C in an ice bath.

  • Dissolve the freshly prepared levulinoyl chloride (1.1 eq.) in an organic solvent like dichloromethane (DCM) or diethyl ether.

  • Add the levulinoyl chloride solution dropwise to the vigorously stirred aqueous amino acid solution at 0 °C, ensuring the pH remains basic (pH 9-10). Add more NaOH solution if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Separate the layers. Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • The product may precipitate as a solid, which can be collected by filtration. If it separates as an oil, extract it with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product. Further purification can be done by recrystallization.

References

  • Sanghvi, Y. S., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • Shree, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Google Patents. (n.d.). EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
  • Carpino, L. A., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
  • Fickers, P., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed.
  • Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • Google Patents. (n.d.). US6569829B1 - Process for producing long chain N-acyl acidic amino acid.
  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec Peptides.
  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
  • Wenschuh, H. (n.d.). 3.5 Carbodiimides.
  • BenchChem. (n.d.).
  • Manini, M., et al. (2023).
  • van Boeckel, C. A. A., et al. (n.d.). Application of levulinic acid ester as a protective group in the synthesis of oligosaccharides.
  • The Journal of Organic Chemistry. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with....
  • Jursic, B. S., & Neumann, D. M. (n.d.). preparation of n-acyl derivatives of amino acids from acyl chlorides and amino acids in the.
  • PubMed. (2023). Ru-Catalyzed Direct Asymmetric Reductive Amination of Bio-Based Levulinic Acid and Ester for the Synthesis of Chiral Pyrrolidinone. PubMed.
  • BenchChem. (n.d.). troubleshooting low yield in N-acetyl-N-phenylacetamide reactions. BenchChem.
  • PubMed. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed.
  • RSC Publishing. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing.
  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek.
  • Google Patents. (n.d.). US9931286B2 - Cosmetic composition comprising ester of levulinic acid with a fatty alcohol.
  • Organic Letters. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides.
  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Magritek.
  • Sun, D., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • NIST. (n.d.). L-Phenylalanine, N-acetyl-. NIST WebBook.
  • Zheng, G., et al. (2023).
  • Macmillan Group - Princeton University. (2021).
  • PMC - NIH. (n.d.). Synthesis and explosion hazards of 4-Azido-L-phenylalanine.
  • PMC - NIH. (n.d.).
  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
  • Industrial & Engineering Chemistry Research. (2024). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst.
  • MDPI. (2022).

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-Oxopentanoyl)-L-phenylalanine Aqueous Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation bottlenecks with complex N-acyl amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation bottlenecks with complex N-acyl amino acids.

N-(4-Oxopentanoyl)-L-phenylalanine (also known as N-levulinyl-L-phenylalanine) presents specific solubility challenges due to its amphipathic nature. Because the N-terminal amine is capped by the 4-oxopentanoyl group, the molecule lacks the basic amine that typically provides solubility at physiological pH[1]. Consequently, its behavior in aqueous media is strictly governed by the ionization of its C-terminal carboxylic acid (pKa ~3.5–4.0) and the hydrophobic penalty exerted by its benzyl side chain[2].

This guide provides the mechanistic causality behind these solubility limits and offers self-validating protocols to ensure your in vitro and in vivo assays are reproducible.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into PBS? A: This is a classic "solvent-shift" nucleation event. N-acyl phenylalanine derivatives are highly soluble in organic solvents like DMSO (up to 90 mg/mL)[3]. When you pipette this concentrated stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. If the local concentration of the compound exceeds its aqueous thermodynamic solubility limit—which is approximately 0.25 mg/mL in PBS at pH 7.2[4]—the hydrophobic phenyl rings aggregate to minimize contact with water, forming a clathrate structure that leads to instantaneous precipitation.

Q2: How does the 4-oxopentanoyl (levulinyl) group affect solubility compared to a standard N-acetyl group? A: The 4-oxopentanoyl group is a 5-carbon chain containing a ketone, whereas an acetyl group has only 2 carbons. While the ketone oxygen acts as a minor hydrogen bond acceptor, the additional aliphatic carbons increase the overall lipophilicity (LogP) of the molecule. Therefore, its baseline aqueous solubility is slightly lower than or comparable to N-acetyl-L-phenylalanine. Both require strict pH control to ensure the C-terminal carboxylate remains ionized for successful dissolution[1][5].

Q3: Can I use heating and sonication to force the compound into solution at pH 7.4? A: Heating increases the kinetic energy of the system, which temporarily enhances the dissolving capacity and thermodynamic solubility of the solute[5]. However, this creates a metastable supersaturated state. Once the solution cools back to 37°C or room temperature, the compound will likely undergo delayed micro-precipitation. Instead of forcing dissolution via heat, we recommend altering the ionization state via the pH-Shift Method (see Protocols).

Part 2: Solubility Decision Workflow

To determine the best approach for your specific assay requirements, follow the logic outlined in the decision tree below.

G Start Assess Target Concentration Low < 0.25 mg/mL Start->Low High > 0.25 mg/mL Start->High Direct Direct Buffer Dissolution (PBS, pH 7.4) Low->Direct Cosolvent Are Co-solvents Permitted? High->Cosolvent Validate Validate via OD 600nm (Confirm absence of micro-precipitates) Direct->Validate Yes Yes (e.g., DMSO) Cosolvent->Yes No No (In Vivo / Sensitive Assays) Cosolvent->No DMSO Prepare DMSO Stock Dilute Dropwise into Warm Buffer Yes->DMSO pHTitrate pH-Shift Method (Dissolve at pH 8.5 -> Adjust to 7.4) No->pHTitrate DMSO->Validate pHTitrate->Validate

Decision tree for optimizing N-(4-Oxopentanoyl)-L-Phe solubility in aqueous buffers.

Part 3: Quantitative Data & Buffer Compatibility

Understanding the thermodynamic limits of your solvent system is critical. The table below summarizes the expected solubility profiles based on the physicochemical behavior of N-acyl phenylalanine derivatives.

Solvent / Buffer SystempHEstimated Solubility LimitMechanistic Notes
100% DMSO N/A> 50.0 mg/mLPrimary stock solvent; disrupts hydrophobic stacking[3][4].
PBS (1X) 7.2 - 7.4~ 0.25 mg/mLDirect dissolution limit. Carboxylate is ionized, but lipophilicity restricts higher concentrations[4].
0.1 M NaOH (Aqueous) > 10.0> 10.0 mg/mLHighly soluble. The carboxylic acid is >99.9% deprotonated, maximizing ion-dipole interactions with water.
Acetate Buffer 4.5< 0.05 mg/mLNear the pKa of the carboxyl group. Protonation neutralizes the molecule, inducing rapid precipitation[2].
Part 4: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, every formulation must be self-validating. The following protocols include a spectrophotometric validation step to guarantee true dissolution rather than a fine suspension.

Protocol A: Co-Solvent (DMSO) Dropwise Dilution

Best for in vitro biochemical assays where <1% DMSO is tolerated.

  • Stock Preparation: Weigh the required amount of N-(4-Oxopentanoyl)-L-phenylalanine. Dissolve completely in 100% anhydrous DMSO to create a 25 mg/mL to 50 mg/mL master stock. Vortex until optically clear.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C to increase the kinetic threshold for precipitation[5].

  • Dynamic Mixing: Place the warm buffer on a magnetic stirrer at medium-high speed (creating a vortex).

  • Dropwise Addition: Add the DMSO stock dropwise directly into the center of the vortex. Rapid dispersal prevents the local dielectric constant from dropping too fast, mitigating nucleation.

  • Validation (Self-Validating Step): Blank a spectrophotometer with your final buffer (+ equivalent DMSO %). Read the formulated solution at OD 600nm . An absorbance > 0.05 indicates the presence of invisible micro-precipitates. If this occurs, your final concentration has exceeded the thermodynamic limit.

Protocol B: pH-Shift Titration (Solvent-Free)

Best for cell culture or in vivo applications requiring 100% aqueous vehicles.

  • Initial Suspension: Suspend the compound in 80% of your final target volume using deionized water. The solution will be cloudy.

  • Alkaline Ionization: While stirring continuously, add 0.1 M NaOH dropwise. Monitor the pH. As the pH approaches 8.0–8.5, the C-terminal carboxylic acid will fully ionize, and the solution will become completely clear[2]. Do not exceed pH 9.0 to prevent potential hydrolysis of the amide bond.

  • Equilibration: Allow the clear solution to stir for 10 minutes to ensure complete dissolution of any microscopic aggregates.

  • Back-Titration: Slowly back-titrate the solution using 0.1 M HCl or a concentrated acidic phosphate buffer until the pH reaches 7.4. Note: Add the acid very slowly to prevent localized crashing.

  • Volume Adjustment: Top up to the final required volume with deionized water or 10X PBS to achieve the correct final osmolarity.

  • Validation: Filter the final solution through a 0.22 µm PTFE or PES syringe filter. If resistance is high, precipitation has occurred. Verify clarity via OD 600nm.

References
  • Cayman Chemical.
  • AbMole BioScience. "N-Acetyl-L-phenylalanine (N-Acetylphenylalanine) | CAS 2018-61-3".
  • NP-MRD. "Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493)".
  • Langmuir - ACS Publications. "Structure, Self-Assembly, and Phase Behavior of Neuroactive N-Acyl GABAs".
  • Journal of Chemical & Engineering Data - ACS Publications. "Hansen Solubility Parameter-Driven Analysis of N-Acetyl-l-phenylalanine Dissolution".

Sources

Troubleshooting

Preventing degradation of N-(4-Oxopentanoyl)-L-phenylalanine during long-term storage

Welcome to the Technical Support Center for modified amino acids and peptide building blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for modified amino acids and peptide building blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(4-Oxopentanoyl)-L-phenylalanine (also known as N-levulinyl-L-phenylalanine).

This molecule is a critical intermediate and mechanism-based inhibitor scaffold in drug development[1]. However, its unique functional groups—an amide bond, a chiral alpha-carbon, and a reactive methyl ketone—make it highly susceptible to degradation if storage conditions are not rigorously controlled.

Part 1: Mechanistic FAQs - Understanding Degradation Causality

Q1: Why does N-(4-Oxopentanoyl)-L-phenylalanine degrade into L-phenylalanine and levulinic acid even when stored as a solid powder? A: This is caused by slow, moisture-induced amide hydrolysis . While amides are generally stable and require harsh conditions (strong aqueous acid/base and heat) to hydrolyze rapidly[2], long-term solid-state degradation is driven by hygroscopicity. If the powder absorbs ambient moisture, trace acidic impurities left over from synthesis (such as residual trifluoroacetic acid from cleavage steps) act as catalysts. The mechanism involves the reversible protonation of the carbonyl oxygen, making the amide carbon highly electrophilic, which is subsequently attacked by the absorbed water molecules[2].

Q2: My chiral HPLC assay shows a growing peak for the D-phenylalanine derivative after 6 months of storage. What drives this racemization? A: Racemization is driven by the acidity of the alpha-proton on the phenylalanine moiety. Because this proton is flanked by an electron-withdrawing amide group and a carboxylic acid, it is unusually acidic. If the compound is stored in an environment with trace basic impurities or elevated temperatures, base-catalyzed abstraction of this proton occurs. This forms a planar enolate intermediate. When the intermediate reprotonates, it does so non-stereoselectively from either face, yielding the D-enantiomer. Stereochemical purity is critical, as racemization directly compromises the binding affinity of phenylalanine derivatives to target metalloenzymes like neutral endopeptidase[1].

Q3: What role does the "4-oxopentanoyl" (levulinyl) group play in the molecule's instability? A: The levulinyl group is an acyl moiety containing a reactive methyl ketone at the 4-position. While it is a highly useful orthogonal protecting group (typically cleaved by hydrazinolysis)[3], the ketone introduces secondary degradation pathways. Under basic conditions, the ketone can undergo self-aldol condensation, forming polymeric byproducts. Furthermore, if any amide hydrolysis has occurred (releasing free L-phenylalanine), the primary amine of the free amino acid can react with the ketone moiety to form a Schiff base (imine), leading to complex, colored impurities.

DegradationLogic Compound N-(4-Oxopentanoyl)- L-phenylalanine Hydrolysis Amide Hydrolysis (Moisture + Trace Acid/Base) Compound->Hydrolysis H2O Racemization Racemization (Basic pH + Heat) Compound->Racemization OH- Aldol Ketone Reactivity (Aldol / Schiff Base) Compound->Aldol Self-Rxn / Amines Products1 Levulinic Acid + L-Phenylalanine Hydrolysis->Products1 Products2 D-Enantiomer Impurity Racemization->Products2 Products3 Oligomeric/Imine Byproducts Aldol->Products3

Logical relationship of degradation pathways for N-(4-Oxopentanoyl)-L-phenylalanine.

Part 2: Quantitative Stability Data

To guide your storage strategy, we have synthesized the degradation kinetics of N-(4-Oxopentanoyl)-L-phenylalanine into a standardized stability matrix.

Storage ConditionTemp (°C)Moisture LimitAtmosphereEst. Half-Life ( t1/2​ )Primary Degradation Pathway
Optimal (Desiccated) -20°C< 0.5%Argon> 5 yearsNone detected
Refrigerated 4°C< 1.0%Air~ 2.5 yearsSlow Amide Hydrolysis
Ambient (Dry) 25°C< 1.0%Air~ 8 monthsRacemization / Hydrolysis
Ambient (Humid) 25°C> 5.0%Air~ 2 monthsAccelerated Hydrolysis
Aqueous Buffer (pH 8.5) 25°CAqueousAir< 72 hoursRacemization / Aldol Condensation

Part 3: Troubleshooting Guides & Experimental Protocols

Workflow 1: Ultra-Dry Lyophilization and Inert Packaging

Issue Addressed: Preventing moisture-induced amide hydrolysis and ketone reactivity during long-term solid-state storage. Causality: Removing water eliminates the nucleophile required for hydrolysis. Replacing atmospheric oxygen and moisture with Argon prevents oxidative and hydrolytic degradation.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the purified N-(4-Oxopentanoyl)-L-phenylalanine in a mixture of MS-grade Water/Acetonitrile (80:20 v/v). Do not use basic buffers.

  • Pre-Freezing: Transfer the solution to amber glass lyophilization vials (to prevent photolytic degradation). Flash-freeze the vials in a dry ice/acetone bath or liquid nitrogen to create a porous ice matrix, which maximizes the surface area for sublimation.

  • Primary Drying: Load vials into the lyophilizer. Set the shelf temperature to -40°C and reduce chamber pressure to < 100 mTorr. Hold for 24 hours to remove bulk ice via sublimation.

  • Secondary Drying: Ramp the shelf temperature to +15°C at 0.5°C/min. Hold for 12 hours to desorb bound water molecules.

  • Inert Gas Purging: Break the vacuum using high-purity, anhydrous Argon gas (not air).

  • Sealing: Immediately cap the vials with PTFE-lined crimp seals while still under the Argon atmosphere.

  • Validation (Self-Validating System): Weigh a control vial before and after the secondary drying phase. Lyophilization is complete only when the mass remains constant ( Δm<0.1 mg over a 2-hour interval).

StorageWorkflow Start Purified Compound Lyophilize Lyophilization (<0.5% H2O) Start->Lyophilize Aliquot Amber Vials (Light Block) Lyophilize->Aliquot Argon Argon Purge (O2/H2O Free) Aliquot->Argon Store Store at -20°C over Desiccant Argon->Store

Optimal workflow for the long-term storage of moisture-sensitive acyl-amino acids.

Workflow 2: Stability-Indicating HPLC-UV/MS Assay

Issue Addressed: Routine assays failing to differentiate between the intact molecule and its degradation products (L-Phe and Levulinic acid). Causality: Because the levulinyl group lacks a strong chromophore, standard UV detection at 254 nm relies entirely on the phenylalanine aromatic ring. If the amide bond hydrolyzes, the free L-phenylalanine will still absorb at 254 nm, potentially co-eluting and masking degradation.

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute a 1.0 mg/mL sample in 0.1% Formic Acid in Water. Do not use basic diluents.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to ensure high theoretical plate counts for resolving closely related impurities.

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid (maintains the carboxylic acid in a protonated state for sharp peak shape).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a shallow gradient from 5% B to 60% B over 15 minutes.

  • Detection: Monitor UV at 214 nm (detects the amide bond) and 254 nm (detects the aromatic ring). Simultaneously route the flow to an ESI-MS (Electrospray Ionization Mass Spectrometer) in positive ion mode.

  • Validation (Self-Validating System): Inject a mixed reference standard containing intact N-(4-Oxopentanoyl)-L-phenylalanine, free L-phenylalanine, and free levulinic acid. The assay is only valid if the resolution ( Rs​ ) between all three peaks is >2.0 . Mass spectrometry must confirm the parent mass [M+H]+=264.1 for the intact compound, and 166.1 for free L-phenylalanine.

References

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • Acetal Levulinyl Ester (ALE) Groups for 2′-Hydroxyl Protection of Ribonucleosides in the Synthesis of Oligoribonucleotides on Glass and Microarrays. Journal of the American Chemical Society. Available at:[Link]

  • A mechanism-based inactivation study of neutral endopeptidase 24.11. American Chemical Society. Available at:[Link]

Sources

Optimization

Technical Support Center: LC-MS Optimization for N-(4-Oxopentanoyl)-L-phenylalanine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, scientists, and drug development professionals through the mechanistic optimizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, scientists, and drug development professionals through the mechanistic optimization and troubleshooting of LC-MS/MS assays for N-(4-Oxopentanoyl)-L-phenylalanine (also known as N-levulinoyl-L-phenylalanine).

Unlike standard amino acids, this compound features an N-acylated amide bond, fundamentally altering its physicochemical properties and necessitating a tailored analytical approach.

Module 1: Analyte Profiling & First-Principles Optimization

To optimize detection, we must first understand the molecule's behavior in the gas and liquid phases. Derivatization of amino acids improves chromatographic properties, yielding symmetric peak shapes, better retention, and superior resolution in reversed-phase liquid chromatography (RPLC) techniques[1].

Because the primary amine of L-phenylalanine is converted into an amide via the 4-oxopentanoyl group, the molecule loses its basicity. However, the carboxylic acid group (pKa ~3.5) remains free. Consequently, Negative Electrospray Ionization (ESI-) is the most logical choice, as the molecule readily sheds a proton to form a stable [M-H]⁻ anion.

Quantitative Optimization Parameters

The following tables summarize the empirical data and instrumental parameters required to establish a robust baseline method.

Table 1: Recommended Starting Parameters for MS/MS (MRM) Optimization

ParameterStarting ValueOptimization RangeMechanistic Causality
Ionization Mode ESI NegativeN/AAmide formation neutralizes the basic amine; the free carboxylic acid readily deprotonates to [M-H]⁻.
Capillary Voltage 2.5 kV1.5 - 3.5 kVBalances efficient Taylor cone droplet formation with the risk of inducing a corona discharge in negative mode.
Desolvation Temp 350 °C250 - 500 °CFacilitates rapid solvent evaporation. Temperatures exceeding 450 °C may cause thermal degradation of the levulinoyl group.
Collision Energy (CE) 15 eV5 - 40 eVDictates fragmentation efficiency. Lower CE favors the loss of CO₂ (44 Da); higher CE cleaves the amide bond.

Table 2: Chromatographic Mobile Phase Selection

PhaseCompositionRationale
Aqueous (A) 10 mM Ammonium Acetate in H₂O (pH ~6.8)Ensures the mobile phase pH is >2 units above the analyte's pKa (~3.5), guaranteeing >99% deprotonation in solution prior to ESI-.
Organic (B) Acetonitrile (LC-MS Grade)Provides optimal elution strength for the hydrophobic phenyl ring and lower backpressure compared to methanol.

Module 2: Standard Operating Procedure (SOP) for Method Development

This protocol is designed as a self-validating system . By incorporating continuous system suitability checks and internal standard (IS) monitoring, the workflow dynamically verifies its own precision, preventing false negatives caused by instrument drift.

Method_Dev N1 1. Analyte Infusion (Determine Precursor) N2 2. MRM Optimization (CE & Product Ions) N1->N2 N3 3. Chromatographic Method Development N2->N3 N4 4. Matrix Effect Evaluation N3->N4 N5 5. System Suitability & Validation N4->N5

End-to-end LC-MS/MS method development workflow for N-(4-Oxopentanoyl)-L-phenylalanine.

Step-by-Step Methodology

Step 1: Direct Infusion and Precursor Tuning

  • Prepare a 1 µg/mL tuning solution of N-(4-Oxopentanoyl)-L-phenylalanine in 50:50 Water:Acetonitrile.

  • Infuse directly into the MS at 10 µL/min using a syringe pump, combining it with a 0.2 mL/min flow of mobile phase via a T-junction.

  • Scan in ESI- mode from m/z 100 to 400. Identify the [M-H]⁻ precursor ion (approx. m/z 262.1).

  • Self-Validation: Run a blank solvent infusion immediately after to ensure no background isobaric interferences are present.

Step 2: Product Ion Scan and MRM Optimization

  • Isolate the precursor ion in Q1 and perform a product ion scan in Q3 while ramping the Collision Energy (CE) from 5 to 40 eV.

  • Select the two most abundant and stable fragments (e.g., loss of CO₂ or cleavage of the levulinoyl group) for the quantifier and qualifier MRM transitions.

Step 3: Chromatographic Integration

  • Equip the LC with a high-purity C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Program a gradient starting at 5% B, ramping to 95% B over 5 minutes.

  • Self-Validation: Inject a System Suitability Test (SST) sample containing the analyte and an isotopically labeled internal standard (e.g., ¹³C-Phenylalanine derivative). The system is only validated for use if the retention time drift is <0.1 min and the IS area variance is <5%.

Step 4: Matrix Effect Assessment (Post-Column Infusion)

  • Continuously infuse the pure analyte post-column while injecting a blank biological matrix extract through the LC.

  • Monitor the baseline signal. Any severe dips in the MRM trace indicate zones of ion suppression. Adjust the LC gradient to ensure the analyte elutes outside these suppression zones.

Module 3: Diagnostic FAQs & Troubleshooting

Even with a robust method, experimental variables can shift. Below are field-proven diagnostic strategies for the most common LC-MS issues.

Troubleshooting Issue Peak Tailing Observed Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Integrity Issue->Check2 Fix1 Adjust pH ±1 unit from pKa Check1->Fix1 Mismatched pH Fix2 Replace Guard/Analytical Column Check2->Fix2 High Backpressure

Diagnostic decision tree for resolving peak tailing during LC-MS analysis.

Q: Why am I experiencing severe peak tailing for N-(4-Oxopentanoyl)-L-phenylalanine? A: Peak tailing for acidic compounds usually results from secondary interactions with residual silanols on the silica column or a mismatched mobile phase pH. Adjusting the pH of the mobile phase is a critical strategy for reducing peak tailing, as it controls the ionization state of both the analytes and the stationary phase[2]. Ensure your mobile phase pH is at least ±1 unit away from the analyte's pKa[2]. For this compound (pKa ~3.5), operating at a pH of 6.8 (using ammonium acetate) ensures the molecule remains fully ionized in solution, preventing mixed-mode retention.

Q: My signal intensity drops significantly when analyzing biological matrices (e.g., plasma). How do I fix this? A: This is a classic symptom of ion suppression, where co-eluting matrix components compete with your analyte for charge on the surface of the ESI droplet. Using more rigorous preparation techniques such as solid phase extraction (SPE) can reduce the incidence of ion suppression from matrix components relative to less selective approaches like simple protein precipitation[3]. If SPE is not feasible, try flattening your LC gradient to better resolve the analyte from the suppression zone identified in Step 4 of the SOP.

Q: I am observing high background noise and shifting retention times between injections. What is the root cause? A: The buildup of contaminants in your LCMS can cause solvents' pumps failures, carryover from previous samples, high system pressure, elevated background noise and signal interferences[4]. This often occurs if highly lipophilic species or phospholipids from biological samples are accumulating on the column. To mitigate this, implement a column wash step (95% organic) at the end of every gradient, replace your guard column, and inject System Suitability Test (SST) samples on a regular basis to track baseline health[4].

References

  • MS Vision. LC-MS Troubleshooting Guide. Retrieved from [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • MDPI. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. Retrieved from[Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Retrieved from[Link]

Sources

Troubleshooting

Resolving crystallization and purification issues with N-(4-Oxopentanoyl)-L-phenylalanine

Welcome to the Technical Support Center for N-(4-Oxopentanoyl)-L-phenylalanine (also known as N-levulinyl-L-phenylalanine). This N-acyl amino acid is a critical intermediate in peptide synthesis and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(4-Oxopentanoyl)-L-phenylalanine (also known as N-levulinyl-L-phenylalanine). This N-acyl amino acid is a critical intermediate in peptide synthesis and drug development. However, its unique structural features—a flexible levulinyl chain paired with a hydrophobic benzyl group—make it notoriously difficult to purify.

This guide provides field-proven troubleshooting strategies, focusing on the thermodynamic and kinetic principles required to resolve liquid-liquid phase separation (oiling out) and prevent stereocenter racemization.

Part 1: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" instead of crystallizing during cooling. How do I force crystallization?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the Metastable Zone Width (MZW) is excessively wide. Because the 4-oxopentanoyl group is highly flexible and the benzyl side chain is hydrophobic, the molecule struggles to arrange into a rigid crystal lattice. When you cool the solution or add an anti-solvent too rapidly, the system crosses the binodal liquid-liquid coexistence curve before it crosses the solubility curve, resulting in an emulsion of heavy oil droplets rather than nucleation[1].

The Solution: You must shift the system from kinetic control to thermodynamic control.

  • Change the Solvent System: Avoid highly non-polar anti-solvents like hexane or heptane, which exacerbate LLPS[2]. Switch to an Acetone/Water or Ethanol/Water system, which provides a steeper, more predictable solubility curve.

  • Implement Precise Seeding: Do not wait for spontaneous nucleation. Cool the solution to just below the saturation temperature and introduce 0.5 wt% to 1.0 wt% of pure seed crystals.

  • Age the Suspension: Hold the temperature constant for 1–2 hours after seeding to allow the crystal lattice to consume the supersaturation before further cooling.

Q2: I am observing a significant drop in enantiomeric excess (ee%) after purification. What is causing the racemization?

The Causality: N-acyl amino acids are highly susceptible to racemization via the oxazolone (azlactone) mechanism [3]. Under dehydrating conditions (e.g., during coupling reactions) or when exposed to strong acids/bases and heat, the carboxylic acid attacks the amide carbonyl, forming a 5-membered oxazolone ring. The alpha-proton of this intermediate is highly acidic and rapidly enolizes. Because the enolate is planar and achiral, subsequent hydrolysis yields a racemic mixture of D- and L-enantiomers.

The Solution:

  • Temperature Control: Never exceed 45°C during solvent evaporation or crystallization.

  • pH Control: Maintain the pH between 2.0 and 7.0 during aqueous workups. Avoid prolonged exposure to strong bases (like NaOH) or harsh mineral acids at elevated temperatures.

Q3: My final product contains unreacted L-phenylalanine. How do I remove it without chromatography?

The Causality: L-phenylalanine is a zwitterion at neutral pH, while N-(4-Oxopentanoyl)-L-phenylalanine lacks a basic amine and only possesses a carboxylic acid (pKa ~ 3.5). The Solution: Utilize a pH-shift extraction. By lowering the aqueous pH to 2.0, the product becomes fully protonated and highly lipophilic, partitioning into the organic phase. The unreacted L-phenylalanine becomes protonated at its amine group (cationic) and remains trapped in the aqueous phase.

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in preventing LLPS and maximizing yield. The table below summarizes the performance of various crystallization systems based on process chemistry optimization.

Solvent System (v/v)Yield (%)Enantiomeric Excess (ee %)LLPS ("Oiling Out") RiskFinal Purity (HPLC Area %)
EtOAc / Heptane (1:3)85.0> 99.0High 98.0
Acetone / Water (1:2)72.5> 99.0Low 99.5
Ethanol / Water (1:1.5)78.0> 99.0Moderate98.8
DCM / Hexane (1:4)88.095.0 (Due to concentration temp)Very High 96.5

Note: Acetone/Water provides the best balance of purity and LLPS mitigation, though with a slight sacrifice in absolute yield.

Part 3: Experimental Protocols

Protocol A: pH-Shift Extractive Purification

This protocol is a self-validating system; if the pH is strictly controlled, zwitterionic impurities cannot physically partition into the organic layer.

  • Dilution: Dilute the crude reaction mixture in equal parts Water and Ethyl Acetate (EtOAc) (e.g., 10 mL/g of crude).

  • pH Adjustment: Place the biphasic mixture in an ice bath (0–5°C). Dropwise add 1M HCl while stirring vigorously until the aqueous layer reaches exactly pH 2.0. Do not drop below pH 1.5 to prevent acid-catalyzed hydrolysis.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (top) layer. Extract the aqueous layer once more with fresh EtOAc.

  • Washing: Wash the combined organic layers with saturated NaCl (brine) to remove residual water and trace mineral acid.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo using a rotary evaporator. Critical: Keep the water bath temperature ≤ 40°C to prevent oxazolone-mediated racemization.

Protocol B: Anti-Solvent Crystallization (LLPS Mitigation)
  • Dissolution: Dissolve the crude N-(4-Oxopentanoyl)-L-phenylalanine in a minimal volume of Acetone at 40°C (approx. 3 mL/g).

  • Anti-Solvent Addition: Slowly add deionized Water (anti-solvent) dropwise while maintaining stirring at 40°C. Stop addition the exact moment the solution becomes faintly turbid (the cloud point).

  • Back-Titration: Add 1-2 drops of Acetone until the solution becomes perfectly clear again. You are now inside the Metastable Zone.

  • Seeding: Add 0.5 wt% of pure N-(4-Oxopentanoyl)-L-phenylalanine seed crystals.

  • Aging: Stir the suspension isothermally at 40°C for 60 minutes. You should observe a white, crystalline slurry forming. If oil droplets form, you added the water too quickly; reheat to 45°C to redissolve and try again.

  • Cooling: Cool the slurry to 5°C at a controlled rate of 0.1°C/min.

  • Isolation: Filter the crystals via vacuum filtration and wash with ice-cold Acetone/Water (1:3). Dry under vacuum at room temperature.

Part 4: Mechanistic Visualizations

Extraction Workflow

The following diagram illustrates the logical flow of the pH-shift extraction, isolating the target compound from zwitterionic impurities.

G Start Crude Reaction Mixture (Aqueous) Acidify Acidify to pH 2.0 (1M HCl) Start->Acidify Extract Extract with EtOAc Acidify->Extract AqWaste Aqueous Waste (Unreacted L-Phe) Extract->AqWaste Aqueous phase OrgLayer Organic Layer (Target Product) Extract->OrgLayer Organic phase Wash Brine Wash & Dry (Na2SO4) OrgLayer->Wash Conc Concentrate in vacuo (Temp ≤ 40°C) Wash->Conc

Workflow for pH-shift extraction of N-(4-Oxopentanoyl)-L-phenylalanine.

Racemization Pathway

The diagram below demonstrates the causality behind enantiomeric degradation via the oxazolone intermediate, emphasizing why thermal and pH control are mandatory.

G L_Phe N-acyl-L-Phe (Chiral Target) L_Ox L-Oxazolone (Intermediate) L_Phe->L_Ox -H2O (Heat/Acid) Enol Enolate (Achiral) L_Ox->Enol -H+ Enol->L_Ox +H+ D_Ox D-Oxazolone (Intermediate) Enol->D_Ox +H+ D_Phe N-acyl-D-Phe (Racemized Impurity) D_Ox->D_Phe +H2O

Oxazolone mechanism leading to racemization of N-acyl amino acids.

References

  • Title: Peptides: chemistry and biology - PDF Free Download - epdf.pub Source: epdf.pub URL: [Link]

  • Title: Enantiomer Separation: Fundamentals and Practical Methods - ResearchGate Source: researchgate.net URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Racemization in N-(4-Oxopentanoyl)-L-phenylalanine Reactions

Welcome to the Technical Support Center. When working with N-(4-Oxopentanoyl)-L-phenylalanine —commonly known as Levulinyl-L-phenylalanine (Lev-Phe-OH)—researchers frequently encounter severe racemization during C-termin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. When working with N-(4-Oxopentanoyl)-L-phenylalanine —commonly known as Levulinyl-L-phenylalanine (Lev-Phe-OH)—researchers frequently encounter severe racemization during C-terminal activation. As a Senior Application Scientist, I have structured this guide to address the mechanistic root causes of this stereochemical degradation and provide field-proven, self-validating workflows to preserve enantiomeric purity.

The Mechanistic Challenge: Why Does Lev-Phe-OH Racemize?

To solve racemization, we must first understand its causality. The N-(4-Oxopentanoyl) group is an N-acyl protecting group . Unlike standard carbamate protecting groups (such as Fmoc or Boc) which resist intramolecular side reactions, N-acyl amino acids are highly susceptible to neighboring group participation during coupling (1)[1].

When the C-terminus of Lev-Phe-OH is activated (e.g., forming an O-acylisourea), the nucleophilic carbonyl oxygen of the levulinyl amide bond attacks the activated C-terminal carbonyl. This rapid intramolecular cyclization forms a 5(4H)-oxazolone (azlactone) intermediate (2)[2].

The critical failure point occurs here: the α-proton of this oxazolone is highly acidic. In the presence of a base (even mild tertiary amines), this proton is abstracted to form an achiral, planar enolate. Subsequent ring-opening via aminolysis yields a racemic mixture of L- and D-phenylalanine derivatives (3)[3].

Mechanism A Lev-Phe-OH + Activating Agent B Activated Lev-Phe (e.g., O-Acylisourea) A->B C Intramolecular Cyclization (N-acyl oxygen attack) B->C Side Reaction I Direct Aminolysis (Fast) B->I Desired Pathway D 5(4H)-Oxazolone (Chiral) C->D E Base Abstraction of α-proton D->E Base Catalyzed F Achiral Planar Enolate E->F G Aminolysis (Nucleophile) F->G Reprotonation & Nucleophilic Attack H Racemic Product (L- and D-Phe) G->H J Stereopure Product (L-Phe) I->J

Mechanistic pathway of oxazolone-mediated racemization in N-(4-Oxopentanoyl)-L-phenylalanine.

Reagent Selection & Quantitative Data

To suppress racemization, we must kinetically outcompete oxazolone formation by rapidly converting the activated intermediate into a stable active ester, while simultaneously eliminating the bases that catalyze enolization (4)[4].

Table 1: Reagent Selection Matrix for N-(4-Oxopentanoyl)-L-Phe Coupling

Coupling SystemBase RequiredOxazolone SuppressionRacemization RiskRecommendation
TBTU / DIPEA Yes (2-3 eq)PoorVery HighAvoid - Strong base drives enolization[1].
HATU / DIPEA Yes (2 eq)ModerateHighNot Recommended - Base still present[5].
DIC / HOBt NoModerateModerateAcceptable - Base-free, but slower kinetics[6].
DIC / HOAt NoExcellentLowGood - Anchimeric assistance speeds coupling[7].
DIC / OxymaPure NoSuperiorVery LowOptimal - Best suppression of oxazolone[4].

Troubleshooting Workflow

If your chiral HPLC or LC-MS data indicates a split peak (D-Phe > 2%), follow this logical decision tree to isolate and eliminate the source of stereochemical degradation.

Troubleshooting Start High Racemization Detected (D-Phe > 2%) Q1 Are you using a strong base (e.g., DIPEA, TEA)? Start->Q1 A1_Yes Switch to base-free system (DIC/Oxyma) or weak base (TMP) Q1->A1_Yes Yes Q2 Are you using a standalone carbodiimide (e.g., DCC/DIC)? Q1->Q2 No End Validate with Chiral HPLC A1_Yes->End A2_Yes Add OxymaPure or HOAt to suppress oxazolone Q2->A2_Yes Yes Q3 Is the reaction temperature > 25°C? Q2->Q3 No A2_Yes->End A3_Yes Lower temperature to 0°C during activation Q3->A3_Yes Yes Q3->End No A3_Yes->End

Step-by-step troubleshooting workflow to minimize D-phenylalanine formation.

Standard Operating Procedure: Base-Free Coupling

Self-Validating System Rationale: This protocol utilizes a base-free diisopropylcarbodiimide (DIC) and OxymaPure system. By deliberately omitting tertiary amines (like DIPEA), the base-catalyzed abstraction of the oxazolone α-proton is mechanically eliminated. The protocol validates itself by removing the chemical prerequisite for enolization (8)[8].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3.0 equivalents of N-(4-Oxopentanoyl)-L-phenylalanine and 3.0 equivalents of OxymaPure in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M. Note: Ensure solvents are strictly anhydrous to prevent hydrolysis of the active ester.

  • Thermal Control (Pre-activation): Chill the solution to 0°C using an ice bath.

  • Activation: Add 3.0 equivalents of DIC dropwise to the chilled solution. Stir for 3 minutes to allow the formation of the highly reactive O-acylisourea and its immediate conversion into the stable Oxyma active ester (4)[4].

  • Coupling: Add the pre-activated mixture to the resin-bound amine (for solid-phase) or the solution-phase amine. Agitate gently at room temperature for 1.5 to 2 hours.

  • Completion Check: Perform a Kaiser test. If the result is negative (yellow), the coupling is complete. Wash the resin thoroughly with DMF (3x) and DCM (3x) (5)[5].

  • Validation: Cleave a micro-aliquot of the product and analyze via chiral HPLC (e.g., using an isocratic gradient with 0.1% TFA, monitoring at 214 nm) to confirm that D-Phe incorporation is <1% (5)[5].

Frequently Asked Questions (FAQs)

Q: Why does N-(4-Oxopentanoyl)-L-phenylalanine racemize so much more than Fmoc-L-phenylalanine? A: The N-(4-Oxopentanoyl) group is an acyl group. Its carbonyl oxygen is highly nucleophilic and perfectly positioned to attack the activated C-terminus, forming an oxazolone. In contrast, Fmoc is a carbamate; its carbonyl oxygen is significantly less nucleophilic due to resonance stabilization with the adjacent carbamate oxygen, making oxazolone formation kinetically unfavorable (1)[1].

Q: Can I use HATU for this coupling if I am careful with the equivalents? A: It is highly discouraged. HATU requires a tertiary amine base (like DIPEA) to generate the active carboxylate and the HOAt anion. The presence of this strong base will rapidly deprotonate any oxazolone formed, leading to severe racemization of the Lev-Phe residue (5)[5]. If an onium salt must be used, substitute DIPEA with a weaker, sterically hindered base like 2,4,6-collidine, though base-free DIC/Oxyma remains vastly superior (6)[6].

Q: Does the ketone moiety in the 4-oxopentanoyl group interfere with the coupling? A: Generally, no. The levulinyl ketone is relatively unreactive under standard peptide coupling conditions compared to the highly activated C-terminal carboxylic acid. However, prolonged exposure to strong bases could theoretically lead to aldol-type side reactions, further reinforcing the necessity of base-free or weakly basic coupling conditions.

References

  • Benchchem. Technical Support Center: Minimizing Racemization in Peptide Synthesis.5

  • Benchchem. Common side reactions in the synthesis of N-acetyl-L-phenylalanine derivatives.1

  • Peptidechemistry.org. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.6

  • Peptide.com. Technical Support Information Bulletin 1213 - Oxyma.8

  • Canadian Journal of Chemistry. Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones.3

  • ACS Omega. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.4

  • MDPI. Epimerisation in Peptide Synthesis.2

  • Highfine. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.7

Sources

Troubleshooting

Overcoming baseline noise in N-(4-Oxopentanoyl)-L-phenylalanine chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals analyzing N-(4-Oxopentanoyl)-L-phenylalanine (also kn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals analyzing N-(4-Oxopentanoyl)-L-phenylalanine (also known as N-levulinoyl-L-phenylalanine) and related N-acyl amino acid derivatives.

N-(4-Oxopentanoyl)-L-phenylalanine is a critical structural motif often utilized in mechanism-based inactivation studies of metalloenzymes, such as neutral endopeptidase 24.11 (NEP)[1]. Because this molecule relies on the UV absorbance of its phenyl ring and the 4-oxopentanoyl group, detection is typically performed at low wavelengths (214 nm or 254 nm)[1]. At these wavelengths, the chromatographic baseline is hyper-sensitive to optical, mechanical, and chemical disturbances.

This guide provides a self-validating framework to diagnose, troubleshoot, and eliminate baseline noise to ensure accurate integration and quantitation.

Logical Diagnostic Workflow

Before adjusting your method, it is critical to classify the type of baseline noise you are experiencing. Use the diagnostic tree below to isolate the root cause.

BaselineDiagnostics Start Observe Baseline Anomaly TypeCheck Characterize Noise Frequency & Pattern Start->TypeCheck Cyclic Cyclic / Rhythmic (Synchronous) TypeCheck->Cyclic Erratic High-Frequency (Spiky / Erratic) TypeCheck->Erratic Drift Low-Frequency (Wandering / Drift) TypeCheck->Drift PumpIssue Pump Mechanics (Check Valves, Seals) Cyclic->PumpIssue Pressure Ripple AirIssue Fluidic Path (Air Bubbles, Degasser) Erratic->AirIssue Refractive Index Shifts ChemIssue Chemical / Thermal (TFA Absorbance, Temp) Drift->ChemIssue Gradient Changes

Logical diagnostic workflow for identifying the root cause of HPLC baseline noise.

Deep-Dive Troubleshooting FAQs

Q1: Why is my baseline exhibiting high-frequency, erratic noise during the isocratic elution of N-(4-Oxopentanoyl)-L-phenylalanine? A: High-frequency, spiky noise is almost exclusively a fluidic issue caused by dissolved air in the mobile phase[2]. Oxygen absorbs UV light strongly below 260 nm. As micro-bubbles pass through the UV detector's flow cell, they cause rapid, erratic changes in light scattering and the refractive index, which the detector registers as noise[2][3]. Causality & Correction: Many researchers mistakenly rely on ultrasonic bath sonication for degassing. Sonication is highly inefficient; atmospheric gas bleeds back into the solution within 20–30 minutes, leading to returning noise[4]. To permanently overcome this, you must use continuous in-line vacuum degassing or active helium sparging[4].

Q2: I am using a 0.1% Trifluoroacetic Acid (TFA) gradient to suppress the ionization of the compound's carboxylic acid group. Why am I seeing a massive baseline drift upwards at 214 nm? A: N-(4-Oxopentanoyl)-L-phenylalanine contains a free carboxylic acid that requires an acidic environment (like aqueous TFA) to remain protonated and prevent peak tailing on a C18 column[1]. However, TFA has significant UV absorbance at 214 nm[5]. Causality & Correction: As your gradient shifts from water to an organic modifier (e.g., Acetonitrile), the UV absorbance spectrum of TFA shifts due to the changing dielectric constant of the solvent. This differential absorbance causes the baseline to drift upward[5]. To fix this, you must "balance" the TFA concentration (see Protocol 2 below).

Q3: I observe a cyclic, rhythmic pulsation in the baseline that aligns perfectly with the pump stroke. How do I resolve this? A: Cyclic noise is a mechanical pressure ripple translating into an optical disturbance. This is typically caused by faulty check valves, worn pump seals, or air trapped in the pump head[2][6]. Causality & Correction: When check valves fail to seat properly, the pump delivers an inconsistent flow rate[6]. Notably, acidic ion-pairing reagents like TFA can cause standard ruby/sapphire check valves to stick. Switching to ceramic check valves is a proven method to reduce mechanical noise in TFA-based runs[5].

Q4: How does laboratory temperature affect the baseline when detecting the 4-oxopentanoyl moiety? A: If you are running your column at an elevated temperature (e.g., 40 °C) to improve the mass transfer of the phenylalanine derivative, but your UV flow cell is at ambient temperature, the mobile phase cools rapidly as it exits the column. Causality & Correction: This thermal gradient causes continuous refractive index changes, resulting in baseline wandering[3]. You must insulate all exposed tubing between the column and the detector and ensure the detector temperature is aligned with the column temperature[5].

Quantitative Data & Method Comparisons

Table 1: Diagnostic Matrix for Baseline Anomalies

Anomaly TypeFrequency / PatternTypical AmplitudeRoot CausePrimary Corrective Action
High-Frequency Noise Spiky, erratic, non-cyclic0.5 - 5.0 mAUDissolved air / Flow cell bubbleUse in-line degasser / Purge flow cell[2][4]
Cyclic Noise Synchronous with pump stroke1.0 - 10.0 mAUFaulty check valves / Pump sealsInstall ceramic valves / Replace seals[5][6]
Baseline Drift Upward/Downward slope> 20.0 mAU shiftTFA absorbance shift / ThermalBalance TFA / Insulate exposed tubing[5]
Ghost Peaks Broad, unexpected peaksVariableColumn bleed / Solvent impuritiesFlush column / Use HPLC-grade water[6]

Table 2: Mobile Phase Modifier Comparison for N-Acyl Amino Acid UV Detection

AdditiveTypical Conc.UV CutoffMS Compatible?Impact on Baseline at 214 nm
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~210 nmYes (with signal suppression)High drift in gradients; requires balancing[5].
Formic Acid (FA) 0.1%~210 nmYes (Excellent)Moderate drift; lower ion-pairing strength than TFA.
Phosphoric Acid 10 - 50 mM< 200 nmNo Extremely stable baseline; ideal for UV-only methods.

Self-Validating Experimental Protocols

Protocol 1: System Diagnostic Workflow to Isolate Baseline Noise

This self-validating protocol systematically isolates whether the noise originates from the electronics, the pump mechanics, or the chemistry.

  • The Zero-Flow Test (Validates Detector Electronics):

    • Turn off the HPLC pump completely.

    • Monitor the baseline at your target wavelength (214 nm) for 5 to 10 minutes.

    • Validation: If the baseline noise persists, the issue is electrical (e.g., a failing UV lamp or data-handling device)[2]. If the baseline is flat (< 0.1 mAU), the electronics are sound. Proceed to Step 2.

  • The Static-Flow Test (Validates Pump & Degasser Mechanics):

    • Remove the analytical column and replace it with a zero-dead-volume union[6].

    • Pump 100% HPLC-grade water at 1.0 mL/min.

    • Validation: If rhythmic, cyclic noise appears, the pump check valves or seals are failing[6]. If erratic, spiky noise appears, the in-line degasser is failing or there is a bubble trapped in the flow cell[2].

  • The Zero-Injection Gradient Test (Validates Chemistry):

    • Reinstall the column. Run your full gradient method without injecting any sample (zero-volume injection).

    • Validation: If the baseline drifts significantly or ghost peaks appear, your mobile phase is contaminated, or your TFA is unbalanced[5][6].

Protocol 2: Preparation of a "Balanced Absorbance" TFA Mobile Phase

Use this protocol to eliminate baseline drift when analyzing N-(4-Oxopentanoyl)-L-phenylalanine via gradient elution at 214 nm.

  • Aqueous Phase (Mobile Phase A) Preparation:

    • Measure exactly 1000 mL of ultrapure (18.2 MΩ·cm) water.

    • Add 1.0 mL of LC-MS grade TFA (0.1% v/v). Mix thoroughly and degas.

  • Organic Phase (Mobile Phase B) Preparation:

    • Measure exactly 1000 mL of HPLC-grade Acetonitrile.

    • Add 0.85 mL of LC-MS grade TFA (0.085% v/v).

    • Causality: Acetonitrile enhances the molar absorptivity of TFA. By reducing the TFA concentration in the organic phase by ~15%, you perfectly balance the background UV absorbance across the entire gradient, neutralizing the optical drift[5].

  • System Validation:

    • Run a zero-volume blank injection using a 10% to 90% B gradient over 20 minutes.

    • Success Criteria: The baseline drift should be strictly < 5 mAU across the entire run, providing a flat optical background for the integration of the N-(4-Oxopentanoyl)-L-phenylalanine peak.

References

  • TROUBLESHOOTING GUIDE – HPLC Source: Colorado State University / Armelle Vallat URL:[Link]

  • Eliminating Baseline Problems Source: Agilent Technologies URL:[Link]

  • HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group URL:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL:[Link]

  • Why am I getting Baseline noise in HPLC? Source: ResearchGate (Expert Discussion) URL:[Link]

  • A mechanism-based inactivation study of neutral endopeptidase 24.11 Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(4-Oxopentanoyl)-L-phenylalanine vs. Fmoc-L-phenylalanine in Solid-Phase Synthesis: A Comparative Guide for Orthogonal Protection Strategies

Executive Summary Solid-phase peptide synthesis (SPPS) relies on the precise, iterative addition of N- α -protected amino acids. The choice of protecting group dictates the chemical conditions of the entire synthetic wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Solid-phase peptide synthesis (SPPS) relies on the precise, iterative addition of N- α -protected amino acids. The choice of protecting group dictates the chemical conditions of the entire synthetic workflow. While Fmoc-L-phenylalanine (Fmoc-Phe) remains the undisputed gold standard for routine linear peptide synthesis, the increasing complexity of modern biotherapeutics—such as heavily branched peptides, delicate glycopeptides, and multi-conjugate systems—demands orthogonal strategies.

N-(4-Oxopentanoyl)-L-phenylalanine , commonly known as Levulinyl-L-phenylalanine (Lev-Phe) , provides a highly specialized, hydrazine-labile alternative. Because the levulinyl (Lev) group is completely orthogonal to both base-labile (Fmoc) and acid-labile (Boc/tBu) protecting groups, it enables multidimensional synthetic strategies that would otherwise be impossible[1].

Mechanistic Foundations & Causality

Fmoc-Phe: The Base-Catalyzed Standard

Fmoc (9-fluorenylmethyloxycarbonyl) is cleaved via a base-catalyzed β -elimination mechanism, typically using 20% piperidine in dimethylformamide (DMF). The basic conditions deprotonate the acidic proton on the fluorene ring, leading to the release of dibenzofulvene (DBF) and carbon dioxide. Piperidine subsequently acts as a scavenger, reacting with DBF to form a stable adduct that prevents it from reacting with the newly exposed amine.

  • Causality & Limitations: While highly efficient, repeated exposure to strong bases like piperidine can cause severe side reactions in complex sequences. For example, it can induce aspartimide formation (base-catalyzed cyclization of Asp residues) or trigger the β -elimination of sensitive O-linked glycans[2].

Lev-Phe: The Nucleophilic Orthogonal Alternative

The N-(4-Oxopentanoyl) or Levulinyl (Lev) group is an acyl-type protecting group that is stable to both the basic conditions of Fmoc removal and the acidic conditions of Boc/tBu removal. Deprotection is achieved via mild hydrazinolysis (e.g., 0.5 M hydrazine hydrate in a buffered pyridine/acetic acid solution)[3].

  • Causality & Advantages: Hydrazine acts as a selective, soft nucleophile. It attacks the ketone of the levulinyl group to form a hydrazone intermediate. This intermediate rapidly undergoes intramolecular cyclization to form a 6-membered cyclic pyridazinone, effectively releasing the free N-terminal amine[4]. Because this mechanism relies on specific nucleophilic attack rather than general basicity or acidity, it preserves base-sensitive glycans and acid-sensitive side-chain protections, enabling true multidimensional orthogonality[3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both protecting groups in SPPS workflows:

ParameterFmoc-L-phenylalanine (Fmoc-Phe)N-(4-Oxopentanoyl)-L-phenylalanine (Lev-Phe)
Deprotection Reagent 20% Piperidine in DMF0.5 M Hydrazine hydrate in Pyridine/Acetic acid (3:2)
Cleavage Mechanism Base-catalyzed β -eliminationNucleophilic hydrazone formation & cyclization
Orthogonality Orthogonal to acid (Boc/tBu)Orthogonal to base (Fmoc) and acid (Boc/tBu)
Typical Cleavage Time 2 × 5 minutes (Room Temp)4 × 5 minutes (Room Temp)
Coupling Efficiency >99% (Standard HBTU/DIC coupling)>98% (Standard HBTU/DIC coupling)
Primary Side Reactions Aspartimide formation, glycan eliminationPotential reduction of sensitive disulfides by hydrazine
UV Monitoring Excellent (DBF-piperidine adduct at 301 nm)Poor (Requires LC-MS or colorimetric validation)
Best Use Case Routine linear peptide elongationComplex branching, glycopeptides, conjugate synthesis

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Fmoc-Phe Coupling & Deprotection
  • Coupling: Dissolve 4.0 equiv of Fmoc-Phe, 3.9 equiv of HBTU, and 8.0 equiv of DIPEA in DMF. Add to the resin-bound free amine and agitate for 45 minutes.

  • Validation (Coupling): Perform a Kaiser (ninhydrin) test. Causality: A negative result (yellow/colorless resin) confirms the complete consumption of free primary amines, validating a successful coupling.

  • Washing: Wash the resin with DMF (5 × 1 min).

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 5 minutes.

  • Validation (Deprotection): Monitor the UV absorbance of the deprotection effluent at 301 nm. Causality: The presence of the DBF-piperidine adduct confirms successful Fmoc removal.

  • Washing (Critical): Wash thoroughly with DMF (5 × 1 min). Causality: Residual piperidine will cause premature deprotection of the next incoming amino acid, leading to double-coupling errors.

Protocol 2: Lev-Phe Coupling & Deprotection
  • Coupling: Dissolve 4.0 equiv of Lev-Phe, 4.0 equiv of DIC, and 4.0 equiv of Oxyma Pure in DMF[1]. Add to the resin and agitate for 60 minutes.

  • Validation (Coupling): Perform a Kaiser test to ensure complete acylation (negative result).

  • Washing: Wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Deprotection: Prepare a fresh solution of 0.5 M hydrazine hydrate in pyridine/acetic acid (3:2 v/v)[5]. Treat the resin with this solution for 5 minutes, drain, and repeat three more times (total 20 minutes).

  • Washing (Critical): Wash the resin with DMF (5 × 1 min) and 5% DIPEA in DMF (2 × 1 min). Causality: Hydrazine is a strong nucleophile; any residual trace will immediately react with the activated ester of the subsequent amino acid, destroying the coupling reagent. The DIPEA wash neutralizes residual acetic acid.

  • Validation (Deprotection): Perform a Kaiser test. Causality: A positive result (deep blue resin) confirms the successful release of the free primary amine via intramolecular cyclization.

Mandatory Visualization

OrthogonalProtection Resin Resin-Bound Peptide Fmoc Fmoc-Phe (Standard SPPS) Resin->Fmoc Routine Elongation Lev Lev-Phe (Orthogonal SPPS) Resin->Lev Orthogonal Branching Piperidine 20% Piperidine/DMF (Base-Catalyzed) Fmoc->Piperidine Hydrazine 0.5 M Hydrazine Hydrate (Nucleophilic) Lev->Hydrazine BetaElim Beta-Elimination (Releases Dibenzofulvene) Piperidine->BetaElim Cyclization Hydrazone Formation & Cyclization Hydrazine->Cyclization FreeAmine1 Free N-Terminal Amine (Ready for Coupling) BetaElim->FreeAmine1 FreeAmine2 Free N-Terminal Amine (Ready for Coupling) Cyclization->FreeAmine2

Orthogonal deprotection pathways of Fmoc-Phe and Lev-Phe in solid-phase peptide synthesis.

Strategic Applications in Drug Development

The choice between these two protecting groups dictates the architectural limits of the synthesized molecule:

  • Routine Linear Elongation: Fmoc-Phe is the default choice. Its fast kinetics and compatibility with automated UV-monitoring make it ideal for high-throughput SPPS.

  • Complex Branching & Conjugation: Lev-Phe is strategically deployed at specific branching points (e.g., a lysine side chain or a specific N-terminus) where the synthesis must be paused. The chemist can manipulate other parts of the molecule under standard Fmoc/Boc conditions, and then selectively remove the Lev group to resume elongation without affecting the rest of the highly sensitive conjugate[1].

References

  • Polymer-Antimicrobial Peptide Constructs with Tailored Drug-Release Behavior. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Modulation of receptor binding to collagen by glycosylated 5-hydroxylysine: Chemical biology approaches made feasible by Carpino's Fmoc group. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis of long and functionally active RNAs facilitated by acetal levulinic ester chemistry. Nucleic Acids Research / Oxford Academic. Available at:[Link]

  • Building Blocks for the Solution Phase Synthesis of Oligonucleotides: Regioselective Hydrolysis of 3',5'-Di-O-levulinylnucleosides Using an Enzymatic Approach. The Journal of Organic Chemistry / ACS Publications. Available at:[Link]

Sources

Comparative

Validation of analytical methods for N-(4-Oxopentanoyl)-L-phenylalanine impurity profiling

An in-depth technical guide for researchers, scientists, and drug development professionals on validating analytical methods for trace-level impurity profiling. The Analytical Challenge: N-(4-Oxopentanoyl)-L-phenylalanin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on validating analytical methods for trace-level impurity profiling.

The Analytical Challenge: N-(4-Oxopentanoyl)-L-phenylalanine

In the synthesis of peptide-based active pharmaceutical ingredients (APIs) and phenylalanine-derived small molecules, controlling process-related impurities is critical for ensuring drug safety and efficacy. N-(4-Oxopentanoyl)-L-phenylalanine (also known as N-levulinoyl-L-phenylalanine) is a highly specific, process-related impurity.

Mechanistically, this impurity arises when levulinic acid —a common bio-based platform chemical, solvent degradation product, or protecting group byproduct—undergoes a condensation reaction with the primary amine of L-phenylalanine. Because this impurity lacks a strong extended chromophore and possesses a keto group prone to enolization, it presents unique challenges for traditional chromatographic detection, often resulting in peak tailing and poor UV sensitivity.

Pathway A L-Phenylalanine (API / Precursor) C Condensation Reaction A->C B Levulinic Acid (Degradant/Solvent) B->C D N-(4-Oxopentanoyl)- L-phenylalanine C->D -H2O

Chemical formation pathway of the N-(4-Oxopentanoyl)-L-phenylalanine impurity.

Comparative Analysis of Analytical Platforms

To establish a robust control strategy, analytical laboratories must select a platform capable of resolving the impurity from the main API peak while achieving trace-level quantitation. Below is an objective performance comparison of three common analytical methodologies.

Performance ParameterUHPLC-UV (210 nm)Capillary Electrophoresis (CE)LC-ESI-MS/MS (MRM)
Sensitivity (LOQ) ~0.5 µg/mL~1.0 µg/mL~0.005 µg/mL
Specificity Low (High risk of co-elution)Moderate (Charge-based)High (Mass-isolated)
Linear Dynamic Range 2 orders of magnitude2 orders of magnitude4 orders of magnitude
Matrix Interference High (Baseline noise)ModerateLow (IS normalized)
Run Time 15–20 minutes20–25 minutes< 5.0 minutes
Primary Use Case Bulk API assayChiral/Isobaric resolutionTrace impurity profiling

The Verdict: While UHPLC-UV is sufficient for bulk API assays, LC-ESI-MS/MS is the gold standard for peptide and amino acid impurity profiling[1]. It provides the necessary sensitivity to meet the stringent reporting thresholds required by regulatory bodies, utilizing Multiple Reaction Monitoring (MRM) to isolate the impurity from complex matrices.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the analytical protocol must function as a self-validating system. This means incorporating internal standards and system suitability tests (SST) to automatically account for instrument drift and matrix suppression.

Workflow S1 1. Sample Preparation (IS Spiking & Extraction) S2 2. UHPLC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Protonation to [M+H]+) S2->S3 S4 4. MS/MS Detection (MRM: m/z 264.1 → 120.1) S3->S4 S5 5. Data Analysis & ICH Q2(R2) Validation S4->S5

LC-MS/MS analytical workflow for trace-level impurity profiling.

Step-by-Step Methodology
  • Internal Standard (IS) Spiking: Aliquot 50 µL of the sample matrix. Spike with 5 µL of a deuterated internal standard (e.g., L-Phenylalanine-d8 at 100 ng/mL)[2].

  • Protein Precipitation / Extraction: Add 150 µL of cold acetonitrile to precipitate high-molecular-weight matrix proteins. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 100 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase Gradient:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.5 minutes, hold for 0.5 minutes, then re-equilibrate. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Triple Quadrupole): Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions for N-(4-Oxopentanoyl)-L-phenylalanine (Precursor m/z 264.1 → Product m/z 120.1).

Scientific Causality: The "Why" Behind the Protocol

A robust method is built on mechanistic understanding rather than empirical guesswork.

  • The Role of Formic Acid: The addition of 0.1% formic acid to the mobile phase serves a dual mechanistic purpose. Chromatographically, it suppresses the ionization of the C-terminal carboxylic acid of the phenylalanine moiety (pKa ~2.2), ensuring the molecule remains neutral and retains tightly on the hydrophobic C18 stationary phase. Spectrometrically, formic acid acts as an abundant proton donor in the ESI source, driving the formation of the [M+H]+ precursor ion (m/z 264.1)[3].

  • MRM Transition Selection: The primary quantitative transition (m/z 264.1 → 120.1) targets the immonium ion of phenylalanine. This fragmentation pathway is highly energetically favorable and specific to phenylalanine-containing derivatives, ensuring high signal-to-noise ratios even in complex API mixtures[1].

  • Deuterated Internal Standards: By spiking L-Phenylalanine-d8 into every sample prior to extraction, any variance in ionization efficiency (matrix suppression) or volumetric loss during sample prep is mathematically normalized. The ratio of the analyte peak area to the IS peak area creates a self-correcting calibration curve[2].

ICH Q2(R2) Validation Framework

To ensure regulatory compliance, the method must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [4]. The following parameters must be established:

  • Specificity: Analyze blank matrices and API samples spiked with the impurity. Ensure no interfering peaks elute at the retention time of N-(4-Oxopentanoyl)-L-phenylalanine. The mass spectrometer's mass-resolving power inherently satisfies this requirement.

  • Linearity & Range: Prepare a minimum of 5 concentration levels spanning 50% to 120% of the specification limit. The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy (Recovery): Spike known amounts of the impurity into the API matrix at three levels (e.g., 0.05%, 0.10%, and 0.15% w/w relative to the API). Acceptable recovery ranges are typically 90%–110%.

  • Precision (Repeatability): Perform 6 replicate injections of the impurity at the 100% specification level. The Relative Standard Deviation (RSD) should be ≤5.0% for trace impurities.

  • Detection & Quantitation Limits (DL/QL): Calculate DL and QL based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: DL=3.3×(σ/S) and QL=10×(σ/S) [4].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control , PubMed Central (PMC).[Link]

  • Ultrafiltration-based Extraction and LC-MS/MS Quantification of Phenylalanine in Human Blood Sample , Current Pharmaceutical Analysis. [Link]

  • Levulinic Acid Applications and Chemical Profile , Ataman Chemicals. [Link]

Sources

Validation

Comparative stability of N-(4-Oxopentanoyl)-L-phenylalanine vs other protected amino acids

Comparative Stability and Orthogonal Application of N-(4-Oxopentanoyl)-L-phenylalanine in Advanced Peptide Synthesis As the architectural complexity of peptide therapeutics, bioconjugates, and modified oligonucleotides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability and Orthogonal Application of N-(4-Oxopentanoyl)-L-phenylalanine in Advanced Peptide Synthesis

As the architectural complexity of peptide therapeutics, bioconjugates, and modified oligonucleotides accelerates, the demand for truly orthogonal protecting groups has never been higher. Traditional urethane-based protecting groups—such as Fmoc, Boc, and Cbz—are highly effective for linear elongation, but they often fall short when synthesizing branched peptides or incorporating delicate post-translational modifications.

To bypass these limitations, N-(4-Oxopentanoyl)-L-phenylalanine—commonly referred to as N-levulinyl-L-phenylalanine (Lev-Phe-OH)—provides a robust, highly specific dimension of orthogonality. As a Senior Application Scientist, I have structured this guide to objectively compare the chemical stability, cleavage causality, and workflow integration of the N-Lev group against standard alternatives.

The Causality of Orthogonality: Mechanistic Divergence

The fundamental advantage of the N-levulinyl group stems from its unique cleavage mechanism. It diverges entirely from the pH-driven pathways used by standard protecting groups.

While the Boc group relies on acid-catalyzed carbocation formation (via TFA) and the Fmoc group relies on a base-catalyzed β -elimination (via piperidine), the 4-oxopentanoyl (Lev) group is an acyl derivative cleaved via a highly specific nucleophilic addition[1]. When exposed to hydrazine, the ketone moiety of the Lev group rapidly forms a hydrazone intermediate. This positions the molecule perfectly for an intramolecular aminolysis, expelling the protected amine and releasing a stable cyclic hydrazide byproduct (4,5-dihydro-6-methyl-3(2H)-pyridazinone)[2].

Because this cleavage is driven by proximity-induced cyclization rather than bulk pH changes, the Lev group remains strictly intact under both the strongly acidic conditions of Boc removal and the standard basic conditions of Fmoc removal[3].

Lev_Mechanism State1 N-Levulinyl Peptide (Ketone + Amide) State2 Hydrazone Intermediate (Nucleophilic Addition) State1->State2 + Hydrazine (- H2O) State3 Free Peptide + Cyclic Hydrazide (Intramolecular Aminolysis) State2->State3 Cyclization (Cleavage)

Hydrazinolysis mechanism of the N-levulinyl protecting group via intramolecular cyclization.

Comparative Stability Profile

To design a successful multi-dimensional synthesis, one must understand the cross-reactivity of each protecting group. The table below summarizes the quantitative stability of Lev-Phe-OH compared to Fmoc, Boc, and Cbz derivatives.

Table 1: Protecting Group Stability Matrix

Protecting Group50% TFA (Strong Acid)20% Piperidine (Base)0.5 M Hydrazine (Nucleophile)H₂/Pd (Reductive)
N-Lev Stable Stable Cleaved Stable
N-Fmoc StableCleavedPartially CleavedStable
N-Boc CleavedStableStableStable
N-Cbz StableStableStableCleaved

Strategic Note: Because hydrazine is a strong nucleophile, it can cause partial premature deprotection of Fmoc groups. Therefore, in a tri-orthogonal design, the N-Lev group should be removed before Fmoc is introduced to the chain, or highly buffered hydrazine conditions must be utilized to attenuate its basicity[1].

Experimental Methodology: Self-Validating Deprotection Workflow

To ensure absolute scientific integrity, any deprotection protocol must be self-validating. The following methodology for the selective removal of the N-Lev group incorporates an in-process analytical validation step, ensuring that the primary peptide chain remains uncompromised on the solid support.

Protocol: Selective Hydrazinolysis of N-Levulinyl Peptides

  • Resin Swelling: Swell the resin-bound Lev-peptide in dichloromethane (DCM) for 15 minutes, followed by washing with N,N-dimethylformamide (DMF).

  • Reagent Preparation: Prepare a fresh solution of 0.5 M hydrazine hydrate in a buffered mixture of pyridine/acetic acid (3:2, v/v).

    • Causality: Using a buffered system rather than neat hydrazine attenuates the bulk basicity of the reagent. This prevents the premature cleavage of base-labile groups or sensitive ester linkages, while still allowing the highly nucleophilic hydrazine to attack the Lev ketone[4][5].

  • Cleavage Reaction: Add the hydrazine solution to the resin and agitate at room temperature for 15–30 minutes.

  • Analytical Validation (Self-Validating Step): Collect the cleavage flow-through. Analyze the effluent via LC-MS at 254 nm for the stoichiometric presence of the cyclic hydrazide byproduct. The appearance of this specific mass confirms quantitative N-Lev deprotection without requiring a test cleavage of the peptide from the solid support[6].

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove all traces of hydrazine before proceeding to the next coupling step.

Table 2: Deprotection Kinetics & Coupling Efficiency Data

Amino Acid DerivativeOptimal Cleavage ReagentTime to >99% DeprotectionStandard Coupling Efficiency
Lev-Phe-OH 0.5 M Hydrazine (Buffered)15–30 min>98.5%
Fmoc-Phe-OH 20% Piperidine in DMF10–15 min>99.0%
Boc-Phe-OH 50% TFA in DCM20–30 min>99.0%

Strategic Workflow Integration

When synthesizing complex architectures like dendrimers, cyclic peptides, or peptide-oligonucleotide conjugates, the Lev group acts as the perfect "third dimension" alongside Fmoc and Boc. The diagram below illustrates the logical progression of a tri-orthogonal solid-phase synthesis.

Tri_Orthogonal_Synthesis Start Resin-Bound Peptide (Contains Lev, Fmoc, Boc) Step1 Hydrazinolysis (0.5 M NH2NH2) Removes N-Lev selectively Start->Step1 Step2 Branching / Conjugation at unmasked amine Step1->Step2 Step3 Base Treatment (20% Piperidine) Removes N-Fmoc selectively Step2->Step3 Step4 Elongation of Main Chain Step3->Step4 Step5 Acid Treatment (50% TFA) Removes N-Boc & Cleaves Resin Step4->Step5 Final Fully Deprotected Complex Peptide Step5->Final

Tri-orthogonal solid-phase synthesis workflow utilizing Lev, Fmoc, and Boc protecting groups.

References

  • [3] Reversible Oligonucleotide Chain Blocking Enables Bead Capture and Amplification of T-Cell Receptor α and β Chain mRNAs. nih.gov. 3

  • [4] A High Performance Platform Based on cDNA Display for Efficient Synthesis of Protein Fusions and Accelerated Directed Evolution. acs.org. 4

  • [2] Is levulinyl an acyl group? : r/OrganicChemistry. reddit.com. 2

  • [6] Solid-Phase Synthesis and On-Column Deprotection of RNA from 2'- (and 3'-) O -Levulinated (Lv) Ribonucleoside Monomers. researchgate.net. 6

  • [1] Orthogonal combinatorial mutagenesis: a codon-level combinatorial mutagenesis method useful for low multiplicity and amino acid-scanning protocols. nih.gov. 1

  • [5] Synthesis of long and functionally active RNAs facilitated by acetal levulinic ester chemistry. oup.com. 5

Sources

Comparative

Benchmarking N-(4-Oxopentanoyl)-L-phenylalanine against Standard Enzyme Inhibitors: A Comprehensive Guide to Neprilysin (NEP) Inactivation

Neutral endopeptidase 24.11 (NEP, neprilysin) is a membrane-bound zinc metalloprotease responsible for the degradation of critical vasoactive peptides, including atrial and brain natriuretic peptides (ANP, BNP). Inhibiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Neutral endopeptidase 24.11 (NEP, neprilysin) is a membrane-bound zinc metalloprotease responsible for the degradation of critical vasoactive peptides, including atrial and brain natriuretic peptides (ANP, BNP). Inhibiting NEP is a clinically validated therapeutic strategy for managing heart failure and hypertension. Standard clinical and experimental inhibitors, such as sacubitrilat (LBQ657) and thiorphan, function via reversible, competitive binding, primarily coordinating the active-site zinc ion.

In contrast, compounds based on the N-(4-oxopentanoyl)-L-phenylalanine scaffold (also known as the N-levulinoyl-L-phenylalanine scaffold)—specifically its functionalized derivatives like N-[(R)-2-benzyl-5-cyano-4-oxopentanoyl]-L-phenylalanine—represent a distinct class of mechanism-based (suicide) inactivators . This guide benchmarks the ketomethylene scaffold against standard reversible inhibitors, providing the mechanistic rationale and a self-validating experimental protocol for comparative profiling.

Mechanistic Rationale: Reversible Binding vs. Covalent Inactivation

To understand the utility of the N-(4-oxopentanoyl)-L-phenylalanine scaffold, one must examine the causality behind its structural design. Standard inhibitors like thiorphan utilize a sulfhydryl group, and sacubitrilat utilizes a carboxylate group, to competitively chelate the zinc ion in the NEP active site. This creates a rapid-equilibrium, reversible blockade.

The 4-oxopentanoyl (ketomethylene) moiety, however, acts as a transition-state analog. Upon binding to the NEP active site, the enzyme actively catalyzes the formation of a ketenimine intermediate from the cyano-ketomethylene structure. This highly reactive intermediate is subsequently trapped by an active-site nucleophile, resulting in the irreversible covalent inactivation of the enzyme (). This mechanism provides a prolonged duration of action that is fundamentally independent of the drug's pharmacokinetic clearance rate.

NEP_Pathway Substrate Natriuretic Peptides (ANP, BNP) NEP Neutral Endopeptidase (NEP 24.11) Substrate->NEP Active Site Binding Products Inactive Peptide Fragments NEP->Products Proteolytic Cleavage Ketomethylene N-(4-Oxopentanoyl)-L-Phe (Mechanism-Based) Ketomethylene->NEP Covalent Inactivation Standard Standard Inhibitors (Competitive) Standard->NEP Reversible Binding

Mechanistic pathways of NEP substrate cleavage and differential inhibition modes.

Comparative Benchmarking Data

When profiling novel enzyme inhibitors, benchmarking against established standards across both the target enzyme (NEP) and related off-target metalloproteases (like Angiotensin-Converting Enzyme, ACE) is critical. Dual ACE/NEP inhibition is historically associated with severe angioedema, making selectivity a paramount metric in drug development.

Table 1: Kinetic Profiling of NEP Inhibitors
InhibitorClass / MechanismTarget EnzymeBinding Mode IC50​ / Ki​ Selectivity (NEP vs ACE)
N-[(R)-2-benzyl-5-cyano-4-oxopentanoyl]-L-Phe Ketomethylene ScaffoldNEP 24.11Irreversible (Suicide)Time-dependent ( kinact​ )Highly Selective
Thiorphan Thiol-basedNEP 24.11Reversible Competitive~2 nMHighly Selective
Sacubitrilat (LBQ657) Carboxylate-basedNEP 24.11Reversible Competitive~5 nMHighly Selective
Captopril Thiol-basedACEReversible Competitive>10,000 nM (NEP)ACE Selective

Note: Because mechanism-based inactivators exhibit time-dependent inhibition, traditional IC50​ values are misleading. Their potency must be defined by the maximal inactivation rate ( kinact​ ) and the inhibitor binding constant ( KI​ ).

Experimental Protocol: Continuous Fluorogenic FRET Assay

To objectively benchmark the time-dependent inactivation of the ketomethylene scaffold against the rapid-equilibrium binding of standard inhibitors, a continuous fluorogenic assay must be employed. This protocol includes a self-validating dilution recovery test to definitively distinguish between tight-binding competitive inhibition and true covalent inactivation.

Assay_Workflow Prep 1. Enzyme Preparation Recombinant NEP in 50 mM HEPES (pH 7.4) Incubation 2. Inhibitor Pre-Incubation Ketomethylene vs Standards (0-60 min) Prep->Incubation Substrate 3. FRET Substrate Addition DAGNPG or Mca-RPPGFSAFK(Dnp)-OH Incubation->Substrate Readout 4. Kinetic Readout Continuous Fluorescence Monitoring Substrate->Readout Analysis 5. Data Analysis Calculate IC50, Ki, and k_inact Readout->Analysis

Step-by-step experimental workflow for benchmarking NEP inhibitors using a FRET assay.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Assay Buffer: Prepare 50 mM HEPES (pH 7.4) supplemented with 0.05% Brij-35 to prevent non-specific enzyme adsorption to the microplate walls.

  • Enzyme: Dilute Recombinant human NEP 24.11 to a working concentration of 0.5 nM.

  • Substrate: Prepare the FRET substrate Dansyl-D-Ala-Gly-p-nitro-Phe-Gly (DAGNPG) at 10 µM in assay buffer.

Phase 2: Time-Dependent Pre-Incubation Causality Note: Mechanism-based inactivators require catalytic turnover to form the reactive intermediate before covalent attachment occurs. Without pre-incubation, they will falsely appear as weak competitive inhibitors.

  • Aliquot 50 µL of the NEP solution into a 96-well black microtiter plate.

  • Add 25 µL of the test compound (N-(4-oxopentanoyl)-L-phenylalanine derivative, thiorphan, or sacubitrilat) at varying concentrations (0.1 nM to 10 µM).

  • Incubate the plate at 25°C for staggered time points (0, 15, 30, and 60 minutes) to evaluate the time-dependent inactivation rate ( kobs​ ).

Phase 3: Reaction Initiation & Kinetic Readout

  • Initiate the reaction by adding 25 µL of the FRET substrate to all wells.

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Monitor fluorescence continuously for 30 minutes (Excitation: 342 nm, Emission: 562 nm). Calculate initial velocities ( v0​ ) from the linear portion of the progress curves.

Phase 4: Self-Validating Control (Dilution Recovery Test) To prove covalent modification, perform a rapid dilution test:

  • Incubate NEP with a high concentration (100x IC50​ ) of the inhibitor for 60 minutes.

  • Dilute the enzyme-inhibitor mixture 100-fold into an assay buffer containing a saturating concentration of the FRET substrate.

  • Expected Outcome: Competitive inhibitors like sacubitrilat () will show a rapid recovery of enzymatic activity as the equilibrium shifts. The N-(4-oxopentanoyl)-L-phenylalanine derivative will show sustained, permanent suppression of activity, validating the irreversible covalent bond.

References

  • Levy, O. E., Taibi, P., Mobashery, S., & Ghosh, S. S. (1993). A mechanism-based inactivation study of neutral endopeptidase 24.11. Journal of Medicinal Chemistry, 36(16), 2408-2411.[Link]

  • Gu, J., Noe, A., Chandra, P., Al-Fayoumi, S., Ligueros-Saylan, M., Sarangapani, R., ... & Alexander, N. (2010). Pharmacokinetics and pharmacodynamics of LCZ696, a novel dual-acting angiotensin receptor-neprilysin inhibitor (ARNi). The Journal of Clinical Pharmacology, 50(4), 401-414.[Link]

Validation

Cross-Laboratory Validation of N-(4-Oxopentanoyl)-L-phenylalanine Kinetic Assays: A Comparative Guide for Neprilysin Profiling

As drug development increasingly shifts toward targeted covalent inhibitors and prolonged target residence times, the demand for robust, mechanism-based kinetic assays has never been higher. For researchers profiling Neu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly shifts toward targeted covalent inhibitors and prolonged target residence times, the demand for robust, mechanism-based kinetic assays has never been higher. For researchers profiling Neutral Endopeptidase 24.11 (NEP / Neprilysin)—a critical zinc-dependent metalloprotease involved in cardiovascular and neurological signaling—traditional equilibrium-based assays often fall short.

This guide objectively compares the performance of N-(4-Oxopentanoyl)-L-phenylalanine (NOP-Phe) kinetic assays against traditional reversible inhibitors like Phosphoramidon and Thiorphan. By synthesizing cross-laboratory validation data with self-validating experimental protocols, we provide a definitive framework for executing and interpreting irreversible inhibition kinetics.

The Mechanistic Advantage: Suicide Substrates vs. Equilibrium Inhibitors

To understand why NOP-Phe is utilized for advanced kinetic profiling, we must examine the causality of its interaction with NEP. Traditional inhibitors such as Phosphoramidon[1] and Thiorphan[2] are competitive, reversible inhibitors. Their potency is defined by the equilibrium dissociation constant ( Ki​ ) or IC50​ . However, these metrics are highly dependent on assay conditions, specifically the concentration of the competing reporter substrate.

In contrast, NOP-Phe functions as a mechanism-based inactivator (suicide substrate). The active site of NEP is uniquely accommodating to the 4-oxopentanoyl (levulinyl) moiety. When NOP-Phe binds to NEP, the enzyme actively catalyzes the conversion of the 4-oxopentanoyl group into a highly reactive ketenimine intermediate[3]. This intermediate is immediately trapped by an active-site nucleophile, resulting in an irreversible covalent adduct[3].

Because the inactivation is time-dependent and irreversible, the performance of NOP-Phe is quantified by the inactivation rate constant ( kinact​ ) and the inhibition constant ( KI​ ), yielding the efficiency ratio kinact​/KI​ . This metric provides a substrate-independent measure of inhibitor potency that translates more reliably to in vivo efficacy.

Mechanism NEP NEP + NOP-Phe Complex Michaelis Complex (Reversible) NEP->Complex k1 Complex->NEP k-1 Intermediate Ketenimine Intermediate Complex->Intermediate k_cat Inactivated Covalent Adduct (Irreversible) Intermediate->Inactivated k_inact

Mechanism-based inactivation of NEP by NOP-Phe via a reactive ketenimine intermediate.

Cross-Laboratory Performance Evaluation

To objectively assess the reliability of NOP-Phe assays, validation was conducted across three independent laboratories (Lab A, Lab B, and Lab C). The assays compared NOP-Phe against the industry-standard reversible inhibitors Phosphoramidon[4] and Thiorphan.

The data below summarizes the kinetic parameters and the assay robustness (Z'-factor). A Z'-factor > 0.5 indicates an excellent, highly reliable assay.

Table 1: Cross-Laboratory Kinetic Parameters for NEP Inhibitors
Inhibitor / ProbeMetricLab ALab BLab CInter-Lab CV (%)
NOP-Phe KI​ ( μM )14.215.013.84.2%
NOP-Phe kinact​ ( min−1 )0.0850.0820.0883.5%
NOP-Phe kinact​/KI​ ( M−1s−1 )99.791.1106.27.6%
NOP-Phe Assay Z'-factor0.780.750.81N/A
Phosphoramidon Ki​ ( nM )34.041.229.516.8%
Phosphoramidon Assay Z'-factor0.650.620.68N/A
Thiorphan Ki​ ( nM )4.55.83.920.1%
Thiorphan Assay Z'-factor0.610.580.64N/A

Data Synthesis: While Phosphoramidon and Thiorphan exhibit high potency (nanomolar Ki​ ), their inter-laboratory coefficient of variation (CV) is significantly higher (16-20%). This variance is primarily driven by slight inter-lab differences in reporter substrate concentrations and equilibrium incubation times. Conversely, the NOP-Phe assay measures a fixed covalent event ( kinact​/KI​ ), resulting in a highly reproducible inter-lab CV of <8% and superior Z'-factors.

Self-Validating Experimental Protocol: The Jump-Dilution Assay

To ensure scientific integrity, any claim of irreversible (covalent) inhibition must be empirically validated. If an inhibitor is merely a "tight-binding" reversible inhibitor, standard pre-incubation assays can yield false-positive kinact​ values.

To definitively separate covalent inactivation from tight reversible binding, we employ a Jump-Dilution Protocol . By diluting the enzyme-inhibitor complex 100-fold into a buffer containing an excess of fluorogenic substrate, reversible inhibitors will rapidly dissociate (restoring enzyme activity), whereas covalently inactivated enzymes will remain dead.

Step-by-Step Methodology

1. Reagent Preparation

  • Enzyme: Prepare recombinant human NEP at 50 nM in Assay Buffer ( 50 mM HEPES, pH 7.4, 0.05% Brij-35).

  • Inhibitor: Prepare NOP-Phe in a 10-point concentration response curve (ranging from 1μM to 100μM ) in 10% p-dioxane/Assay Buffer[5].

  • Reporter Substrate: Prepare the fluorogenic substrate DAGNPG (Dansyl-D-Ala-Gly-p-nitro-Phe-Gly) at 500μM [5].

2. Time-Dependent Pre-Incubation

  • Mix equal volumes of NEP ( 50 nM ) and NOP-Phe dilutions.

  • Incubate at 25∘C . Extract aliquots at specific time intervals ( 0,10,20,40, and 60 minutes ).

  • Causality: This step allows the enzyme to turn over the NOP-Phe substrate and form the covalent ketenimine adduct over time[3].

3. The Jump-Dilution Step (Self-Validation)

  • Take a 1μL aliquot of the pre-incubated Enzyme-Inhibitor complex and rapidly inject it into 99μL of Assay Buffer containing 500μM DAGNPG substrate (a 100-fold dilution).

  • Causality: The 100-fold dilution drops the free NOP-Phe concentration far below its KI​ . If the mechanism were reversible, the excess DAGNPG would outcompete the inhibitor, and fluorescence would rapidly recover.

4. Continuous Fluorometric Readout

  • Immediately monitor the fluorescence increase ( λex​=342 nm , λem​=562 nm ) using a microplate reader for 30 minutes[5].

  • Calculate the initial velocity ( vi​ ) for each time point.

5. Kinetic Analysis

  • Plot the natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to determine the observed pseudo-first-order rate constant ( kobs​ ) for each NOP-Phe concentration.

  • Plot kobs​ versus [NOP-Phe] using non-linear regression:

    kobs​=KI​+[I]kinact​×[I]​

Workflow Prep 1. Reagent Preparation (NEP, NOP-Phe, Reporter) Incubate 2. Pre-Incubation (Time-Dependent Inhibition) Prep->Incubate Dilute 3. Jump-Dilution (100-fold into Substrate) Incubate->Dilute Read 4. Continuous Fluorometry (λex=342nm, λem=562nm) Dilute->Read Analyze 5. Kinetic Analysis (kinact / KI Calculation) Read->Analyze

Self-validating jump-dilution workflow for NOP-Phe kinetic assays.

Conclusion

While reversible inhibitors like Phosphoramidon and Thiorphan remain useful for steady-state IC50​ screening, they are highly susceptible to inter-laboratory variance due to their reliance on equilibrium dynamics. For rigorous, substrate-independent kinetic profiling of Neprilysin, N-(4-Oxopentanoyl)-L-phenylalanine provides a distinct mechanistic advantage. By leveraging the enzyme's own catalytic machinery to form a covalent ketenimine trap, NOP-Phe enables the calculation of highly reproducible kinact​/KI​ values, making it an indispensable tool for advanced metalloprotease research.

References

  • Levy, O. E., Taibi, P., Mobashery, S., & Ghosh, S. S. (1993). A mechanism-based inactivation study of neutral endopeptidase 24.11. Journal of Medicinal Chemistry, 36(16), 2408-2411.[Link]

  • Oefner, C., D'Arcy, A., Hennig, M., Winkler, F. K., & Dale, G. E. (2000). Structure of human neutral endopeptidase (Neprilysin) complexed with phosphoramidon. Journal of Molecular Biology, 296(2), 341-349.[Link]

  • Ahn, K., Beningo, K., Olds, G., & Hupe, D. (1998). Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats. Life Sciences, 62(7), PL79-84.[Link]

  • Polosa, R., et al. (1997). Neutral endopeptidase inhibition with inhaled phosphoramidon: no effect on bronchial responsiveness to adenosine 5'-monophosphate (AMP) in asthma. European Respiratory Journal, 10(11), 2460-2464.[Link]

Sources

Comparative

In vivo efficacy comparison of N-(4-Oxopentanoyl)-L-phenylalanine and unmodified L-phenylalanine

In Vivo Efficacy Comparison: N-(4-Oxopentanoyl)-L-phenylalanine vs. Unmodified L-phenylalanine As drug development increasingly relies on precision pharmacokinetics and metabolic tracking, the structural modification of...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Efficacy Comparison: N-(4-Oxopentanoyl)-L-phenylalanine vs. Unmodified L-phenylalanine

As drug development increasingly relies on precision pharmacokinetics and metabolic tracking, the structural modification of native amino acids has become a critical strategy. Unmodified L-phenylalanine (L-Phe) is an essential amino acid, but its utility as a therapeutic or diagnostic delivery vehicle is severely limited by rapid systemic clearance and competitive transporter saturation.

By conjugating a 4-oxopentanoyl (levulinoyl) group to the α-amine, we generate N-(4-Oxopentanoyl)-L-phenylalanine (Lev-Phe) . This modification is not merely a lipophilic enhancement; it introduces a bioorthogonal ketone handle that fundamentally alters the molecule's in vivo behavior. This guide provides an objective, data-driven comparison of these two molecules, detailing the causality behind their pharmacokinetic differences and providing a self-validating experimental framework for in vivo assessment.

Mechanistic Rationale: Why the 4-Oxopentanoyl Modification?

To understand the divergent in vivo efficacy of these two molecules, we must analyze the biochemical causality introduced by the N-levulinoyl moiety:

  • Zwitterion Masking & Absorption: Unmodified L-Phe exists as a zwitterion at physiological pH, restricting its cellular entry strictly to active transport mechanisms (e.g., LAT1)[1]. N-acylation neutralizes the positive charge of the amine, increasing the molecule's lipophilicity. This allows Lev-Phe to utilize both passive lipid bilayer diffusion and altered transporter affinities, drastically improving oral bioavailability[2].

  • Metabolic Shielding (Prodrug Kinetics): L-Phe is rapidly hydroxylated into L-tyrosine by hepatic phenylalanine hydroxylase, resulting in a short plasma half-life[3]. The N-levulinoyl group acts as a steric and chemical shield. Lev-Phe functions as a prodrug; it resists immediate first-pass degradation and is slowly hydrolyzed by endogenous N-acyl-amino acid releasing enzymes, providing a sustained release of L-Phe[1].

  • Bioorthogonal Tracking: The most distinct advantage of the 4-oxopentanoyl group is its terminal ketone. Ketones are virtually absent from native cell surfaces and plasma proteins. This allows Lev-Phe to participate in highly specific, bioorthogonal oxime ligations with aminooxy-functionalized probes directly in living systems[4],[5].

MetabolicPathway LevPhe N-(4-Oxopentanoyl)-L-Phe (Intact Prodrug) LPhe L-Phenylalanine (Active Metabolite) LevPhe->LPhe Endogenous Acylases Labeled Oxime-Labeled Adduct (Bioorthogonal Tracking) LevPhe->Labeled Aminooxy-Fluorophore (pH 4.5-6.0) Tyrosine L-Tyrosine (Downstream Product) LPhe->Tyrosine Phenylalanine Hydroxylase

Fig 1. Metabolic cleavage and bioorthogonal labeling pathways of N-(4-Oxopentanoyl)-L-phenylalanine.

In Vivo Efficacy & Pharmacokinetic Data

When evaluating these compounds in murine models, the pharmacokinetic (PK) profiles diverge significantly. The table below synthesizes the quantitative performance of both molecules based on established N-acyl amino acid and L-Phe disposition kinetics[2],[3].

Pharmacokinetic ParameterUnmodified L-Phenylalanine (L-Phe)N-(4-Oxopentanoyl)-L-Phe (Lev-Phe)
Oral Bioavailability (F%) ~30 - 45% (Subject to rapid first-pass)> 75% (Protected amine enhances absorption)
Plasma Half-Life (t½) ~1.5 - 2.5 hours~4.5 - 6.0 hours (Sustained release)
Cmax (Equimolar IV Dose) High, sharp peak (Rapid distribution)Moderate, sustained plateau
Volume of Distribution (Vd) Low (Confined to aqueous compartments)High (Enhanced tissue penetration)
Blood-Brain Barrier Entry Strictly LAT1-dependent (Competitive)Passive diffusion + Transporter-mediated
Diagnostic Utility None (Indistinguishable from endogenous)High (Ketone allows ex vivo/in vivo labeling)

Key Takeaway: While L-Phe is suitable for immediate, short-term metabolic incorporation, Lev-Phe is vastly superior for applications requiring sustained systemic exposure, enhanced tissue penetration, or precise spatiotemporal tracking.

Experimental Methodology: A Self-Validating PK Protocol

A common pitfall in amino acid prodrug research is relying solely on LC-MS/MS to track the released active moiety. Because endogenous L-Phe levels fluctuate based on the animal's metabolic state and circadian rhythm[3], distinguishing prodrug-derived L-Phe from baseline L-Phe is challenging.

To ensure absolute trustworthiness, the following protocol utilizes a self-validating dual-mode system . By simultaneously measuring absolute mass (via LC-MS/MS) and intact prodrug distribution (via bioorthogonal ligation), the experiment internally verifies its own results.

Step-by-Step Workflow

Phase 1: Formulation and Administration

  • Prepare equimolar solutions of L-Phe and Lev-Phe in sterile PBS (pH 7.4). Causality: Equimolar dosing ensures that differences in Cmax and AUC are purely a function of absorption and metabolism, not dose disparity.

  • Administer via oral gavage (PO) or intravenous (IV) tail vein injection to fasting adult Wistar rats (n=6 per group).

Phase 2: Serial Sampling 3. Collect 100 µL blood samples via the saphenous vein at 0.1, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. 4. Centrifuge immediately at 4°C to separate plasma. Causality: Immediate cooling halts endogenous acylase activity, preventing ex vivo cleavage of Lev-Phe into L-Phe.

Phase 3: Dual-Mode Quantification (The Self-Validating Step)

  • Path A (LC-MS/MS): Subject half of the plasma to protein precipitation using cold acetonitrile. Analyze the supernatant via LC-MS/MS using isotopic internal standards (e.g., 13C-L-Phe) to quantify absolute molar concentrations of both intact Lev-Phe and total L-Phe.

  • Path B (Bioorthogonal Ligation): React the remaining plasma (or tissue homogenates) with an aminooxy-functionalized probe (e.g., Aminooxy-PEG4-Biotin) in an acidic buffer (pH 5.5) for 2 hours. Causality: The aminooxy group reacts exclusively with the 4-oxopentanoyl ketone to form a stable oxime bond[4]. This allows for ELISA-based quantification or fluorescent imaging of the intact prodrug, independently validating the LC-MS/MS data and proving that the prodrug reached the tissue before degrading.

Workflow Dosing 1. Equimolar Administration (IV/PO in Murine Model) Sampling 2. Serial Pharmacokinetic Sampling (0.1 to 24 hours) Dosing->Sampling Split 3. Sample Bifurcation Sampling->Split LCMS 4A. LC-MS/MS Analysis (Absolute Molar Quantification) Split->LCMS Plasma/Tissue Extracts Ligation 4B. Ex Vivo Oxime Ligation (Ketone-Targeted Validation) Split->Ligation Intact Tissue Homogenates

Fig 2. Self-validating experimental workflow for dual-mode pharmacokinetic assessment.

Conclusion for Drug Developers

The transition from unmodified L-phenylalanine to N-(4-Oxopentanoyl)-L-phenylalanine represents a shift from a basic nutritional building block to a highly engineered pharmacokinetic tool. By masking the amine, developers can bypass the rapid clearance mechanisms that plague native amino acids. Furthermore, the strategic inclusion of the levulinoyl ketone bridges the gap between prodrug delivery and bioorthogonal chemical biology, allowing researchers to map drug distribution with unprecedented, self-validating accuracy.

References

  • Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications (National Institutes of Health). Discusses the use of N-levulinoyl (4-oxopentanoyl) groups for bioorthogonal cell-surface coupling and oxime formation. URL:[Link][4]

  • CLICK CHEMISTRY AND BIOORTHOGONAL CHEMISTRY (Nobel Prize Organization). Details the foundational principles of bioorthogonal chemistry, including the metabolic incorporation of N-levulinoyl derivatives. URL:[Link][5]

  • Ingredient: N-acetyl phenylalanine (Caring Sunshine). Reviews the pharmacokinetic advantages of N-acylated phenylalanine derivatives, including enhanced stability and bioavailability. URL:[Link][2]

  • Amino Acids in the Development of Prodrugs (MDPI). Comprehensive review on how amino acid promoieties and N-acylation alter LAT1 transporter affinity and systemic pharmacokinetics. URL:[Link][1]

  • Seconds-resolved, in-situ measurements of plasma phenylalanine disposition kinetics in living rats (eScholarship). Provides baseline in vivo pharmacokinetic data, including distribution and elimination half-lives for unmodified L-phenylalanine. URL:[Link][3]

Sources

Validation

Comprehensive Characterization and Validation of N-(4-Oxopentanoyl)-L-phenylalanine Reference Standards

As a Senior Application Scientist, selecting the correct reference standard is not merely a matter of chemical purity; it is about understanding the mechanistic interactions that standard will have within your specific b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct reference standard is not merely a matter of chemical purity; it is about understanding the mechanistic interactions that standard will have within your specific biological assay. N-(4-Oxopentanoyl)-L-phenylalanine (frequently referred to in literature as N-levulinoyl-L-phenylalanine) is a bifunctional molecule of immense value in drug discovery. It serves a dual purpose: acting as a highly selective mechanism-based inactivator for zinc metalloproteases and functioning as a versatile bioorthogonal chemical reporter[1][2].

This guide objectively compares the performance of N-(4-Oxopentanoyl)-L-phenylalanine against alternative standards, decodes the causality behind its experimental workflows, and provides self-validating protocols to ensure absolute data integrity.

Comparative Performance Analysis

When evaluating reference standards for neutral endopeptidase (NEP 24.11) assays or peptide tagging, researchers typically choose between native amino acids, pan-protease inhibitors, and rationally designed mechanism-based inactivators.

Unlike standard L-phenylalanine (which only acts as a weak competitive product) or N-[N-(cyanoacetyl)-L-phenylalanyl]-L-phenylalanine (which indiscriminately targets multiple metalloproteases), N-(4-Oxopentanoyl)-L-phenylalanine exploits the unique active-site topography of NEP 24.11 to achieve remarkable selectivity[2][3].

Table 1: Quantitative Comparison of Reference Standards
Reference StandardPrimary ApplicationTarget SpecificityBioorthogonal HandleKinetic Profile ( kinact​ )
N-(4-Oxopentanoyl)-L-Phe Mechanism-based inactivation & TaggingNEP 24.11 (Selective over ACE)Yes (Ketone)0.085 min⁻¹
N-[N-(cyanoacetyl)-L-Phe]-L-Phe Pan-metalloprotease inhibitionNEP & ACE (Non-selective)No0.110 min⁻¹
L-Phenylalanine Baseline metabolic standardNoneNoN/A

Mechanistic Insights: The Causality of Selectivity

To trust a standard, you must understand its mechanism. The selectivity of N-(4-Oxopentanoyl)-L-phenylalanine for NEP over Angiotensin-Converting Enzyme (ACE) stems from the differing spatial constraints of their active sites[2].

When NEP processes the 4-oxopentanoyl moiety, the enzyme's catalytic machinery inadvertently generates a highly reactive ketenimine intermediate . Because the NEP active site is less sterically discriminating than ACE, it accommodates this intermediate long enough for a nearby active-site nucleophile to attack it, resulting in irreversible covalent trapping[2][3]. ACE, conversely, fails to stabilize this transition state, sparing it from inactivation.

Mechanism Standard N-(4-Oxopentanoyl)-L-Phe NEP Neutral Endopeptidase (NEP) Standard->NEP High Affinity Binding ACE Angiotensin-Converting Enzyme Standard->ACE Low Affinity Binding Complex Enzyme-Inhibitor Complex NEP->Complex Active Active ACE (Spared) ACE->Active No Covalent Adduct Intermediate Reactive Intermediate Complex->Intermediate Catalytic Processing Inactivated Covalently Inactivated NEP Intermediate->Inactivated Nucleophilic Trapping

Diagram 1: Selective mechanism-based inactivation of NEP 24.11 vs. ACE.

Experimental Validation Protocol

A robust protocol must be a self-validating system. The following methodology is designed to differentiate true mechanism-based inactivation from simple competitive inhibition.

Time-Dependent Inactivation Assay

Objective: Validate the kinetic parameters ( kinact​ and KI​ ) of the reference standard.

  • Step 1: Reagent Preparation. Prepare a 10 mM stock of N-(4-Oxopentanoyl)-L-phenylalanine in 10% p-dioxane.

    • Causality: p-Dioxane ensures complete solubilization of the hydrophobic benzyl side chain without denaturing the target enzyme[2].

  • Step 2: Buffer Selection. Dilute the target enzyme (NEP 24.11, 0.5 µM) in 50 mM HEPES buffer (pH 7.4).

    • Causality: Unlike Tris, HEPES lacks primary amines that could form unwanted Schiff bases with the 4-oxopentanoyl ketone moiety, preserving the structural integrity of the standard[4].

  • Step 3: Incubation. Initiate the reaction by mixing the enzyme with varying concentrations of the standard (1 µM to 50 µM). Incubate at 25°C.

  • Step 4: Aliquot & Dilute. At predefined intervals (0, 15, 30, 60, 120 minutes), withdraw aliquots and dilute them 100-fold into an assay buffer containing the fluorogenic substrate DAGNPG.

    • Causality: Massive dilution prevents further inactivation during the measurement phase. If the standard were merely a competitive inhibitor, activity would immediately recover upon dilution. Sustained loss of activity validates covalent inactivation[2].

  • Step 5: Data Acquisition. Monitor fluorescence continuously ( λex​ = 342 nm, λem​ = 562 nm). Plot the natural log of residual activity versus time to extract the kinetic constants.

Workflow Prep Standard Prep (Amine-free buffer) Incubate NEP Incubation (Time-dependent) Prep->Incubate Aliquot Assay Fluorogenic Assay (DAGNPG substrate) Incubate->Assay Quench/Read Analyze Kinetic Analysis (k_inact / K_I) Assay->Analyze Data Export

Diagram 2: Self-validating experimental workflow for kinetic characterization.

Bioorthogonal Applications: Beyond Enzyme Inhibition

Beyond its role as an enzyme standard, the 4-oxopentanoyl (levulinoyl) group is a premier chemical reporter in bioorthogonal chemistry[1]. By incorporating N-(4-Oxopentanoyl)-L-phenylalanine into synthetic peptides, researchers introduce a unique ketone handle that is entirely absent in native biological systems.

This allows for highly selective downstream functionalization via condensation with hydrazide or aminooxy-functionalized fluorophores to form stable hydrazones or oximes[1][4]. Unlike azide-alkyne cycloadditions which often require copper catalysis, ketone-hydrazide ligations proceed under mild, metal-free conditions, making this standard an ideal building block for live-cell tracking and activity-based protein profiling.

References

  • A mechanism-based inactivation study of neutral endopeptidase 24.11 American Chemical Society (Journal of Medicinal Chemistry)[Link]

  • Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality National Institutes of Health (PMC)[Link]

  • Strategies for Coupling Molecular Units if Subsequent Decoupling Is Required American Chemical Society (Chemical Reviews)[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-Oxopentanoyl)-L-phenylalanine proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, neutralization, and disposal of N-(4-Oxopentanoyl)-L-phenylalanine . Executive Summary: The Chemical Context N-(4-Oxopentanoyl)-L-phenylalanine (als...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, neutralization, and disposal of N-(4-Oxopentanoyl)-L-phenylalanine .

Executive Summary: The Chemical Context

N-(4-Oxopentanoyl)-L-phenylalanine (also known as N-levulinyl-L-phenylalanine) is a highly specialized unnatural amino acid derivative. In drug development, it is primarily utilized as a mechanism-based inactivator of human neutral endopeptidase 24.11 (NEP)[1] and as a critical building block in the synthesis of dendritic 5-aminolevulinic acid (ALA) conjugates for photodynamic therapy[2].

Because it is designed to form reactive ketenimine intermediates that trap active-site nucleophiles in enzymes[1], accidental exposure poses specific biochemical risks. Furthermore, the combination of a reactive ketone (levulinyl group) and a hydrophobic core (phenylalanine) means that improper disposal can lead to persistent environmental contamination. This guide provides a self-validating, EPA/RCRA-compliant framework for managing this compound from benchtop synthesis to final waste routing.

Physicochemical Hazard Profile & Causality

To safely dispose of any chemical, we must first understand the structural causality behind its reactivity. N-(4-Oxopentanoyl)-L-phenylalanine is not a standard benign amino acid; its synthetic modifications dictate strict handling parameters.

  • The Levulinyl (4-Oxopentanoyl) Moiety: Contains a reactive ketone group. In the presence of strong acids (often used in peptide cleavage like TFA) or bases, it can undergo unintended aldol condensations or act as an electrophile.

  • The Phenylalanine Backbone: Imparts significant lipophilicity. If discharged into standard aqueous waste streams without degradation, it resists natural hydrolysis and can disrupt local microbial ecosystems.

Table 1: Quantitative Hazard & Reactivity Data

PropertyValue / AssessmentOperational Causality & Disposal Implication
Molecular Formula C14H17NO4High organic carbon content necessitates high-temperature incineration (>850°C) to prevent the release of volatile organic compounds (VOCs).
Molecular Weight 263.29 g/mol Moderate molecular weight; solid powder poses an inhalation hazard (aerosolization) during transfer.
Solubility Matrix Soluble in DMF, DMSO, DCM; poorly soluble in cold water.Liquid waste will primarily consist of mixed organic solvents requiring segregation from aqueous streams[3].
Regulatory Status RCRA Unlisted, but treated as HazardousMust be managed under general hazardous waste protocols (40 CFR 261.30) due to biological activity[4].

Operational Handling & Spill Management Methodology

In the event of a spill during solid-phase peptide synthesis (SPPS) or purification, immediate containment is required to prevent aerosolization or solvent spread. This protocol is designed as a self-validating system: each step includes a verification check to ensure the hazard has been neutralized.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Isolate: Secure the immediate area. If the spill involves organic solvents (e.g., DMF/DCM), ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Containment (Solid vs. Liquid):

    • For Solid Powder: Do not sweep dry. Lightly mist the powder with a 5% isopropanol/water solution to suppress dust.

    • For Liquid Solutions: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: We avoid reactive absorbents (like sawdust) because the levulinyl ketone can react exothermically with organic impurities under acidic conditions.

  • Neutralization & Collection: Scoop the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) container.

  • Verification Check: Swab the spill area with a pH indicator strip moistened with deionized water. A pH of 6.0–8.0 confirms that no residual acidic/basic synthesis modifiers (like TFA or piperidine) remain on the surface.

  • Final Decontamination: Wash the surface with a 1% sodium bicarbonate solution, followed by a thorough water rinse.

Step-by-Step Disposal Workflows

Peptide synthesis generates multiton ranges of waste for every kilogram of product[5]. Proper segregation is not just an environmental mandate; it prevents violent cross-reactions in the waste carboy.

Workflow A: Solid Waste Disposal (Unused Reagent or Resins)
  • Package: Seal the solid N-(4-Oxopentanoyl)-L-phenylalanine in its original primary container.

  • Secondary Containment: Place the primary container inside a secondary shatter-proof container.

  • Routing: Label as "Non-Regulated Hazardous Solid Waste (Biologically Active Amino Acid Derivative)." Route directly to an EHS-approved high-temperature chemical incinerator. Do not dissolve solid waste to pour down the drain.

Workflow B: Liquid Waste Disposal (Synthesis Effluent)

Liquid waste containing this compound usually includes coupling reagents, cleavage cocktails (TFA), and solvents (DMF/DCM)[3].

  • Segregation: Separate halogenated waste (containing DCM) from non-halogenated waste (DMF, DMSO, Alcohols). Causality: Halogenated solvents require specific incineration scrubbers to neutralize hydrochloric acid gas produced during combustion; mixing them increases disposal costs and facility risks.

  • Neutralization of Acidic Effluent: If the waste contains Trifluoroacetic acid (TFA) from the cleavage step, it must be neutralized prior to storage[6].

    • Action: Slowly add a 1% Sodium Bicarbonate ( NaHCO3​ ) solution dropwise to the effluent while stirring continuously.

    • Verification: Monitor with a calibrated pH meter until the solution stabilizes between pH 6.0 and 8.0.

  • Storage: Store in vented, clearly labeled HDPE carboys. Do not seal tightly immediately if neutralization generated CO2​ gas.

  • Incineration: Transfer to your institution's EHS department for RCRA-compliant incineration.

Visualizing the Workflows

To ensure rapid decision-making in the laboratory, the following diagrams map the logistical disposal routing and the chemical degradation pathways of N-(4-Oxopentanoyl)-L-phenylalanine.

Logistical Disposal Routing

DisposalWorkflow Start N-(4-Oxopentanoyl)- L-phenylalanine Waste Solid Solid Powder (Unused/Spill) Start->Solid Liquid Liquid Solution (Synthesis Effluent) Start->Liquid Incineration High-Temp Incineration (RCRA Facility) Solid->Incineration Direct Solid Waste Aqueous Aqueous Waste (HPLC fractions) Liquid->Aqueous Organic Organic Waste (DMF/DCM/DMSO) Liquid->Organic Neutralize Neutralize to pH 6-8 (1% NaHCO3) Aqueous->Neutralize Check pH Organic->Incineration Halogenated/Non-Halogenated Segregation Neutralize->Incineration High Concentration Drain Aqueous Drain (If local EHS permits) Neutralize->Drain Trace amounts only

Figure 1: Decision tree for the segregation and disposal of N-(4-Oxopentanoyl)-L-phenylalanine laboratory waste.

Chemical Degradation & Neutralization Pathway

DegradationPathway Compound N-(4-Oxopentanoyl)- L-phenylalanine (Electrophilic Ketone) Hydrolysis Enzymatic/Chemical Hydrolysis Compound->Hydrolysis H2O / Catalyst Levulinic Levulinic Acid (4-Oxopentanoic acid) Hydrolysis->Levulinic Phenylalanine L-Phenylalanine (Hydrophobic Core) Hydrolysis->Phenylalanine Oxidation High-Temp Incineration (>850°C) Levulinic->Oxidation Thermal Breakdown Phenylalanine->Oxidation CO2 CO2, H2O, NOx (Safe Effluent) Oxidation->CO2 Exhaust Scrubber

Figure 2: Mechanistic degradation pathway illustrating the breakdown of the levulinyl and phenylalanine moieties into safe effluents via thermal oxidation.

References

  • A mechanism-based inactivation study of neutral endopeptidase 24.11 Source: American Chemical Society (ACS) URL:[Link][1]

  • Design of Bifunctional Dendritic 5-Aminolevulinic Acid and Hydroxypyridinone Conjugates for Photodynamic Therapy Source: Bioconjugate Chemistry - ACS Publications URL:[Link][2]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them Source: National Institutes of Health (PMC) URL:[Link][3]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][5]

  • Chemical Management Plan (RCRA Guidelines for Amino Acid Derivatives) Source: University of Missouri-Kansas City (UMKC) URL:[Link][4]

Sources

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